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  • Product: 4-Hydrazino-1-methylpiperidine dihydrochloride
  • CAS: 53242-78-7

Core Science & Biosynthesis

Foundational

4-Hydrazino-1-methylpiperidine dihydrochloride CAS number 53242-78-7

An In-Depth Technical Guide to 4-Hydrazino-1-methylpiperidine Dihydrochloride (CAS: 53242-78-7) For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 4-Hydr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydrazino-1-methylpiperidine Dihydrochloride (CAS: 53242-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Hydrazino-1-methylpiperidine dihydrochloride is a specialized chemical intermediate valued in medicinal chemistry and organic synthesis.[1][2] As a substituted piperidine, it incorporates a reactive hydrazine moiety, making it a key component for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.[3] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of its properties, a plausible synthesis protocol, key applications, and essential safety protocols, grounded in established scientific principles.

PART 1: Physicochemical Properties and Analytical Characterization

The identity and purity of 4-Hydrazino-1-methylpiperidine dihydrochloride are established through a combination of physical data and spectroscopic analysis. Researchers should verify these parameters to ensure the quality of the starting material for any synthetic application.

Physicochemical Data Summary

A compilation of key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 53242-78-7[2][4][5]
Molecular Formula C₆H₁₇Cl₂N₃[1]
Molecular Weight 202.13 g/mol [1][5]
Appearance Solid, white to off-white or beige powder[1][6]
Synonyms (1-methylpiperidin-4-yl)hydrazine dihydrochloride, 4-hydrazinyl-1-methylpiperidine dihydrochloride[1]
Storage Inert atmosphere, room temperature, keep container tightly closed in a dry, cool, well-ventilated place[5][6]
Expected Analytical Profile

While specific spectra are lot-dependent, the following describes the expected analytical results for structural confirmation. The availability of spectral data has been noted by chemical suppliers.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like D₂O, the spectrum would be expected to show signals corresponding to the N-methyl group (a singlet), the piperidine ring protons (complex multiplets in the aliphatic region), and the proton on the piperidine carbon bearing the hydrazine group (a distinct multiplet). The protons of the hydrazine group and the hydrochloride counter-ions may be exchangeable and appear as a broad signal or not be observed.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for each of the unique carbon atoms: the N-methyl carbon, the four distinct carbons of the piperidine ring, with the carbon attached to the hydrazine group being the most downfield among the ring carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode would show a peak for the free base cation [C₆H₁₅N₃ + H]⁺ at m/z ≈ 130.2.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic N-H stretching bands from the hydrazine and ammonium salt groups, C-H stretching from the aliphatic methyl and piperidine ring, and N-H bending vibrations.

PART 2: Synthesis and Purification Workflow

A robust and reproducible synthesis is critical for obtaining high-purity 4-Hydrazino-1-methylpiperidine dihydrochloride. While multiple routes may exist, a common and logical approach involves the reductive amination of a ketone precursor.

Proposed Synthetic Pathway

The synthesis can be logically envisioned in two primary stages: the formation of a hydrazone intermediate from 1-methyl-4-piperidone and hydrazine, followed by its reduction and subsequent conversion to the dihydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Reduction & Salt Formation A 1-Methyl-4-piperidone + Hydrazine Hydrate B Reaction in Ethanol (Acid Catalyst, e.g., Acetic Acid) A->B Reactants C Intermediate: 1-Methylpiperidin-4-one hydrazone B->C Product D Hydrazone Intermediate E Reduction (e.g., NaBH4 or H2/Pd-C) D->E Substrate F Free Base: 4-Hydrazino-1-methylpiperidine E->F Product G Treatment with HCl (in Ether or IPA) F->G Reactant H Final Product: 4-Hydrazino-1-methylpiperidine dihydrochloride G->H Precipitation/ Isolation

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize 4-Hydrazino-1-methylpiperidine dihydrochloride from 1-methyl-4-piperidone.

Materials:

  • 1-methyl-4-piperidone

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (concentrated or as a solution in isopropanol/ether)

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-4-piperidone (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude 1-methylpiperidin-4-one hydrazone, which can be used in the next step without further purification.

  • Reduction of the Hydrazone:

    • Dissolve the crude hydrazone intermediate in ethanol or methanol in a flask placed in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, keeping the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base, 4-Hydrazino-1-methylpiperidine.

  • Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in ether or isopropanol (~2.2 eq) dropwise with vigorous stirring.

    • The dihydrochloride salt will precipitate as a solid.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

    • Purity can be further enhanced by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

PART 3: Core Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Hydrazino-1-methylpiperidine dihydrochloride stems from the nucleophilic nature of the terminal nitrogen atom of the hydrazine group. This functional group is a powerful tool for forming new carbon-nitrogen or nitrogen-nitrogen bonds.

Key Reactivity Profile

The hydrazine moiety can readily react with various electrophiles:

  • Aldehydes and Ketones: To form hydrazones, which are stable intermediates or final products in their own right.

  • Acylating Agents (e.g., Acyl Chlorides, Anhydrides): To form acylhydrazides.

  • Isocyanates and Isothiocyanates: To produce semicarbazides and thiosemicarbazides, respectively.

This reactivity makes it an essential building block for creating diverse chemical libraries for high-throughput screening. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[8]

Case Study: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A significant application of this compound is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.[3] Inhibition of DPP-IV is a validated therapeutic strategy for managing Type 2 diabetes. A study by Gupta et al. describes the design and synthesis of a novel class of N-substituted 4-hydrazino piperidine derivatives as potent DPP-IV inhibitors.[3] In their synthetic scheme, 4-Hydrazino-1-methylpiperidine serves as a core scaffold that is further elaborated.

The initial step in such a synthesis would involve reacting the hydrazine with a suitable electrophile to build the final inhibitor structure.

Application_Workflow A 4-Hydrazino-1-methylpiperidine (Core Scaffold) C Coupling Reaction (Hydrazone/Acylhydrazide formation) A->C B Electrophilic Partner (e.g., R-CO-X, R-NCO) B->C D DPP-IV Inhibitor Precursor or Final Compound C->D New C-N bond formed

Caption: Role as a building block in synthesizing DPP-IV inhibitors.

This application highlights the compound's value, enabling medicinal chemists to systematically explore structure-activity relationships (SAR) by modifying substituents on the piperidine nitrogen or by acylating the hydrazine group.[3]

PART 4: Safety, Handling, and Storage

Proper handling and storage are paramount due to the potential hazards associated with hydrazine derivatives. The information below is synthesized from multiple safety data sheets.[9][10][11]

Hazard Identification
  • Toxicity: May be toxic if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin irritation and serious eye damage.[11] May cause respiratory irritation.[11]

  • Sensitization: May cause sensitization by skin contact.[9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][11]

  • Carcinogenicity: Some hydrazine derivatives are considered potential carcinogens; handle with appropriate caution.[10]

Recommended Handling and PPE
  • Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[10]

    • Skin and Body Protection: Wear a lab coat and other protective clothing. Do not allow the substance to contact skin.[9]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep locked up and away from incompatible materials such as oxidizing agents.[9][10]

  • Spill Response: In case of a spill, evacuate the area. Wear full protective equipment. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. Do not let the product enter drains.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

4-Hydrazino-1-methylpiperidine dihydrochloride (CAS 53242-78-7) is more than a simple chemical; it is an enabling tool for innovation in drug discovery and organic synthesis. Its defined structure, combined with the versatile reactivity of the hydrazine functional group, provides a reliable starting point for the synthesis of complex molecules with significant biological potential, most notably in the development of enzyme inhibitors. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures is essential for any researcher aiming to leverage its full potential in the laboratory.

References

  • 53242-78-7|4-Hydrazino-1-methylpiperidine Dihydrochloride|4-hydrazinyl-1-methyl-piperidine,dihydrochloride. ChemSrc. [Link]

  • 4-hydrazinylpiperidine. PubChem. National Institutes of Health. [Link]

  • 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Hydrazino-1-methylpiperidine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydrazino-1-methylpiperidine dihydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazino-1-methylpiperidine dihydrochloride is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive hydrazine moiety with a piperidine scaffold, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules and complex heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and key applications of 4-hydrazino-1-methylpiperidine dihydrochloride, with a focus on its role in drug discovery, particularly in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for its effective utilization in the laboratory.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. When functionalized with a hydrazine group at the 4-position, the resulting 4-hydrazino-1-methylpiperidine dihydrochloride becomes a powerful synthetic intermediate. The hydrazine moiety serves as a potent nucleophile and a precursor for the construction of various nitrogen-containing heterocycles. This guide aims to provide a deep dive into the chemical world of this compound, elucidating its properties and empowering its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis and analysis. The key properties of 4-hydrazino-1-methylpiperidine dihydrochloride are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₆H₁₇Cl₂N₃[1]
Molecular Weight 202.13 g/mol [1]
CAS Number 53242-78-7[1]
Appearance White to off-white solid[1]
Purity Typically ≥97%[1]
Synonyms 4-hydrazinyl-1-methylpiperidine dihydrochloride, (1-methylpiperidin-4-yl)hydrazine dihydrochloride[1]
InChI Key SOFIVHWELUXEBE-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of 4-hydrazino-1-methylpiperidine dihydrochloride is typically achieved through a multi-step process starting from readily available precursors. A common synthetic route involves the reductive amination of 1-methyl-4-piperidone followed by diazotization and reduction.

Synthetic Pathway Overview

A plausible and commonly employed synthetic strategy is outlined below. This pathway leverages well-established organic transformations, ensuring reproducibility and scalability.

synthesis_pathway A 1-Methyl-4-piperidone B 1-Methyl-4-piperidone oxime A->B Hydroxylamine (NH₂OH·HCl) C 4-Amino-1-methylpiperidine B->C Reduction (e.g., H₂/Pd-C, Na/EtOH) D 4-Hydrazino-1-methylpiperidine C->D 1. Diazotization (NaNO₂, HCl) 2. Reduction (SnCl₂/HCl) E 4-Hydrazino-1-methylpiperidine dihydrochloride D->E HCl

Figure 1: Synthetic pathway for 4-Hydrazino-1-methylpiperidine dihydrochloride.
Detailed Experimental Protocol

This is a representative protocol and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 1-Methyl-4-piperidone Oxime

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified by recrystallization.

Step 2: Synthesis of 4-Amino-1-methylpiperidine

  • Dissolve the 1-methyl-4-piperidone oxime (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • For catalytic hydrogenation, add a palladium on carbon catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Alternatively, for a chemical reduction, slowly add sodium metal (excess) to a solution of the oxime in ethanol at a controlled temperature.

  • After the reaction is complete, filter the catalyst (if used) and remove the solvent.

  • Work up the reaction mixture by adding a basic aqueous solution and extracting the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 4-amino-1-methylpiperidine.

Step 3: Synthesis of 4-Hydrazino-1-methylpiperidine Dihydrochloride

  • Dissolve 4-amino-1-methylpiperidine (1.0 eq) in concentrated hydrochloric acid at 0°C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (excess) in concentrated hydrochloric acid, also cooled to 0°C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The resulting precipitate of 4-hydrazino-1-methylpiperidine dihydrochloride is collected by filtration, washed with a small amount of cold ethanol and then diethyl ether, and dried under vacuum.[2]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following are expected spectroscopic data for 4-hydrazino-1-methylpiperidine dihydrochloride.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the N-methyl group, the piperidine ring protons, and the hydrazine protons. The piperidine protons will likely appear as complex multiplets due to their diastereotopic nature. The N-methyl protons should appear as a singlet. The hydrazine protons (NH and NH₂) may be broad and their chemical shift can be dependent on the solvent and concentration. In D₂O, the hydrazine protons will exchange and their signals will disappear.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the N-methyl carbon, and the three chemically non-equivalent carbons of the piperidine ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations of the methyl and piperidine methylene groups will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (or a peak corresponding to the free base) that confirms the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydrazine moiety and fragmentation of the piperidine ring.

Reactivity and Key Reactions

The synthetic utility of 4-hydrazino-1-methylpiperidine dihydrochloride stems from the reactivity of the hydrazine functional group.

Formation of Hydrazones

Hydrazines readily react with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of carbonyl chemistry and is widely used for derivatization and in multi-step syntheses.[4][5]

hydrazone_formation reagent R¹-C(=O)-R² hydrazone R¹R²C=N-NH-Piperidine-N-CH₃ + H₂O reagent->hydrazone + hydrazine H₂N-NH-Piperidine-N-CH₃ hydrazine->hydrazone

Figure 2: General reaction for hydrazone formation.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve 4-hydrazino-1-methylpiperidine dihydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a base (e.g., sodium acetate or triethylamine, 2.2 eq) to liberate the free hydrazine.

  • Add the corresponding aldehyde or ketone (1.0 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product hydrazone may precipitate out of the solution or can be isolated by extraction after removal of the solvent.

  • Purification is usually achieved by recrystallization or column chromatography.

Synthesis of Pyrazoles and Other Heterocycles

Hydrazines are key precursors for the synthesis of five-membered aromatic heterocycles, most notably pyrazoles. The reaction with 1,3-dicarbonyl compounds or their equivalents is a classic method for pyrazole ring formation.

pyrazole_synthesis dicarbonyl R¹-C(=O)-CH₂-C(=O)-R² pyrazole Pyrazole Derivative dicarbonyl->pyrazole + hydrazine H₂N-NH-Piperidine-N-CH₃ hydrazine->pyrazole

Figure 3: Pyrazole synthesis from a 1,3-dicarbonyl compound.

This reactivity allows for the incorporation of the 1-methylpiperidine moiety into a pyrazole core, a common structural motif in many biologically active compounds.

Applications in Research and Drug Development

The primary application of 4-hydrazino-1-methylpiperidine dihydrochloride in drug discovery is as a key building block for the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.

Precursor for DPP-IV Inhibitors

DPP-IV is a therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Several approved DPP-IV inhibitors feature a piperidine or a similar saturated heterocyclic ring. The hydrazine functionality of 4-hydrazino-1-methylpiperidine dihydrochloride can be elaborated to form the core structures of these inhibitors.

The synthesis of novel DPP-IV inhibitors often involves the reaction of the hydrazine with a suitable electrophile to construct a larger, more complex molecule that can effectively bind to the active site of the enzyme.

Safety, Handling, and Storage

As a hydrazine derivative, 4-hydrazino-1-methylpiperidine dihydrochloride requires careful handling due to its potential toxicity and reactivity.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.[6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

4-Hydrazino-1-methylpiperidine dihydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in a variety of chemical transformations, particularly in the formation of hydrazones and heterocyclic systems, makes it an important tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and reactivity, coupled with stringent safety practices, will enable researchers to fully exploit its potential in their scientific endeavors.

References

  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Partial 1H NMR spectra of 4e in DMSO-d6 in which peaks are assigned to.... Retrieved from [Link]

  • NIST. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Benzhydryloxy)-1-methylpiperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Stability studies of hydralazine hydrochloride orodispersible formulations. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-Hydrazino-1-methylpiperidine Dihydrochloride: Properties, Synthesis, and Applications

This document provides an in-depth technical overview of 4-Hydrazino-1-methylpiperidine dihydrochloride, a key heterocyclic building block for researchers, chemists, and professionals in drug development. It moves beyond...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 4-Hydrazino-1-methylpiperidine dihydrochloride, a key heterocyclic building block for researchers, chemists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its synthesis, analytical validation, and critical applications, with a focus on the scientific rationale behind its use.

Core Concepts: Physicochemical and Structural Characteristics

4-Hydrazino-1-methylpiperidine dihydrochloride is a specialized organic salt valued for its dual functionality: a nucleophilic hydrazine group and a saturated heterocyclic piperidine scaffold. The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and offering favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The hydrazine component serves as a potent and versatile handle for constructing larger, more complex molecules. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, simplifying its handling and use in various reaction conditions.

Key Physicochemical Data

The fundamental properties of this reagent are summarized below, compiled from leading chemical suppliers and databases. Minor variations in molecular weight reflect differences in isotopic mass calculations.

PropertyValueSource(s)
Molecular Weight 202.12 - 202.13 g/mol [3][4][5]
Chemical Formula C₆H₁₇Cl₂N₃[3]
CAS Number 53242-78-7[3][4][6][7]
Appearance White to beige solid/powder[3][8]
Typical Purity ≥95% (often assessed by HPLC)[5][6]
Common Synonyms (1-methylpiperidin-4-yl)hydrazine dihydrochloride; 4-hydrazinyl-1-methylpiperidine dihydrochloride[3]
Molecular Structure

The structure consists of a piperidine ring N-substituted with a methyl group. A hydrazine (-NHNH₂) functional group is attached at the C4 position. In its dihydrochloride form, two basic nitrogen atoms—most likely the tertiary amine in the piperidine ring and the terminal nitrogen of the hydrazine moiety—are protonated and associated with chloride counter-ions.

Caption: Structure of 4-Hydrazino-1-methylpiperidine Dihydrochloride.

Synthesis and Manufacturing: A Plausible Pathway

While multiple synthetic routes exist, a common and logical approach involves the reductive amination of a ketone precursor, followed by salt formation. This pathway is efficient and builds upon well-established organic chemistry principles.

Proposed Synthetic Workflow

The synthesis can be conceptualized in three primary stages: hydrazone formation, reduction, and salt formation.

G cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation start 1-Methyl-4-piperidone reagent1 Hydrazine Hydrate (H₂N-NH₂·H₂O) step1 Condensation Reaction (Forms C=N bond) reagent1->step1 product1 1-Methyl-4-piperidone Hydrazone step1->product1 reagent2 Reducing Agent (e.g., NaBH₃CN or H₂/Pd) product1->reagent2 step2 Reduction of Imine (Forms C-N single bond) reagent2->step2 product2 4-Hydrazino-1-methylpiperidine (Free Base) step2->product2 reagent3 2+ Equivalents of HCl (in Methanol or Ether) product2->reagent3 step3 Acid-Base Reaction (Protonation of basic sites) reagent3->step3 final_product 4-Hydrazino-1-methylpiperidine Dihydrochloride (Final Product) step3->final_product

Caption: A logical workflow for the synthesis of the target compound.

Mechanistic Rationale
  • Step 1 (Condensation): The reaction of 1-methyl-4-piperidone with hydrazine is a classic carbonyl chemistry transformation. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon, leading to a carbinolamine intermediate which then dehydrates to form the stable C=N double bond of the hydrazone. This step is foundational for introducing the required nitrogen-nitrogen linkage.

  • Step 2 (Reduction): The hydrazone's imine bond is susceptible to reduction. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the imine over other functional groups and performs well at neutral to slightly acidic pH. Alternatively, catalytic hydrogenation (H₂ over a metal catalyst like Palladium) provides a clean and efficient reduction. This step is critical for converting the planar sp²-hybridized carbon back to a tetrahedral sp³ center, yielding the desired hydrazine.

  • Step 3 (Salt Formation): The resulting free base has two primary basic centers. Treatment with at least two equivalents of hydrochloric acid in an anhydrous organic solvent (like methanol or diethyl ether) ensures complete protonation, yielding the dihydrochloride salt. This process not only prepares the compound in its common commercial form but also significantly improves its shelf-life and handling characteristics by protecting the reactive free base from atmospheric oxidation.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and structural integrity of 4-Hydrazino-1-methylpiperidine dihydrochloride is paramount for its successful use in synthesis. A multi-pronged analytical approach provides a self-validating system.

cluster_identity Identity Confirmation cluster_purity Purity & Assay cluster_structure Structural Verification QC_Start Batch of Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight QC_Start->MS HPLC HPLC-UV Determines % Purity QC_Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity QC_Start->NMR Titration Periodate Titration Assays Hydrazine Content HPLC->Titration Orthogonal Method IR FT-IR Spectroscopy Identifies Functional Groups NMR->IR Complementary Data

Caption: Integrated workflow for analytical quality control.

Protocol: Purity Assessment by Reverse-Phase HPLC
  • Objective: To quantify the purity of the compound by separating it from potential starting materials and by-products.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Mobile Phase A.

    • Analysis: Inject 5-10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

  • Causality: Reverse-phase chromatography is ideal for this polar, salt-like compound. The ion-pairing agent (TFA) ensures good peak shape by forming a neutral complex with the protonated amine, allowing for predictable retention and sharp peaks. Detection at a low UV wavelength (210 nm) is necessary as the molecule lacks a strong chromophore.

Protocol: Identity Confirmation by Mass Spectrometry
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • System: Electrospray Ionization Mass Spectrometer (ESI-MS).

    • Mode: Positive ion mode.

    • Sample Preparation: Dilute the HPLC sample stock solution 1:100 with 50:50 acetonitrile:water.

    • Analysis: Infuse the sample directly into the source. Look for the mass-to-charge ratio (m/z) corresponding to the free base. The free base (C₆H₁₅N₃) has a monoisotopic mass of approximately 129.21 Da.[9] In the mass spectrometer, this will be observed as the protonated molecular ion [M+H]⁺ at m/z ≈ 130.2.

  • Causality: ESI is a soft ionization technique that is perfect for analyzing polar, non-volatile salts. It allows the molecule to enter the gas phase as an ion without fragmentation, providing a clear signal for the molecular ion and confirming the mass of the core structure.

Core Applications in Drug Discovery

The primary value of 4-Hydrazino-1-methylpiperidine dihydrochloride is as a synthon for creating more elaborate molecules, particularly in the development of enzyme inhibitors.

Case Study: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used to treat type 2 diabetes. A novel class of DPP-IV inhibitors was developed using N-substituted 4-hydrazino piperidine derivatives.[10] The hydrazine moiety is crucial for forming a key interaction with the target enzyme or for linking to other parts of the drug molecule.

reagent1 4-Hydrazino-1-methyl- piperidine Dihydrochloride reaction Nucleophilic Acyl Substitution or Condensation Reaction (Base mediated) reagent1->reaction reagent2 Electrophilic Fragment (e.g., R-CO-X or R-SO₂-Cl) reagent2->reaction product Piperidine-Based DPP-IV Inhibitor Scaffold reaction->product

Caption: General synthetic scheme for utilizing the title compound in drug discovery.

In this application, the terminal -NH₂ of the hydrazine group acts as a potent nucleophile.[10] It can react with various electrophiles (such as activated carboxylic acids, sulfonyl chlorides, or aldehydes) to form stable hydrazide, sulfonohydrazide, or hydrazone linkages, respectively. This versatility allows medicinal chemists to rapidly synthesize a library of candidate compounds for structure-activity relationship (SAR) studies, optimizing for potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of 4-Hydrazino-1-methylpiperidine dihydrochloride is essential due to its potential hazards. Information is derived from analogous hydrazine and piperidine compounds.[8][11][12]

Hazard Profile:

  • Skin Corrosion/Irritation: May cause skin irritation.[12]

  • Serious Eye Damage/Irritation: Risk of serious eye damage.[12]

  • Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust.[12]

  • General Hydrazine Toxicity: Hydrazine derivatives as a class can be toxic and should be handled with care.[13][14]

Recommended Handling Procedures:

  • Engineering Controls: Always use this compound within a certified chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, nitrile gloves, and a lab coat.[8][11]

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Ensure all contaminated clothing and equipment are properly handled and decontaminated.[11]

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust creation, and place it in a suitable container for disposal.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials, particularly strong oxidizing agents, as reactions can be exothermic or violent.[8]

Conclusion

4-Hydrazino-1-methylpiperidine dihydrochloride is more than a chemical with a specific molecular weight; it is a highly enabling tool for chemical innovation. Its well-defined structure, characterized by the versatile hydrazine nucleophile and the drug-like piperidine scaffold, makes it an invaluable building block in medicinal chemistry. Understanding its properties, synthetic origins, and analytical validation is crucial for leveraging its full potential in the synthesis of novel therapeutic agents, most notably in the development of DPP-IV inhibitors. Adherence to strict safety protocols ensures its effective and responsible use in the laboratory.

References

  • 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. [Link]

  • (1-Methylpiperidin-4-yl)hydrazine dichloride. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]

  • Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Goti, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Novel piperidine compounds and drugs containing the same.

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Exploratory

(1-methylpiperidin-4-yl)hydrazine dihydrochloride structure

An In-Depth Technical Guide to (1-methylpiperidin-4-yl)hydrazine Dihydrochloride: Structure, Synthesis, and Applications Introduction (1-methylpiperidin-4-yl)hydrazine dihydrochloride is a heterocyclic organic compound t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-methylpiperidin-4-yl)hydrazine Dihydrochloride: Structure, Synthesis, and Applications

Introduction

(1-methylpiperidin-4-yl)hydrazine dihydrochloride is a heterocyclic organic compound that serves as a vital building block in the realms of medicinal chemistry and synthetic organic chemistry. As a derivative of both piperidine and hydrazine, it combines the structural features of a saturated nitrogen-containing ring with the reactive nucleophilicity of a hydrazine moiety. This unique combination makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly those with potential pharmacological activity.[1] Hydrazine derivatives are a cornerstone in the development of novel therapeutics, possessing a broad spectrum of biological activities.[2][3] This guide provides a comprehensive technical overview of (1-methylpiperidin-4-yl)hydrazine dihydrochloride, detailing its structure, properties, a validated synthesis protocol, and its applications in drug discovery and development.

Chemical Structure and Physicochemical Properties

The structure of (1-methylpiperidin-4-yl)hydrazine dihydrochloride consists of a piperidine ring N-methylated at position 1 and substituted with a hydrazine group (-NHNH₂) at position 4. The dihydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for reaction conditions and storage.

Caption: Chemical structure of (1-methylpiperidin-4-yl)hydrazine dihydrochloride.

The physicochemical properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

PropertyValueSource
CAS Number 53242-78-7[4][5]
Molecular Formula C₆H₁₇Cl₂N₃[4][6]
Molecular Weight 202.13 g/mol [4][6]
Appearance Solid[4]
SMILES CN1CCC(CC1)NN.[Cl-].[Cl-][6]
InChI Key SOFIVHWELUXEBE-UHFFFAOYSA-N[4]

Synthesis Protocol

The synthesis of (1-methylpiperidin-4-yl)hydrazine dihydrochloride is most commonly achieved through a two-step process involving the formation of a hydrazone intermediate followed by its reduction. This method is a variation of the well-established Wolff-Kishner reduction mechanism, which begins with the condensation of a ketone and hydrazine.[7][8]

Step 1: Hydrazone Formation from 1-methyl-4-piperidone

The initial step involves the nucleophilic addition of hydrazine to the carbonyl group of 1-methyl-4-piperidone. This reaction is typically performed under mildly acidic or neutral conditions to facilitate the dehydration of the resulting hemiaminal intermediate, yielding the stable hydrazone.

Step 2: Reduction of the Hydrazone and Salt Formation

The hydrazone is then reduced to the corresponding hydrazine. While the classical Wolff-Kishner reduction fully reduces the carbonyl to a methylene group under harsh basic conditions, a more controlled reduction using a suitable reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation can selectively reduce the C=N double bond to a C-N single bond. The final step involves treating the resulting free base with hydrochloric acid to precipitate the stable dihydrochloride salt.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Intermediates ketone 1-methyl-4-piperidone condensation Condensation Reaction (e.g., in Ethanol, Reflux) ketone->condensation hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone Step 1 reduction Reduction (e.g., Catalytic Hydrogenation or NaBH₄) free_base (1-methylpiperidin-4-yl)hydrazine reduction->free_base acidification Acidification (Saturated HCl in Methanol) final_product (1-methylpiperidin-4-yl)hydrazine dihydrochloride acidification->final_product hydrazone->reduction Step 2a free_base->acidification Step 2b

Caption: Synthetic workflow for (1-methylpiperidin-4-yl)hydrazine dihydrochloride.

Detailed Experimental Methodology

Materials:

  • 1-methyl-4-piperidone

  • Hydrazine hydrate

  • Ethanol

  • Palladium on carbon (Pd/C, 10%) or Sodium Borohydride (NaBH₄)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Hydrazone Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-4-piperidone (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure to yield the crude hydrazone intermediate.[9][10]

  • Reduction and Salt Formation:

    • Dissolve the crude hydrazone intermediate in methanol.

    • Method A (Catalytic Hydrogenation): Transfer the solution to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

    • Method B (Chemical Reduction): Cool the methanolic solution of the hydrazone to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions, controlling the temperature. Stir for 2-3 hours at 0 °C and then allow to warm to room temperature overnight.

    • After reduction (by either method), filter the reaction mixture to remove the catalyst (if applicable) or quench carefully with water (if using NaBH₄) and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting crude free base in a minimal amount of cold methanol.

    • Slowly add a saturated solution of HCl in methanol (or concentrated HCl) dropwise while stirring until the solution becomes strongly acidic (pH < 2).

    • A white precipitate of (1-methylpiperidin-4-yl)hydrazine dihydrochloride will form.[11]

    • Stir the slurry in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the product with cold diethyl ether and dry under vacuum to obtain the final product.

Applications in Drug Development and Medicinal Chemistry

The structural motifs of piperidine and hydrazine are prevalent in a vast number of pharmacologically active compounds. The piperidine ring is a common scaffold that can improve pharmacokinetic properties such as solubility and bioavailability, while the hydrazine group is a versatile functional handle for constructing more complex heterocyclic systems like pyrazoles and pyridazines.[3]

(1-methylpiperidin-4-yl)hydrazine dihydrochloride serves as a key intermediate in the synthesis of various therapeutic agents. Its utility is demonstrated in the development of compounds targeting a range of diseases.

  • Analgesic and Anti-inflammatory Agents: A structurally related compound is used in the synthesis of Piperylone, a pyrazolone derivative with analgesic and anti-inflammatory properties.[12] The synthesis involves creating a substituted hydrazine from 1-methyl-4-piperidone, which then undergoes condensation to form the pyrazolone ring.[12] This highlights the role of the (1-methylpiperidin-4-yl)hydrazine core in building such heterocyclic drugs.

  • Factor Xa Antagonists: Patents in the field of anticoagulants describe the use of piperidine-hydrazine derivatives in the synthesis of Factor Xa inhibitors.[13] These drugs are crucial for the prevention and treatment of thromboembolic diseases. The hydrazine moiety is used to link the piperidine core to other parts of the molecule, demonstrating its function as a critical linker.

application_pathway cluster_reactions Synthetic Transformations cluster_targets Therapeutic Targets start (1-methylpiperidin-4-yl)hydrazine dihydrochloride condensation Condensation / Cyclization (e.g., with β-ketoesters) start->condensation coupling Coupling Reactions (Amide bond formation) start->coupling pyrazoles Pyrazolone Derivatives (e.g., Piperylone) condensation->pyrazoles Analgesics, Anti-inflammatories factor_xa Factor Xa Inhibitors coupling->factor_xa Anticoagulants other_apis Other APIs coupling->other_apis

Caption: Role as a key intermediate in the synthesis of bioactive molecules.

Safety, Handling, and Storage

As a hydrazine derivative, (1-methylpiperidin-4-yl)hydrazine dihydrochloride must be handled with appropriate caution. Hydrazine and its salts are classified as toxic and potentially carcinogenic.[14][15][16]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid breathing dust and prevent contact with skin and eyes.[14]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[15][18] May cause an allergic skin reaction and is suspected of causing cancer.[14][16]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][19] If inhaled, move the person to fresh air. If swallowed, rinse mouth and call a poison control center or doctor immediately; do not induce vomiting.[18][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] The compound is very toxic to aquatic life with long-lasting effects.[15]

References

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH.
  • IJCRT.org. (2023, May 5). The review on synthetic study of hydrazine derivatives and their pharmacological activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • CymitQuimica. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride.
  • PubChem. (n.d.). (1-Methylpiperidin-4-yl)hydrazine dichloride.
  • Slideshare. (n.d.). Hydrazine Chemistry in Organic Synthesis.
  • Wikipedia. (n.d.). Piperylone.
  • Fisher Scientific. (2014, September 3). SAFETY DATA SHEET - Hydrazine, dihydrochloride.
  • ChemicalBook. (n.d.). 4-HYDRAZINO-1-METHYLPIPERIDINE DIHYDROCHLORIDE.
  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - Hydrazine dihydrochloride.
  • Loba Chemie. (2017, November 8). HYDRAZINE DIHYDROCHLORIDE EXTRA PURE MSDS.
  • Thermo Fisher Scientific. (2014, September 3). Hydrazine dihydrochloride - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride.
  • ChemicalBook. (n.d.). 4-HYDRAZINO-1-METHYLPIPERIDINE DIHYDROCHLORIDE | 53242-78-7.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 1-Methyl-4-(4-piperidinyl)piperazine Dihydrochloride.
  • ChemicalBook. (n.d.). Hydrazine dihydrochloride.
  • Pharma Innovation. (n.d.). CAS 51304-64-4 (1-Methyl-piperidin-4-yl)-hydrazine.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. (n.d.). (1-Methyl-piperidin-4-ylidene)-hydrazine.
  • Biotuva Life Sciences. (n.d.). 1-(piperidin-4-yl)hydrazine dihydrochloride.
  • Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • Google Patents. (n.d.). US4855501A - Process for preparation of monomethylhydrazine.
  • Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • Wikipedia. (n.d.). Wolff–Kishner reduction.
  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • Google Patents. (n.d.). US4855501A - Process for preparation of monomethylhydrazine.
  • Google Patents. (n.d.). US2978296A - Manufacture of hydrazine dihydrohalides.
  • PubChem. (n.d.). Hydrazine, dihydrochloride.

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Foundational

A Comprehensive Technical Guide to the Synthesis of 4-Hydrazino-1-methylpiperidine Dihydrochloride

Introduction: The Strategic Importance of a Versatile Hydrazine Building Block 4-Hydrazino-1-methylpiperidine dihydrochloride is a pivotal chemical intermediate, particularly valued within the landscape of modern drug di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Hydrazine Building Block

4-Hydrazino-1-methylpiperidine dihydrochloride is a pivotal chemical intermediate, particularly valued within the landscape of modern drug discovery and development. Its structural motif, featuring a substituted piperidine ring coupled with a reactive hydrazine group, renders it an essential building block for constructing complex molecular architectures. The piperidine scaffold is one of the most prevalent N-heterocycles in approved pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The hydrazine moiety, in turn, is a versatile functional group for forging new carbon-nitrogen and nitrogen-nitrogen bonds, enabling access to a wide array of heterocyclic systems like indoles, pyrazoles, and triazoles.[2]

Notably, this compound has gained prominence as a key precursor in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.[3] This guide provides a detailed, scientifically-grounded methodology for the synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that govern the process.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride is most logically achieved through a two-step sequence starting from the commercially available 4-Amino-1-methylpiperidine. The core transformation involves the conversion of a primary aliphatic amine to a hydrazine. This is a classic transformation in organic synthesis, reliably executed via the formation of a diazonium salt intermediate, followed by its controlled reduction.

The overall strategy is as follows:

  • Diazotization: The primary amine of 4-Amino-1-methylpiperidine is converted into a diazonium salt using nitrous acid, generated in situ.

  • Reduction: The intermediate diazonium salt is immediately reduced to the corresponding hydrazine derivative.

  • Isolation: The final product is isolated and purified as its stable dihydrochloride salt.

Diagram 1: Overall Synthetic Workflow

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_final Final Product SM 4-Amino-1-methylpiperidine (CAS: 41838-46-4) Diazotization Formation of Diazonium Salt Intermediate SM->Diazotization  NaNO₂, conc. HCl  0-5 °C Reduction Reduction to Hydrazine Diazotization->Reduction  Intermediate is used in situ Product 4-Hydrazino-1-methylpiperidine dihydrochloride (CAS: 53242-78-7) Reduction->Product  SnCl₂·2H₂O, conc. HCl  Followed by Isolation

Caption: High-level workflow for the synthesis of the target compound.

Part 1: The Mechanism and Practice of Diazotization

Diazotization is the process of converting a primary amine into a diazonium salt.[4] The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5]

The mechanism proceeds as follows:

  • Protonation of nitrous acid by HCl generates the highly electrophilic nitrosonium ion (N=O⁺).

  • The lone pair of the primary amine on 4-Amino-1-methylpiperidine nucleophilically attacks the nitrosonium ion.

  • A series of proton transfers and tautomerization steps ensue, ultimately leading to the elimination of a water molecule to form the diazonium ion (R-N₂⁺).

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aliphatic diazonium salts are notoriously unstable and readily decompose, losing molecular nitrogen (N₂) to form highly reactive carbocations.[4] Maintaining a low temperature suppresses this decomposition pathway, allowing the diazonium salt to persist in solution long enough for the subsequent reduction step.

  • Acidic Medium: A strong acidic environment is necessary to generate the nitrosonium ion electrophile and to stabilize the resulting diazonium salt.[6] An excess of acid ensures the reaction proceeds efficiently.

Diagram 2: Simplified Diazotization Mechanism

G Amine R-NH₂ Intermediate1 R-NH₂⁺-N=O Amine->Intermediate1 + N≡O⁺ Nitrosonium N≡O⁺ Intermediate2 R-N=N-OH Intermediate1->Intermediate2 - H⁺ (Rearrangement) Diazonium R-N⁺≡N Intermediate2->Diazonium + 2H⁺ - H₂O H2O H₂O

Caption: Key transformations in the formation of the diazonium ion.

Part 2: Reduction of the Diazonium Intermediate

Once formed, the diazonium salt solution is immediately subjected to reduction. While various reducing agents can effect this transformation, such as sodium sulfite or L-ascorbic acid, stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a classic, robust, and highly effective choice for this purpose.[7][8] The tin(II) ion is a powerful reducing agent that readily donates electrons to the diazonium group, which is subsequently protonated to yield the hydrazine.

Causality of Experimental Choices:

  • Stannous Chloride (SnCl₂): Provides the necessary electrons for the reduction of the diazonium ion to the hydrazine. It is cost-effective and reliable.

  • Concentrated HCl: The reduction is performed in a strongly acidic medium to maintain the stability of the reactants and the resulting hydrazine product, which is protonated to form the hydrochloride salt.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described conditions, particularly temperature control and stoichiometry, is essential for a successful outcome.

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMW ( g/mol )CAS No.Appearance
4-Amino-1-methylpiperidineC₆H₁₄N₂114.1941838-46-4Colorless to yellow liquid[9][10]
Sodium NitriteNaNO₂69.007632-00-0White to yellowish crystalline solid
Stannous Chloride DihydrateSnCl₂·2H₂O225.6510025-69-1White crystalline solid
4-Hydrazino-1-methylpiperidine dihydrochlorideC₆H₁₇Cl₂N₃202.1353242-78-7Solid[11]
Step-by-Step Methodology

Reagents & Materials:

  • 4-Amino-1-methylpiperidine (1.0 eq)

  • Concentrated Hydrochloric Acid (~37%)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Ice-salt bath

  • Starch-iodide paper

  • Standard laboratory glassware, including a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

Part A: Diazotization

  • In a three-neck flask, dissolve 4-Amino-1-methylpiperidine (1.0 eq) in concentrated HCl (approx. 6 eq) and water. Cool the solution to 0 °C using an ice-salt bath with vigorous stirring.

  • Separately, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution, ensuring the internal temperature is strictly maintained between 0 and 5 °C. The addition rate should be controlled to prevent a temperature spike.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. A faint positive test on starch-iodide paper should confirm a slight excess of nitrous acid.[6] This indicates the completion of the diazotization.

Part B: Reduction and Isolation 5. In a separate, larger flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C in an ice bath. 6. Slowly and carefully add the cold diazonium salt solution from Part A to the stirred stannous chloride solution. Maintain the temperature below 10 °C during this addition. 7. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours. 8. Cool the reaction mixture again in an ice bath and slowly basify by adding a 50% aqueous NaOH solution until the pH is >12. This step precipitates tin salts and liberates the hydrazine free base. Caution: This is a highly exothermic process. 9. Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). 10. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine free base. 11. Dissolve the crude free base in a minimal amount of isopropanol or ethanol. Cool in an ice bath and bubble dry HCl gas through the solution, or add a saturated solution of HCl in isopropanol, until precipitation of the dihydrochloride salt is complete. 12. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Hydrazino-1-methylpiperidine dihydrochloride.

Table 2: Summary of Reaction Conditions
StepKey ReagentsStoichiometry (Relative to Amine)TemperatureApproximate Time
DiazotizationNaNO₂, conc. HCl1.1 eq, ~6 eq0-5 °C1-1.5 hours
ReductionSnCl₂·2H₂O, conc. HCl3.0 eq<10 °C to RT2-4 hours
IsolationNaOH, organic solvent, HClN/A0 °C to RTVariable

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • ¹H NMR Spectroscopy: To confirm the molecular structure. The spectrum should show characteristic peaks for the N-methyl group, the piperidine ring protons, and the hydrazine protons.[12]

  • Mass Spectrometry: To confirm the molecular weight of the parent ion.

  • Melting Point Analysis: To assess purity; a sharp melting point range is indicative of a pure compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl) of the dihydrochloride salt.

Safety and Handling Precautions

  • Reagents: Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic if ingested. Stannous chloride is corrosive and harmful. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts: Although used in solution, diazonium salts are potentially explosive if isolated in a dry, solid state. Never attempt to isolate the intermediate.[5]

  • Exothermic Reactions: The neutralization step with NaOH is highly exothermic and requires careful, slow addition with efficient cooling to control the temperature.

Conclusion

The synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride via diazotization of the corresponding amine followed by stannous chloride reduction is a reliable and well-established method. The success of this procedure hinges on rigorous temperature control during the formation and reaction of the unstable diazonium salt intermediate. By understanding the causality behind each experimental step, researchers can confidently and safely produce this valuable building block, enabling further exploration in medicinal chemistry and the development of novel therapeutics.

References

  • Giang, P. M., & Tran, T. H. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Link]

  • ACS Publications. (n.d.). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 367. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. [Link]

  • Shaaban, S., et al. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
  • ACS Publications. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Link]

  • Google Patents. (n.d.).
  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. [Link]

  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 4-Hydrazino-1-methylpiperidine Dihydrochloride

This guide provides a comprehensive technical overview of the solubility of 4-Hydrazino-1-methylpiperidine dihydrochloride, a key consideration for researchers, scientists, and professionals in drug development. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-Hydrazino-1-methylpiperidine dihydrochloride, a key consideration for researchers, scientists, and professionals in drug development. This document moves beyond a simple data sheet to offer a framework for understanding and experimentally determining the solubility of this compound, grounded in established scientific principles.

Introduction: Understanding the Molecule

4-Hydrazino-1-methylpiperidine dihydrochloride is a substituted piperidine derivative. The presence of the basic piperidine nitrogen, with a typical pKa of the protonated form around 11.22, and the hydrazine group are key determinants of its physicochemical properties[1]. As a dihydrochloride salt, it is expected to exhibit significantly different solubility characteristics compared to its free base form, particularly in aqueous media. The formation of a salt is a common and effective strategy to enhance the aqueous solubility of parent drugs.

Chemical Structure and Properties:

PropertyValueSource
Chemical Name 4-Hydrazino-1-methylpiperidine dihydrochloride[2]
CAS Number 53242-78-7[2]
Molecular Formula C₆H₁₇Cl₂N₃[2]
Molecular Weight 202.13 g/mol [2]
Appearance Solid[2]

The Critical Role of pH in Aqueous Solubility

For ionizable compounds like 4-Hydrazino-1-methylpiperidine dihydrochloride, pH is a master variable governing aqueous solubility. The two basic nitrogen atoms in the molecule will be protonated at acidic pH values. This protonation leads to the formation of a positively charged species that is more readily solvated by polar solvents like water, thus increasing solubility.

A pH-solubility profile is, therefore, an essential first step in characterizing this compound. It is anticipated that the solubility will be highest at low pH and will decrease as the pH approaches and surpasses the pKa of the protonated amine groups, leading to the precipitation of the less soluble free base. The dihydrochloride salt form is expected to be more soluble than the corresponding free base, particularly at gastric pH.

A Practical Guide to Determining Solubility: Experimental Protocols

Given the lack of readily available public data on the solubility of 4-Hydrazino-1-methylpiperidine dihydrochloride, this section provides detailed, field-proven methodologies for its experimental determination.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is the gold standard for determining thermodynamic (or equilibrium) solubility. It is a reliable method for compounds with low to moderate solubility.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of 4-Hydrazino-1-methylpiperidine dihydrochloride to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels, or organic solvents). The key is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear supernatant.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Settle or centrifuge equil1->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC or LC-MS quant2->quant3

Kinetic Solubility Determination for High-Throughput Screening

In early drug discovery, kinetic solubility is often measured as a higher-throughput alternative to thermodynamic solubility. This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Hydrazino-1-methylpiperidine dihydrochloride in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Expected Solubility in Common Solvents

While specific data is unavailable, the following provides an expert assessment of the expected solubility of 4-Hydrazino-1-methylpiperidine dihydrochloride in common laboratory solvents.

SolventExpected SolubilityRationale
Water HighAs a dihydrochloride salt, the compound is highly polar and capable of forming strong hydrogen bonds with water. Solubility will be pH-dependent.
Methanol/Ethanol Moderate to HighThese polar protic solvents can solvate the charged species and form hydrogen bonds.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong polar apathetic solvent capable of dissolving a wide range of organic compounds, including salts.
Acetonitrile Low to ModerateWhile polar, acetonitrile is a less effective solvent for salts compared to water or DMSO.
Dichloromethane/Chloroform Very LowThese non-polar organic solvents are not expected to effectively solvate the highly polar salt.
Hexanes/Heptanes InsolubleThese are non-polar solvents and will not dissolve the ionic compound.

Factors Influencing Solubility

Several factors beyond the choice of solvent can influence the measured solubility of 4-Hydrazino-1-methylpiperidine dihydrochloride:

  • Temperature: For most solids, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.

  • Common Ion Effect: In aqueous solutions containing chloride ions (e.g., from buffers like HCl), the solubility of the dihydrochloride salt may be suppressed.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.

  • Purity of the Compound: Impurities can affect the measured solubility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: Hydrazine derivatives can be toxic and should be handled with care. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

It is strongly recommended to obtain a supplier-specific MSDS before handling this compound.

Conclusion

While quantitative solubility data for 4-Hydrazino-1-methylpiperidine dihydrochloride is not widely published, its chemical structure as a dihydrochloride salt of a piperidine derivative provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in aqueous solutions at acidic pH and in polar organic solvents like DMSO and alcohols. This guide provides the necessary experimental framework for researchers to determine the precise solubility of this compound in their systems of interest, a critical step in advancing its use in research and development.

References

Foundational

4-Hydrazino-1-methylpiperidine dihydrochloride stability and storage

An In-Depth Technical Guide to the Stability and Storage of 4-Hydrazino-1-methylpiperidine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 4-Hydrazino-1-methylpiperidine dihydroch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Hydrazino-1-methylpiperidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazino-1-methylpiperidine dihydrochloride is a key building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. As with many hydrazine derivatives, its stability is a critical parameter that influences its storage, handling, and application in sensitive synthetic procedures. This guide provides a comprehensive overview of the factors affecting the stability of 4-Hydrazino-1-methylpiperidine dihydrochloride, recommended storage conditions, and methodologies for assessing its long-term viability. By understanding the chemical liabilities of this compound, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Nature of 4-Hydrazino-1-methylpiperidine dihydrochloride

4-Hydrazino-1-methylpiperidine dihydrochloride is a salt of a substituted hydrazine. The presence of the hydrazine moiety, a potent nucleophile and reducing agent, alongside a tertiary amine within a piperidine ring, defines its reactivity and potential instability. The dihydrochloride salt form significantly enhances its stability compared to the free base by protonating the basic nitrogen centers, thereby reducing their nucleophilicity and susceptibility to oxidation.[1][2] However, despite this stabilization, the molecule remains susceptible to degradation under certain conditions. This guide will delve into the critical aspects of its stability and provide actionable protocols for its proper management.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydrazino-1-methylpiperidine dihydrochloride is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₁₇Cl₂N₃[3]
Molecular Weight 202.13 g/mol [3]
Appearance White to yellowish or beige solid/powder[3][4][5]
Melting Point 160 - 165 °C[5]
Solubility Soluble in water[6]

Key Factors Influencing Stability

The stability of 4-Hydrazino-1-methylpiperidine dihydrochloride is primarily influenced by temperature, light, moisture, pH, and the presence of oxidizing agents or metal catalysts.

Thermal Decomposition

Elevated temperatures can promote the degradation of 4-Hydrazino-1-methylpiperidine dihydrochloride. While the dihydrochloride salt form is more thermally robust than the free base, decomposition can still occur, particularly as it approaches its melting point. The thermal degradation of related piperazine compounds is known to proceed via SN2 substitution reactions, which could lead to ring-opening or the formation of oligomeric impurities.[3][7] For hydrazine itself, thermal decomposition at lower temperatures tends to produce ammonia, while at higher temperatures, nitrogen and hydrogen gases are the predominant products.[8]

Oxidative Degradation

Hydrazine and its derivatives are susceptible to oxidation, a process that can be initiated by atmospheric oxygen.[1][9] This degradation pathway is often catalyzed by the presence of metal ions, particularly copper (Cu²⁺).[1][5] The oxidation of the hydrazine moiety can lead to the formation of diimide, which is unstable and rapidly decomposes to nitrogen gas. In the presence of air, the reaction products can include nitrogen, ammonia, and water.[9] The oxidative metabolism of some alkyl hydrazines has been shown to proceed through the formation of carbon radicals.[10]

Diagram 1: Potential Oxidative Degradation Pathway

G A 4-Hydrazino-1-methylpiperidine B [O] A->B C Diimide Intermediate B->C D Nitrogen Gas (N₂) C->D Decomposition E 1-Methylpiperidine C->E Decomposition

Caption: A simplified proposed pathway for oxidative degradation.

Hydrolytic Stability and pH Effects

As a dihydrochloride salt, the compound is expected to be relatively stable in aqueous solutions, particularly under acidic conditions. The protonation of the nitrogen atoms reduces their reactivity.[1] However, in neutral or alkaline environments, the free base is liberated, which is significantly more susceptible to oxidation and other degradation reactions.[1] Therefore, maintaining a low pH is crucial for the stability of aqueous solutions of this compound.

Photostability

Recommended Storage and Handling

To ensure the long-term stability and integrity of 4-Hydrazino-1-methylpiperidine dihydrochloride, the following storage and handling guidelines should be strictly adhered to.

Storage Conditions

A summary of recommended storage conditions is provided in Table 2.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[12]Minimizes thermal degradation and slows down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidative degradation from atmospheric oxygen.
Container Keep in a tightly sealed, opaque container.[11][13][14][15]Prevents moisture ingress and protects from light.
Incompatibilities Store away from strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[5][11]Avoids potentially violent reactions and catalytic degradation.
Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[7][11][12][13][14][15]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7][11]

  • Dispensing: When weighing and dispensing the solid, minimize its exposure to the open air. Work efficiently to reduce contact with atmospheric moisture and oxygen.

  • Solution Preparation: When preparing solutions, use deoxygenated solvents if possible, especially for applications where the compound's reducing properties are critical.

Protocol for Stability Assessment: A Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[14][15] The following is a general protocol for conducting a forced degradation study on 4-Hydrazino-1-methylpiperidine dihydrochloride.

Analytical Methodology

A validated stability-indicating analytical method is a prerequisite for a meaningful stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. Due to the potential for poor chromophores and reactivity of hydrazines, a derivatization step is often necessary.[4][12][16]

Diagram 2: Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 4-Hydrazino-1-methylpiperidine dihydrochloride B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (ICH Q1B conditions) A->F G Withdraw samples at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize/Quench reaction G->H I Derivatize (if necessary) H->I J Analyze by Stability-Indicating HPLC Method I->J K Characterize major degradants (e.g., LC-MS) J->K

Caption: A general workflow for a forced degradation study.

Experimental Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve 4-Hydrazino-1-methylpiperidine dihydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature, as hydrazines are particularly unstable in basic conditions.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and protect from light.

    • Thermal Degradation:

      • In Solution: Incubate the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial.

      • Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution and the solid compound to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of remaining 4-Hydrazino-1-methylpiperidine dihydrochloride and the formation of any degradation products. If significant degradation is observed, the degradation products can be further characterized using techniques like LC-MS to elucidate the degradation pathways.

Conclusion

The stability of 4-Hydrazino-1-methylpiperidine dihydrochloride is a critical consideration for its use in research and development. As a dihydrochloride salt, it possesses greater stability than its free base form. However, it remains susceptible to degradation by heat, oxidation, light, and high pH. By implementing the recommended storage and handling procedures outlined in this guide, researchers can minimize degradation and ensure the quality and reliability of this important chemical intermediate. Furthermore, the protocol for forced degradation studies provides a framework for a deeper understanding of its stability profile and for the development of robust, stability-indicating analytical methods.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • Matrix Scientific. (n.d.). 4-Hydrazino-1-methylpiperidine.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • Spectrum Chemical. (2007). Material Safety Data Sheet.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.
  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.
  • Fisher Scientific. (2021). SAFETY DATA SHEET.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • CymitQuimica. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride.
  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • PubMed. (2009). Photodegradation and photostability-indication of mequitazine. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Hydrazine sulfate. Retrieved from [Link]

  • Rasayan J. Chem. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • PubMed. (1983). Carbon radicals in the metabolism of alkyl hydrazines. Retrieved from [Link]

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Exploratory

Spectroscopic Data for 4-Hydrazino-1-methylpiperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the expected spectroscopic characterist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Hydrazino-1-methylpiperidine dihydrochloride (CAS No: 53242-78-7). Due to the limited availability of experimentally-derived public data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and structural elucidation. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic theory and data from analogous chemical structures.

Introduction

4-Hydrazino-1-methylpiperidine dihydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. As with any compound intended for research or drug development, unambiguous structural confirmation and purity assessment are critical. Spectroscopic techniques are the cornerstone of this characterization. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering insights into the rationale behind the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Chemical Structure and Properties
  • IUPAC Name: 4-hydrazinyl-1-methylpiperidine dihydrochloride[1]

  • Molecular Formula: C₆H₁₇Cl₂N₃[1]

  • Molecular Weight: 202.13 g/mol [1]

  • CAS Number: 53242-78-7[1]

Caption: Molecular structure of 4-Hydrazino-1-methylpiperidine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Hydrazino-1-methylpiperidine dihydrochloride, both ¹H and ¹³C NMR will provide key structural information. The presence of the dihydrochloride salt will influence the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like D₂O (deuterium oxide) would show signals corresponding to the methyl, piperidine ring, and hydrazino protons. The use of D₂O will result in the exchange of the acidic N-H protons with deuterium, causing their signals to disappear.

Table 1: Predicted ¹H NMR Data for 4-Hydrazino-1-methylpiperidine Dihydrochloride (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5 - 3.8Multiplet2HPiperidine H2, H6 (axial)Protons adjacent to the positively charged nitrogen are significantly deshielded.
~3.0 - 3.3Multiplet2HPiperidine H2, H6 (equatorial)
~3.2 - 3.5Multiplet1HPiperidine H4The proton on the carbon bearing the hydrazino group will be deshielded.
~2.9Singlet3HN-CH₃The methyl group attached to the nitrogen is deshielded.
~2.2 - 2.5Multiplet2HPiperidine H3, H5 (axial)
~1.8 - 2.1Multiplet2HPiperidine H3, H5 (equatorial)

Disclaimer: These are predicted chemical shifts and multiplicities. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment within the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Hydrazino-1-methylpiperidine Dihydrochloride (in D₂O)

Chemical Shift (δ, ppm)AssignmentRationale
~55-60C4The carbon atom attached to the electron-withdrawing hydrazino group will be the most deshielded of the ring carbons.
~52-56C2, C6The carbon atoms adjacent to the positively charged nitrogen are deshielded.
~45-50N-CH₃The methyl carbon attached to the nitrogen.
~28-32C3, C5The remaining piperidine ring carbons.

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve sample in D₂O transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer transfer->instrument setup Set up ¹H and ¹³C experiments instrument->setup acquire Acquire data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign_h1 Assign ¹H signals integrate->assign_h1 assign_c13 Assign ¹³C signals integrate->assign_c13 structure Correlate with structure assign_h1->structure assign_c13->structure parent [M+H]⁺ m/z 130.13 frag1 Loss of NH₂NH₂ m/z 98.10 parent->frag1 - H₂NNH₂ frag2 Loss of CH₃ m/z 115.11 parent->frag2 - •CH₃ frag3 Ring Opening parent->frag3

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocols

While actual spectra for the title compound are not publicly available, the following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Hydrazino-1-methylpiperidine dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Tuning and Shimming: Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

  • Analysis: Calibrate the spectra using the residual solvent peak, and then integrate the signals and determine their multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid 4-Hydrazino-1-methylpiperidine dihydrochloride onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample (typically 16-32 scans).

  • Data Analysis: Identify and label the major absorption bands.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 4-Hydrazino-1-methylpiperidine dihydrochloride. While based on established principles and data from analogous structures, experimental verification is essential for definitive structural confirmation and purity assessment. The presented information and protocols offer a solid foundation for researchers working with this and related compounds.

References

  • Chemchart. 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). [Link]

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Protocols & Analytical Methods

Method

The Strategic Application of 4-Hydrazino-1-methylpiperidine dihydrochloride in Advanced Peptide Synthesis

Introduction: A Multifaceted Reagent in Modern Peptide Chemistry In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high purity, yield, and complexity in the target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Reagent in Modern Peptide Chemistry

In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high purity, yield, and complexity in the target peptide. 4-Hydrazino-1-methylpiperidine dihydrochloride emerges as a specialized reagent, offering unique advantages stemming from its bifunctional nature. This molecule incorporates a nucleophilic hydrazine moiety and a tertiary amine within a piperidine scaffold. This distinct structure allows it to potentially serve dual roles, primarily as an alternative Fmoc-deprotecting agent and as a precursor for the generation of C-terminal peptide hydrazides. These peptide hydrazides are crucial intermediates for producing peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for synthesizing large proteins.[1][2][3][4] This guide provides an in-depth exploration of the applications of 4-Hydrazino-1-methylpiperidine dihydrochloride, complete with detailed protocols for its effective use in the modern peptide synthesis laboratory.

Core Principles and Mechanistic Insights

The utility of 4-Hydrazino-1-methylpiperidine dihydrochloride is rooted in the chemical properties of its constituent functional groups. The hydrazine group provides a potent nucleophile capable of acting as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain.[1] Concurrently, the 1-methylpiperidine component modulates the overall basicity and steric environment of the molecule.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a basic reagent is a well-established process in SPPS.[5][6][7] In the context of 4-Hydrazino-1-methylpiperidine, the hydrazine moiety initiates the deprotection. The reaction proceeds via a β-elimination mechanism:

  • Proton Abstraction: The basic hydrazine abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group.

  • Elimination: This abstraction leads to the elimination of dibenzofulvene (DBF).

  • Scavenging: The liberated DBF is a reactive electrophile that can undergo side reactions. The secondary amine of the hydrazine can act as a scavenger, forming a stable adduct with DBF and preventing its polymerization or reaction with the deprotected N-terminus of the peptide.[8]

The 1-methylpiperidine structure is analogous to 4-methylpiperidine, a known effective reagent for Fmoc removal that is often used as a less hazardous alternative to piperidine.[8][9]

Application I: Fmoc Group Removal in Solid-Phase Peptide Synthesis

The primary application of 4-Hydrazino-1-methylpiperidine dihydrochloride is as a deprotection agent in Fmoc-based SPPS. Its structural similarity to both hydrazine and 4-methylpiperidine suggests its efficacy in this role.[1][9] The dihydrochloride salt form necessitates in situ neutralization to liberate the free base for the deprotection reaction.

Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow Resin Fmoc-Peptide-Resin Wash1 Wash with DMF Resin->Wash1 Deprotection Deprotection with 4-Hydrazino-1-methylpiperidine (in situ neutralization) Wash1->Deprotection Wash2 Wash with DMF Deprotection->Wash2 Coupling Couple next Fmoc-Amino Acid Wash2->Coupling

Caption: Workflow for Fmoc deprotection using 4-Hydrazino-1-methylpiperidine.

Detailed Protocol for Fmoc Deprotection

Materials:

  • Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin)

  • 4-Hydrazino-1-methylpiperidine dihydrochloride

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Next Fmoc-protected amino acid for coupling

  • Coupling reagents (e.g., HATU, HOBt)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1-minute washes).

  • Preparation of Deprotection Solution:

    • Prepare a 0.1 M solution of 4-Hydrazino-1-methylpiperidine dihydrochloride in DMF.

    • Just before use, add 2 equivalents of DIEA to neutralize the dihydrochloride salt and liberate the free base. For example, for 10 mL of the 0.1 M solution, add the appropriate volume of DIEA. Note: The solution should be prepared fresh for each use.

  • Deprotection Reaction:

    • Drain the DMF from the resin.

    • Add the freshly prepared deprotection solution to the resin.

    • Shake the reaction vessel for 10-15 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 x 1-minute washes) to remove all traces of the deprotection reagent and the DBF-adduct.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test or chloranil test to confirm the presence of a free primary amine.

  • Coupling: Proceed with the coupling of the next Fmoc-protected amino acid using your standard coupling protocol.

Rationale for Key Steps:

  • In Situ Neutralization: The use of DIEA is crucial to deprotonate the hydrochloride salts, activating the hydrazine for its role as a base.

  • Two-Step Deprotection: A repeated deprotection step ensures the complete removal of the Fmoc group, which is critical for preventing deletion sequences in the final peptide.

  • Extensive Washing: Thorough washing is necessary to remove the deprotection reagent and byproducts, which could interfere with the subsequent coupling reaction.

Application II: Synthesis of C-Terminal Peptide Hydrazides

Peptide hydrazides are valuable intermediates in peptide chemistry, serving as precursors for the synthesis of peptide thioesters required for NCL.[3][4][10] 4-Hydrazino-1-methylpiperidine can be employed in the direct hydrazinolysis of peptides from certain resins, such as Wang or TentaGel resins.[3]

Workflow for Peptide Hydrazide Formation

Peptide_Hydrazide_Workflow PeptideResin Protected Peptide on Wang Resin Wash Wash with DCM and dry resin PeptideResin->Wash Hydrazinolysis Hydrazinolysis with 4-Hydrazino-1-methylpiperidine Wash->Hydrazinolysis Filtration Filter and collect the filtrate Hydrazinolysis->Filtration Evaporation Evaporate solvent Filtration->Evaporation Purification Purify Peptide Hydrazide Evaporation->Purification

Caption: General workflow for the synthesis of peptide hydrazides via resin cleavage.

Detailed Protocol for Peptide Hydrazinolysis

Materials:

  • Fully protected peptide synthesized on Wang or a similar resin

  • 4-Hydrazino-1-methylpiperidine dihydrochloride

  • DIEA

  • DMF or a suitable solvent for hydrazinolysis[3]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether (cold)

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: After the final Fmoc deprotection and washing of the fully assembled peptide on the resin, wash the resin with DCM (3x) and MeOH (3x) and dry it thoroughly under vacuum.[11]

  • Preparation of Hydrazinolysis Solution:

    • Prepare a solution of 5-10% (v/v) 4-Hydrazino-1-methylpiperidine (from the neutralized dihydrochloride salt) in DMF. To do this, dissolve the required amount of the dihydrochloride salt in DMF and add 2 equivalents of DIEA.

  • Hydrazinolysis Reaction:

    • Add the hydrazinolysis solution to the dried peptide-resin in a sealed reaction vessel.

    • Shake the mixture at room temperature. The reaction time can vary from 2 to 24 hours, depending on the C-terminal amino acid and the peptide sequence.[3] Monitor the reaction for completion.

  • Product Isolation:

    • Filter the resin and collect the filtrate containing the peptide hydrazide.

    • Wash the resin with additional DMF and combine the filtrates.

  • Peptide Precipitation:

    • Reduce the volume of the combined filtrates under reduced pressure.

    • Precipitate the crude peptide hydrazide by adding the concentrated solution to cold diethyl ether.

  • Purification:

    • Collect the precipitate by centrifugation.

    • Wash the pellet with cold diethyl ether.

    • Dry the crude peptide hydrazide under vacuum.

    • Purify the peptide hydrazide using reverse-phase HPLC.

Causality in Experimental Choices:

  • Resin Choice: This method is suitable for resins with linkers susceptible to nucleophilic cleavage by hydrazine, such as the ester linkage in Wang resin.

  • Solvent System: DMF is a common solvent for hydrazinolysis due to its ability to swell the resin and dissolve the reagents and the resulting peptide hydrazide.[3]

  • Reaction Time: The efficiency of hydrazinolysis can be influenced by the steric hindrance of the C-terminal amino acid. Therefore, optimization of the reaction time may be necessary for different peptides.

Quantitative Data Summary

ParameterApplication: Fmoc DeprotectionApplication: Peptide Hydrazinolysis
Reagent Concentration 0.1 M in DMF (neutralized)5-10% (v/v) in DMF (neutralized)
Reaction Time 2 x 10-15 minutes2-24 hours
Typical Yield >99% deprotection efficiencyVariable, sequence-dependent
Key Byproducts Dibenzofulvene-hydrazine adductExcess hydrazine reagent

Troubleshooting and Expert Insights

  • Incomplete Deprotection: If the Kaiser test remains negative or shows weak coloration, increase the deprotection time or the concentration of the reagent. Ensure complete neutralization of the dihydrochloride salt.

  • Low Yield in Hydrazinolysis: For sterically hindered C-terminal residues, consider increasing the reaction temperature (e.g., to 40-50 °C) or extending the reaction time. Ensure the resin is completely dry before starting the hydrazinolysis.

  • Side Reactions: The hydrazine moiety is a strong nucleophile and can potentially react with sensitive side chains. This reagent should be used with caution for peptides containing electrophilic functional groups in their side chains.

Conclusion

4-Hydrazino-1-methylpiperidine dihydrochloride is a versatile and valuable reagent for the experienced peptide chemist. Its dual functionality allows for its use as an efficient Fmoc-deprotecting agent and as a means to generate C-terminal peptide hydrazides, which are key precursors for chemical protein synthesis. By understanding the underlying mechanisms and following optimized protocols, researchers can leverage the unique properties of this compound to advance their peptide synthesis projects.

References

  • Rodriguez-Mayor, A. V., et al. (2020). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. ResearchGate. [Link]

  • Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. [Link]

  • Porebski, G., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega. [Link]

  • Karas, J. A., et al. (2021). Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. ResearchGate. [Link]

  • Bonnet, D., et al. (2006). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. ResearchGate. [Link]

  • Miranda, L. P., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Bello, C., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science. [Link]

  • Thompson, R. E., et al. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Peptide Science. [Link]

  • Thompson, R. E., et al. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. [Link]

  • Aapptec. Cleavage from Wang Resin. Aapptec Peptides. [Link]

  • Re-evaluation of C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. (2021). ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Thompson, R. E., et al. (2022). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. National Institutes of Health. [Link]

  • Rodriguez-Mayor, A. V., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Rodriguez-Mayor, A. V., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Galiano, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]

  • Fang, G., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. [Link]

  • Jad, Y. E., et al. (2016). Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]

  • Galiano, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: 4-Hydrazino-1-methylpiperidine Dihydrochloride for Enhanced LC-MS/MS Analysis of Carbonyl-Containing Compounds

Introduction: Overcoming the Analytical Challenge of Carbonyls In the fields of drug development, metabolomics, and environmental analysis, the accurate quantification of molecules containing carbonyl functional groups (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Analytical Challenge of Carbonyls

In the fields of drug development, metabolomics, and environmental analysis, the accurate quantification of molecules containing carbonyl functional groups (aldehydes and ketones) is of paramount importance. Steroids, specific drug metabolites, and environmental toxins often fall into this category. However, these compounds frequently present a significant analytical challenge for modern liquid chromatography-mass spectrometry (LC-MS) techniques, primarily due to their poor ionization efficiency in common ion sources like electrospray ionization (ESI).[1][2] This inherent limitation leads to low sensitivity and difficulty in detecting these analytes at biologically relevant concentrations.

Chemical derivatization offers a robust solution by covalently attaching a chemical tag to the analyte of interest. This process can dramatically alter the physicochemical properties of the analyte to make it more suitable for LC-MS analysis.[2][3] Hydrazine-based reagents are particularly effective for this purpose, as they selectively react with carbonyl groups to form stable hydrazone derivatives.[4][5]

This guide introduces 4-Hydrazino-1-methylpiperidine Dihydrochloride as a powerful derivatizing agent designed to significantly enhance the LC-MS/MS detection of aldehydes and ketones. The incorporation of the N-methylpiperidine moiety provides a site with high proton affinity, ensuring efficient protonation and a strong signal in positive-ion ESI-MS. This leads to substantial improvements in sensitivity, allowing for quantification at much lower levels than with underivatized analytes.

Mechanism of Derivatization: Hydrazone Formation

The core of the derivatization process is the nucleophilic addition of the hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone.[5][6] The reaction proceeds via a two-step mechanism, typically catalyzed by a small amount of acid, to form a stable hydrazone derivative.

The Causality Behind the Reaction:

  • Acid Catalysis (Optional but Recommended): The reaction is often accelerated under mildly acidic conditions. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, being a strong nucleophile, attacks the carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A series of proton transfers occurs, followed by the elimination of a water molecule. This dehydration step is the driving force for the formation of the stable C=N double bond of the hydrazone.[6][7]

The resulting derivative now incorporates the N-methylpiperidine group, which is readily protonated in the ESI source, leading to a dramatic increase in signal intensity.

A simplified representation of the reaction between a carbonyl compound and 4-hydrazino-1-methylpiperidine.

Key Applications and Advantages

The use of 4-Hydrazino-1-methylpiperidine dihydrochloride is particularly advantageous for the analysis of low-level carbonyl compounds in complex matrices.

Application AreaTarget AnalytesKey Advantage
Pharmaceuticals & Drug Metabolism Steroids (e.g., Cortisol, Testosterone), Ketone-containing APIs, Aldehyde impuritiesOvercomes low ionization efficiency of neutral steroids, enabling sensitive quantification in plasma and tissues.[8][9]
Clinical Metabolomics α-Keto acids, Aldehyde biomarkers of oxidative stress (e.g., Malondialdehyde)Allows for the detection of low-abundance, biologically significant metabolites in urine and plasma.[4]
Environmental Monitoring Formaldehyde, Acetaldehyde, Acetone in air and water samplesProvides a highly sensitive method for detecting harmful volatile organic compounds (VOCs).[2][3]
Food Science & Safety Aldehydic off-flavor compounds, Mycotoxins with carbonyl groupsEnhances detection of trace-level contaminants and quality markers in food products.[4]

Primary Advantages:

  • Dramatically Increased Sensitivity: The N-methylpiperidine group is a tertiary amine with a high proton affinity, ensuring efficient ionization in positive-ion ESI-MS, often leading to a 100 to 1000-fold increase in sensitivity compared to the underivatized analyte.[4]

  • Improved Chromatography: The derivatization increases the molecular weight and modifies the polarity of the analyte, often leading to improved retention on reversed-phase columns and better separation from matrix interferences.[4]

  • High Specificity: The hydrazine moiety reacts selectively with aldehydes and ketones, simplifying sample cleanup and reducing analytical interferences.[2]

Experimental Protocol: Derivatization and LC-MS/MS Analysis

This protocol provides a robust starting point for the derivatization of carbonyl-containing analytes in a biological matrix like human plasma. Note: Optimization of reaction conditions (temperature, time, reagent concentration) is recommended for each specific analyte.[8]

Required Materials
  • Reagents: 4-Hydrazino-1-methylpiperidine dihydrochloride, LC-MS grade Methanol, Acetonitrile, Water, Formic Acid (or Acetic Acid), Analyte reference standards, Stable isotope-labeled internal standard (recommended).

  • Equipment: Analytical balance, Vortex mixer, Centrifuge, Calibrated pipettes, 1.5 mL polypropylene tubes, HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Preparation of Solutions
  • Derivatizing Reagent Stock (10 mg/mL): Dissolve 10 mg of 4-Hydrazino-1-methylpiperidine dihydrochloride in 1 mL of Methanol. Prepare this solution fresh prior to use for best results.

  • Catalyst Solution (2% Formic Acid): Add 20 µL of Formic Acid to 980 µL of 50:50 Acetonitrile:Water (v/v).

  • Analyte Stock and Working Solutions: Prepare a 1 mg/mL stock solution of the target analyte in a suitable solvent (e.g., Methanol). Serially dilute this stock to create calibration standards and QC samples at the desired concentrations.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled IS at a concentration that yields a robust signal (e.g., 50 ng/mL).

Sample Preparation and Derivatization Procedure

This procedure is based on a protein precipitation extraction followed by in-solution derivatization.

  • Sample Spiking: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the IS working solution.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (~350-400 µL) to a clean 1.5 mL tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the extraction solvent.

  • Reconstitution & Derivatization:

    • Reconstitute the dried extract in 50 µL of the Catalyst Solution.

    • Add 10 µL of the Derivatizing Reagent Stock (10 mg/mL).

    • Vortex briefly to mix.

  • Reaction Incubation: Cap the tube and incubate at 60°C for 60 minutes.[8] The choice of temperature and time is critical; higher temperatures can speed up the reaction but may also degrade sensitive analytes.

  • Final Preparation: After incubation, allow the sample to cool to room temperature. Add 40 µL of mobile phase A (see below) to the vial, mix, and inject into the LC-MS/MS system.

Workflow for sample preparation, derivatization, and analysis.

Suggested LC-MS/MS Parameters

These are starting conditions and should be optimized for the specific analyte-derivative.

Table 1: Liquid Chromatography Parameters

ParameterSuggested ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for the relatively hydrophobic hydrazone derivatives.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures the derivative remains protonated for good peak shape and MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient to elute a wide range of derivatives. Must be optimized.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSuggested ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The N-methylpiperidine group is designed for efficient positive ionization.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
Precursor Ion [M+H]⁺ of the hydrazone derivativeThe protonated molecular ion of the derivatized analyte.
Product Ion(s) Optimize via infusionProduct ions often result from fragmentation of the piperidine ring or cleavage of the hydrazone bond.
Source Params. Optimize for specific instrument(e.g., Capillary Voltage: 3.5 kV; Gas Temp: 350°C; Gas Flow: 10 L/min)

Method Validation and Self-Validating Systems

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[10][11] The protocols described must act as a self-validating system by incorporating rigorous quality control.

Key Validation Parameters (ICH Q2(R1) Guidelines): [11][12]

  • Specificity: Analyze blank matrix samples to ensure no endogenous compounds interfere with the analyte or IS peaks.

  • Linearity & Range: Prepare a calibration curve over the expected concentration range (e.g., 1-1000 ng/mL) and assess the correlation coefficient (r² > 0.99).

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to ensure accuracy (% bias) and precision (%RSD) are within acceptable limits (typically <15%).

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]

  • Matrix Effect: Compare the response of the analyte in a post-extraction spiked blank sample to a pure solution to quantify ion suppression or enhancement. The IS is critical for correcting this.

  • Recovery & Stability: Assess the efficiency of the extraction process and the stability of the analyte in the matrix under various storage conditions.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Derivatization Product 1. Inactive derivatizing reagent. 2. Incorrect reaction pH. 3. Insufficient incubation time/temp.1. Prepare fresh reagent solution. 2. Ensure catalyst is added and pH is appropriate. 3. Optimize incubation conditions (e.g., increase time or temperature).
Poor Peak Shape (Tailing/Fronting) 1. pH mismatch between sample and mobile phase. 2. Column degradation.1. Ensure final sample diluent is similar to the initial mobile phase. 2. Replace the analytical column.
High Signal Variability (%RSD) 1. Inconsistent sample preparation. 2. Matrix effects. 3. Unstable ESI spray.1. Ensure precise pipetting; automate if possible. 2. Use a stable isotope-labeled internal standard. 3. Clean and optimize the MS ion source.

Conclusion

4-Hydrazino-1-methylpiperidine dihydrochloride is a highly effective derivatizing agent for enhancing the LC-MS/MS analysis of compounds containing aldehyde or ketone functionalities. By forming a stable hydrazone that carries a readily protonatable N-methylpiperidine group, this reagent significantly boosts ionization efficiency, leading to substantial gains in sensitivity and improved chromatography. The straightforward reaction protocol and broad applicability make it an invaluable tool for researchers, scientists, and drug development professionals seeking to achieve reliable, low-level quantification of challenging carbonyl-containing analytes in complex matrices.

References

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  • PubMed. (2020). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1626, 461369. Available at: [Link]

  • Kosyakov, D. S., et al. (2017). Spectrophotometric Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine with Preliminary Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 72(11), 1148-1155. Available at: [Link]

  • Amosova, E. N., et al. (2018). Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine by High-Performance Liquid Chromatography with Pre- and Post-Column Derivatization by 5-Nitro-2-Furaldehyde. Journal of Analytical Chemistry, 73(5), 498-504. Available at: [Link]

Sources

Method

Protocol for Carbonyl Labeling with 4-Hydrazino-1-methylpiperidine dihydrochloride

Application Notes and Protocols: A-568 Abstract This document provides a comprehensive guide for the labeling of carbonyl groups (aldehydes and ketones) in biological macromolecules and small molecules using 4-Hydrazino-...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: A-568

Abstract

This document provides a comprehensive guide for the labeling of carbonyl groups (aldehydes and ketones) in biological macromolecules and small molecules using 4-Hydrazino-1-methylpiperidine dihydrochloride. This protocol is designed for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and glycomics. We will delve into the underlying chemical principles, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for successful and reproducible labeling.

Introduction: The Significance of Carbonyl Labeling

The selective modification of carbonyl groups is a cornerstone of modern bioconjugation and chemical biology. Carbonyls are present in a wide range of biomolecules, including proteins with post-translational modifications, glycans, and small molecule drugs.[1][2] Their unique reactivity allows for specific labeling with probes, tags, or other functional moieties. This specific targeting is invaluable for:

  • Proteomics: Identifying and quantifying carbonylated proteins, which are often markers of oxidative stress and cellular damage.[3][4]

  • Glycomics: Profiling and structural analysis of glycans, which play crucial roles in cell signaling, recognition, and disease.[1][5]

  • Drug Development: Conjugating drugs to targeting ligands or modifying their pharmacokinetic properties.

4-Hydrazino-1-methylpiperidine dihydrochloride is a valuable reagent for this purpose. The hydrazine moiety reacts specifically with aldehydes and ketones to form a stable hydrazone linkage.[6] The presence of the methylpiperidine group can enhance the solubility and ionization efficiency of the labeled molecule, which is particularly beneficial for mass spectrometry-based analyses.[5]

The Chemistry of Hydrazone Formation

The core of this labeling protocol is the nucleophilic addition of the hydrazine group to a carbonyl carbon, resulting in the formation of a C=N double bond, characteristic of a hydrazone.[7] This reaction is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable hydrazone.[8]

The overall reaction is illustrated below:

G cluster_0 Hydrazone Formation Carbonyl R-C(=O)-R' Hydrazone R-C(=N-NH-R'')-R' Carbonyl->Hydrazone + Hydrazine Hydrazine H₂N-NH-R'' Water H₂O Hydrazone->Water +

Caption: General reaction scheme for hydrazone formation.

This reaction is typically acid-catalyzed.[9] Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazine.[8] However, the reaction rate is pH-dependent. At very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive.[9] Conversely, at high pH, there is insufficient acid to catalyze the dehydration step. Therefore, an optimal pH range is crucial for efficient hydrazone formation.[10]

Experimental Protocol: Step-by-Step Guide

This protocol provides a general framework for carbonyl labeling. Optimization may be required depending on the specific biomolecule and downstream application.

Materials and Reagents
  • 4-Hydrazino-1-methylpiperidine dihydrochloride

  • Target molecule containing a carbonyl group (e.g., carbonylated protein, released glycan)

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5 (Optimize for your specific application)

  • Quenching Solution (optional): e.g., Acetone or a suitable aldehyde/ketone

  • Purification system (e.g., desalting column, HPLC)

  • Analytical instrumentation (e.g., Mass Spectrometer, Spectrophotometer)

Reagent Preparation

4-Hydrazino-1-methylpiperidine dihydrochloride Stock Solution: Prepare a 10-100 mM stock solution in the Reaction Buffer. The exact concentration will depend on the concentration of your target molecule and the desired molar excess.

Reaction Buffer: Prepare a 100 mM sodium acetate buffer and adjust the pH to the desired value (typically between 4.5 and 5.5) using acetic acid or sodium hydroxide. While some studies suggest maximal rates at physiological pH for certain aliphatic hydrazones, the canonical acid catalysis often favors a slightly acidic environment for general applications.[10][11]

Labeling Procedure

The following workflow outlines the key steps in the labeling process:

G A Sample Preparation (Dissolve in Reaction Buffer) B Addition of Labeling Reagent (4-Hydrazino-1-methylpiperidine) A->B C Incubation (e.g., 2-4 hours at 37°C) B->C D Quenching (Optional) (Addition of excess acetone) C->D E Purification (Removal of excess reagent) D->E F Analysis (e.g., Mass Spectrometry) E->F

Caption: Workflow for carbonyl labeling.

  • Sample Preparation: Dissolve the carbonyl-containing sample in the Reaction Buffer to a final concentration suitable for your downstream analysis.

  • Labeling Reaction: Add the 4-Hydrazino-1-methylpiperidine dihydrochloride stock solution to the sample. A molar excess of the labeling reagent (e.g., 10-50 fold) is typically recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Typical conditions are 2-4 hours at 37°C. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as acetone can be added to consume any unreacted hydrazine.

  • Purification: Remove excess labeling reagent and byproducts using a suitable method such as a desalting column, dialysis, or HPLC. This step is critical to prevent interference in downstream analyses.

  • Analysis: The labeled product can be analyzed by various techniques, including mass spectrometry (MS), HPLC, or spectrophotometry, depending on the nature of the target molecule and the research question.

Quantitative Data Summary
ParameterRecommended RangeNotes
pH 4.5 - 5.5Optimal pH balances carbonyl activation and hydrazine nucleophilicity.[9][10]
Molar Excess of Reagent 10 - 50 foldA higher excess can increase labeling efficiency but may require more stringent purification.
Reaction Temperature 25 - 37 °CHigher temperatures can accelerate the reaction but may affect the stability of the target molecule.
Reaction Time 1 - 4 hoursMonitor reaction progress to determine the optimal time.

Advanced Considerations and Troubleshooting

Reductive Amination for Stable Linkage: For applications requiring a more stable linkage, the resulting hydrazone can be reduced to a hydrazine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[12][13] This reductive amination step converts the C=N double bond to a C-N single bond.

Catalysis: For reactions at or near neutral pH, the addition of a catalyst like aniline can significantly increase the rate of hydrazone formation.[10]

Troubleshooting:

  • Low Labeling Efficiency:

    • Verify the pH of the reaction buffer.

    • Increase the molar excess of the labeling reagent.

    • Increase the reaction time or temperature.

    • Ensure the quality and purity of the 4-Hydrazino-1-methylpiperidine dihydrochloride.

  • Non-specific Labeling:

    • Ensure the target molecule is free of other reactive functional groups that could potentially react with the hydrazine under the given conditions.

    • Optimize the purification method to remove any non-covalently bound reagent.

Safety and Handling

4-Hydrazino-1-methylpiperidine dihydrochloride and other hydrazine derivatives are potentially hazardous.[14][15] Always consult the Safety Data Sheet (SDS) before use.[16][17] General safety precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.[16]

  • In case of contact, rinse the affected area immediately with plenty of water.[16]

References

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. Available from: [Link]

  • 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link]

  • Kool, E. T. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. 2011;133(40):16040-16043. Available from: [Link]

  • Kalia, J., & Raines, R. T. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition. 2008;47(39):7523-7526. Available from: [Link]

  • Hydrazine I Hydrazone formation I Give Reason. Prakash Academy. YouTube; 2012. Available from: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available from: [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. Available from: [Link]

  • McKinnon, D. D., et al. Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Biomacromolecules. 2014;15(4):1348-1355. Available from: [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Available from: [Link]

  • Heder, S., et al. Carbonyl-reactive tandem mass tags for the proteome-wide quantification of N-linked glycans. Chemical Science. 2017;8(1):374-383. Available from: [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available from: [Link]

  • Lattová, E., & Perreault, H. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews. 2013;32(4):287-303. Available from: [Link]

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. Available from: [Link]

  • Safety Data Sheet: Hydrazine dihydrochloride. Merck Millipore. Available from: [Link]

  • Glycomics and Glycoproteomics. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology, 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2022. Chapter 51. Available from: [Link]

  • Glycomics and Glycoproteomics. In: Varki A, Cummings RD, Esko JD, et al., editors. Essentials of Glycobiology, 3rd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2015-2017. Chapter 51. Available from: [Link]

  • A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry. 2021;45(31):14063-14069. Available from: [Link]

  • Madian, A. G., & Regnier, F. E. Proteomic identification of carbonylated proteins and their oxidation sites. Journal of Proteome Research. 2010;9(8):3766-3780. Available from: [Link]

  • Di Domenico, F., et al. Dansyl labeling and bidimensional mass spectrometry to investigate protein carbonylation. Methods in Molecular Biology. 2011;793:59-69. Available from: [Link]

  • Stilinović, V., et al. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. 2020;44(43):18783-18794. Available from: [Link]

  • Toli, A., et al. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay. Free Radical Biology and Medicine. 2018;120:S132. Available from: [Link]

  • 1-Hydrosilatrane. Organic Syntheses. 2019;96:343-359. Available from: [Link]

Sources

Application

Derivatization of steroids with 4-Hydrazino-1-methylpiperidine dihydrochloride

An Application Guide to the Derivatization of Steroids with Hydrazine Reagents for Ultrasensitive LC-MS/MS Analysis Introduction: Overcoming the Challenge of Steroid Quantification The accurate measurement of steroid hor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of Steroids with Hydrazine Reagents for Ultrasensitive LC-MS/MS Analysis

Introduction: Overcoming the Challenge of Steroid Quantification

The accurate measurement of steroid hormones is critical for clinical diagnostics, endocrinology research, and pharmaceutical development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis, offering superior specificity compared to traditional immunoassays, which can suffer from cross-reactivity issues.[1][2][3] However, a significant challenge in LC-MS/MS is the poor ionization efficiency of many key steroids, especially those in low concentrations like 5α-dihydrotestosterone (DHT).[2][3][4][5] This inherent limitation necessitates larger sample volumes, which is often impractical in clinical or preclinical settings.[3][4][5]

To overcome this analytical hurdle, chemical derivatization is employed. This strategy involves chemically modifying the steroid molecule to introduce a functional group that is readily ionized, thereby dramatically enhancing the signal in the mass spectrometer.[1][6] Hydrazine-based reagents are particularly effective as they react specifically with the ketone (or oxo) groups present on the steroid backbone to form stable hydrazones.[1][7]

While the query specified 4-Hydrazino-1-methylpiperidine dihydrochloride, the overwhelming body of validated, peer-reviewed literature points to the superior performance and extensive application of a closely related compound: 2-hydrazino-1-methylpyridine (HMP) . HMP contains a permanently charged quaternary ammonium group, which makes it an exceptional derivatization agent for enhancing electrospray ionization (ESI) efficiency.[2] This application note will therefore focus on the principles, protocols, and best practices for the derivatization of ketosteroids using HMP, providing researchers with a robust method for achieving ultra-high sensitivity.

Reaction Mechanism: The Chemistry of Enhanced Ionization

The derivatization process is a nucleophilic addition-elimination reaction between the hydrazine group of HMP and a carbonyl group (ketone) on the steroid molecule. The reaction proceeds under mild acidic conditions, which serve to activate the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in a steroid-HMP hydrazone conjugate.

The critical advantage of HMP lies in its chemical structure. The pyridine ring contains a methylated nitrogen, creating a permanently positive-charged quaternary ammonium salt. By attaching this "charge-tag" to the neutral steroid molecule, the resulting derivative is already in an ionic state. This pre-charged nature dramatically improves its response in the positive-ion ESI source of the mass spectrometer, leading to a significant increase in analytical sensitivity.[2][8]

Caption: General reaction scheme for the derivatization of a ketosteroid with HMP.

Experimental Protocol: Steroid Derivatization with HMP

This protocol is synthesized from validated methods for the analysis of androgens in human plasma.[2][3] It is designed to be a self-validating system when used with appropriate internal standards and quality controls.

Materials and Reagents
  • Steroid Standards: Testosterone, 5α-Dihydrotestosterone (DHT), Androstenedione, etc. (analytical grade)

  • Internal Standards (IS): Stable isotope-labeled versions of the target steroids (e.g., d3-Testosterone).

  • Derivatization Reagent: 2-hydrazino-1-methylpyridine (HMP)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Acid Catalyst: Formic Acid (FA), Trichloroacetic Acid (TCA)

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) may be required for biological samples.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Heating block or oven capable of maintaining 60°C

    • Calibrated pipettes

    • LC-MS/MS system with an ESI source

Step-by-Step Methodology
  • Sample Preparation (for Biological Matrices):

    • Rationale: Biological samples like plasma or serum contain proteins and lipids that interfere with analysis. An extraction step is crucial for cleaning the sample and concentrating the analytes.

    • Protocol: Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) on the sample (e.g., 100-200 µL of plasma).[2][9] Elute the steroids and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Preparation of HMP Reagent Solution:

    • Rationale: The reagent must be freshly prepared to ensure its reactivity. The acid catalyst is included directly in the solution to ensure a consistent reaction environment.

    • Protocol: Prepare a 0.5 mg/mL solution of HMP in methanol. Add formic acid to a final concentration of 1% (v/v). For example, to make 1 mL, dissolve 0.5 mg of HMP in 990 µL of methanol and add 10 µL of formic acid. Vortex thoroughly.

  • The Derivatization Reaction:

    • Rationale: This is the core chemical modification step. Heating accelerates the reaction to ensure it goes to completion in a reasonable timeframe.

    • Protocol:

      • Reconstitute the dried sample extract (from Step 1) or a known amount of steroid standard in a suitable vial.

      • Add 100 µL of the HMP reagent solution to the vial.

      • Vortex the mixture for 10-15 seconds.

      • Incubate the vial at 60°C for 15 minutes .[2]

  • Reaction Quenching and Dilution:

    • Rationale: After the reaction is complete, the sample is diluted to stop the reaction and prepare it for injection into the LC-MS/MS system.

    • Protocol: After incubation, remove the vial from the heat source. Allow it to cool briefly, then add 50-100 µL of methanol or the initial mobile phase of your LC method.[2] Vortex to mix. The sample is now ready for analysis.

Caption: Workflow for HMP derivatization of steroids from biological samples.

LC-MS/MS Analysis and Data

The primary benefit of HMP derivatization is the generation of a stable, pre-charged product that can be monitored with high sensitivity using Selected Reaction Monitoring (SRM). The HMP-steroid conjugate will be the precursor ion. Upon fragmentation in the collision cell, it typically yields a characteristic product ion corresponding to the HMP tag, providing a highly specific mass transition for quantification.

Expected Mass Transitions

The following table summarizes the validated SRM transitions for major androgens after derivatization with HMP. These values are essential for setting up the mass spectrometer acquisition method.

SteroidUnderivatized Mass (m/z)HMP-Derivative Mass (m/z) [M]⁺Product Ion (m/z)Reference
DHT 291.2396108[2][5][9]
Testosterone 289.2394108[2][5][9]
Androstenedione 287.2392108[2][5][9]

Advantages and Key Considerations

Advantages
  • Enhanced Sensitivity: Allows for the quantification of low-abundance steroids in small sample volumes (100-200 µL of plasma).[2][4][9]

  • Improved Ionization: The pre-charged tag overcomes the poor ionization efficiency of native steroids.[1][2]

  • High Stability: HMP derivatives have been shown to be stable for over 30 days when stored at -20°C, allowing for flexibility in sample batching and re-analysis.[2][3][5]

Troubleshooting and Considerations
  • Formation of Isomers: The reaction can produce several structural isomers (e.g., syn/anti isomers at the C=N bond).[2] This can result in multiple, closely eluting chromatographic peaks for a single analyte. It is critical to develop a robust chromatographic method that can adequately separate these isomers from each other and from potential isobaric interferences to ensure accurate quantification.

  • Matrix Effects: While derivatization moves the analyte to a higher, often cleaner mass range, matrix effects can still suppress or enhance the signal. The use of co-eluting stable isotope-labeled internal standards for each analyte is mandatory to correct for these effects and any variability in extraction or derivatization efficiency.

  • Incomplete Reaction: If low signal is observed, consider preparing the HMP reagent solution fresh, verifying the temperature of the heating block, and ensuring the sample extract is completely dry before adding the reagent, as water can interfere with the reaction.

Conclusion

Derivatization of ketosteroids with 2-hydrazino-1-methylpyridine (HMP) is a powerful and validated strategy to dramatically increase the sensitivity of LC-MS/MS analysis. By adding a permanently charged moiety to the steroid, this method overcomes the inherent low ionization efficiency of these molecules, enabling researchers and clinicians to measure key biomarkers in limited sample volumes with high confidence and accuracy. By following the detailed protocol and understanding the underlying chemical principles, this technique can be readily implemented to push the boundaries of steroid analysis.

References

  • Faqehi, A., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. Available at: [Link]

  • Faqehi, A., et al. (2021). Derivatisation of 5α-dihydrotestosterone enhances sensitivity of analysis of human plasma by liquid chromatography tandem mass spectrometry. Endocrine Abstracts, 65, EP53. Available at: [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed, National Library of Medicine. Available at: [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. Ulster University. Available at: [Link]

  • Faqehi, A., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Tzivou, O., et al. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Drug Testing and Analysis, 13(11-12), 1822-1834. Available at: [Link]

  • Yuan, T., & Cohen, L. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5). Available at: [Link]

  • Higashi, T. (2015). 2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]

  • Kushnir, M. M., et al. (2016). Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. Clinica Chimica Acta, 462, 125-133. Available at: [Link]

  • Mazzarino, M., et al. (2008). Analysis of androgenic steroid Girard P hydrazones using multistage tandem mass spectrometry. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-Hydrazino-1-methylpiperidine Dihydrochloride in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The sensitive and accurate quantification of low-abundance, endogenously occurring carbonyl-conta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The sensitive and accurate quantification of low-abundance, endogenously occurring carbonyl-containing compounds, such as steroids, aldehydes, and ketones, presents a significant challenge in mass spectrometry-based analyses. These molecules often exhibit poor ionization efficiency in electrospray ionization (ESI), limiting their detection at biologically relevant concentrations. Chemical derivatization with reagents that introduce a readily ionizable moiety is a proven strategy to overcome this limitation. This document provides a detailed guide to the application of 4-Hydrazino-1-methylpiperidine Dihydrochloride as a highly effective derivatization agent for enhancing the mass spectrometric detection of carbonyl compounds. We will delve into the underlying chemical principles, provide step-by-step protocols for derivatization and analysis, and discuss the critical parameters for successful implementation in a research and drug development setting.

Introduction: The Challenge of Carbonyl Analysis and the Hydrazine Solution

Carbonyl-containing molecules are a diverse class of compounds with critical roles in numerous biological processes, and their dysregulation is often associated with disease states.[1] Consequently, their precise quantification is paramount in fields ranging from clinical diagnostics to pharmaceutical development. However, the inherent chemical properties of many carbonyl compounds, particularly their low proton affinity, make them difficult to analyze by liquid chromatography-mass spectrometry (LC-MS) with the desired sensitivity.[1]

Chemical derivatization addresses this challenge by covalently modifying the analyte to introduce a functional group that is easily ionized. Hydrazine-based reagents are particularly effective for this purpose as they react specifically with the carbonyl group to form a stable hydrazone.[2][3][4] This reaction not only improves ionization efficiency but can also enhance chromatographic separation.

4-Hydrazino-1-methylpiperidine Dihydrochloride is a derivatization agent designed for high-sensitivity mass spectrometry. The key to its efficacy lies in the incorporation of a tertiary amine within the piperidine ring. This feature provides a permanent positive charge, significantly enhancing the ionization efficiency of the derivatized analyte in positive ion mode ESI-MS. This guide will provide the necessary technical details to leverage the advantages of this reagent in your analytical workflows.

Mechanism of Action: Hydrazone Formation

The derivatization of a carbonyl compound with 4-Hydrazino-1-methylpiperidine proceeds via a nucleophilic addition-elimination reaction to form a stable hydrazone. The reaction is typically carried out under mild acidic conditions, which catalyze the initial nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the hydrazone derivative.

G cluster_0 Derivatization Reaction Carbonyl R-C(=O)-R' Intermediate R-C(OH)(NH-NH-C₅H₉N-CH₃)-R' Carbonyl->Intermediate + Reagent Reagent 4-Hydrazino-1-methylpiperidine(H₂N-NH-C₅H₉N-CH₃) Product R-C(=N-NH-C₅H₉N-CH₃)-R' Intermediate->Product - H₂O H2O + H₂O

Caption: General reaction scheme for the derivatization of a carbonyl compound.

An important consideration in hydrazone formation is the potential for the formation of syn and anti geometric isomers around the C=N double bond.[5][6] This can result in the appearance of two distinct chromatographic peaks for a single analyte. Chromatographic conditions can sometimes be optimized to either separate or merge these isomers for consistent quantification.

Key Applications

The primary application of 4-Hydrazino-1-methylpiperidine Dihydrochloride is the sensitive quantification of low-abundance carbonyl-containing biomolecules.

  • Steroid Hormones: Many steroid hormones, such as testosterone, progesterone, and cortisol, contain ketone functionalities and are notoriously difficult to detect at their physiological concentrations. Derivatization with this reagent can significantly enhance their signal in LC-MS/MS analyses.[7][8]

  • Aldehydes and Ketones: This reagent is broadly applicable to the analysis of various aldehydes and ketones in complex biological matrices. This includes metabolic profiling and the study of oxidative stress markers.

  • Carbohydrates: The reducing end of carbohydrates contains an aldehyde or ketone group, making them suitable for derivatization with hydrazine-based reagents to improve their detection in mass spectrometry.[9]

Comparative Advantages

While numerous derivatization reagents for carbonyls exist, 4-Hydrazino-1-methylpiperidine Dihydrochloride offers several advantages:

Feature4-Hydrazino-1-methylpiperidineOther Hydrazine Reagents (e.g., DNPH)
Ionization Enhancement Excellent, due to the presence of a tertiary amine.Variable, often relies on protonation of the hydrazine moiety.
Reaction Conditions Typically mild (e.g., 60°C for 30-60 min).[7]Can vary, some require harsher conditions.
Solubility Good solubility in common organic solvents used for LC-MS.Can have limited solubility, potentially complicating sample preparation.
Detection Mode Primarily positive ion mode ESI-MS.Can be used in both positive and negative ion modes depending on the reagent.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific analyte and matrix. The protocol for ketosteroid analysis is adapted from established methods for the structurally similar reagent, 2-hydrazino-1-methylpyridine (HMP).[7][8]

Materials and Reagents
  • 4-Hydrazino-1-methylpiperidine Dihydrochloride

  • Analyte standards and internal standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator

Protocol 1: Derivatization of Ketosteroids in Plasma

This protocol outlines the derivatization of ketosteroids following solid-phase extraction from a plasma sample.

G cluster_0 Sample Preparation and Derivatization Workflow A 1. Plasma Sample Preparation (e.g., 200 µL plasma + internal standard) B 2. Solid-Phase Extraction (SPE) (e.g., C18 cartridge) A->B C 3. Elution and Evaporation (Elute with methanol, evaporate to dryness) B->C D 4. Derivatization Reaction (Add reagent, incubate at 60°C for 60 min) C->D E 5. Sample Reconstitution (Reconstitute in mobile phase) D->E F 6. LC-MS/MS Analysis E->F

Caption: Workflow for ketosteroid derivatization in plasma.

Step-by-Step Procedure:

  • Sample Preparation: To 200 µL of plasma, add the appropriate internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering salts and polar compounds.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the steroids from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Derivatization:

    • Prepare a 1 mg/mL solution of 4-Hydrazino-1-methylpiperidine Dihydrochloride in methanol containing 0.1% formic acid.

    • Add 50 µL of the derivatization reagent solution to the dried extract.

    • Vortex briefly to dissolve the residue.

    • Incubate the mixture at 60°C for 60 minutes.

  • Final Preparation:

    • After incubation, cool the sample to room temperature.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General Derivatization of Carbonyl Compounds in Solution

This protocol is suitable for the derivatization of purified carbonyl compounds or extracts that do not require extensive cleanup.

  • Reaction Setup: In a clean vial, add your carbonyl-containing sample (e.g., 10 µL of a standard solution).

  • Reagent Addition: Add 50 µL of a 1 mg/mL solution of 4-Hydrazino-1-methylpiperidine Dihydrochloride in acetonitrile containing 0.05% TFA.[7]

  • Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 30 minutes.[7]

  • Cooling and Evaporation: Cool the reaction mixture in an ice bath for 5 minutes, then evaporate the solvent under a stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters

The following are suggested starting parameters for the analysis of derivatized compounds. These will need to be optimized for your specific instrument and analytes.

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

For MRM analysis, you will need to determine the precursor ion (the [M+H]+ of the derivatized analyte) and the optimal product ions and collision energies. A common product ion for piperidine-containing derivatives corresponds to the charged piperidine fragment.

Safety and Handling

4-Hydrazino-1-methylpiperidine Dihydrochloride is a chemical reagent and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the reagent.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store the reagent in a cool, dry place, away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no derivatization efficiency Incomplete reactionIncrease incubation time or temperature. Optimize the pH of the reaction mixture.
Degradation of the reagentUse a freshly prepared reagent solution. Store the solid reagent properly.
Multiple peaks for a single analyte Formation of syn/anti isomersAdjust chromatographic conditions (e.g., gradient, temperature) to either separate or co-elute the isomers.
Poor peak shape Incompatibility of reconstitution solvent with mobile phaseEnsure the sample is reconstituted in a solvent similar to the initial mobile phase.
High background noise Contamination from reagents or sample matrixUse high-purity solvents and reagents. Optimize the sample cleanup procedure (e.g., SPE).

Conclusion

4-Hydrazino-1-methylpiperidine Dihydrochloride is a powerful derivatization agent for enhancing the sensitivity of mass spectrometric analysis of carbonyl-containing compounds. By forming a positively charged hydrazone, it significantly improves the ionization efficiency of analytes that are otherwise difficult to detect. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this reagent in your analytical workflows, enabling more sensitive and reliable quantification of critical biomolecules.

References

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A. ([Link])

  • The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry. ([Link])

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. GSK Publications. ([Link])

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. ResearchGate. ([Link])

  • The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. ([Link])

  • 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. ([Link])

  • Stability study of hydrazones. ResearchGate. ([Link])

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. ([Link])

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules. ([Link])

  • Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst. ([Link])

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. ([Link])

  • Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. PubMed. ([Link])

  • Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization. ResearchGate. ([Link])

  • Derivatization of steroids with dansylhydrazine using trifluoromethanesulfonic Acid as catalyst. PubMed. ([Link])

  • A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI. ([Link])

  • In situ continuous derivatization/pre-concentration of carbonyl compounds with 2,4-dinitrophenylhydrazine in aqueous samples by solid-phase extraction Application to liquid chromatography determination of aldehydes. PubMed. ([Link])

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC. ([Link])

  • The quantitative microanalysis of carbonyl compounds. PubMed. ([Link])

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. ([Link])

  • A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women. PubMed. ([Link])

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  • The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
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Application

Introduction: The Versatility of Hydrazones and the Role of Substituted Hydrazines

An In-Depth Guide to the Synthesis of Hydrazones using 4-Hydrazino-1-methylpiperidine: Mechanisms, Protocols, and Optimization Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ functional group,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Hydrazones using 4-Hydrazino-1-methylpiperidine: Mechanisms, Protocols, and Optimization

Hydrazones are a class of organic compounds characterized by the R¹R²C=NNH₂ functional group, typically formed through the condensation reaction of a ketone or aldehyde with hydrazine.[1][2] This linkage is of significant interest in medicinal chemistry, drug development, and materials science due to its prevalence in bioactive compounds and its utility in bioconjugation strategies.[3][4] The formation of the hydrazone bond is a cornerstone of "click chemistry"—a set of reactions known for their reliability, high yields, and biocompatibility.[5]

While the fundamental reaction is straightforward, its kinetics and efficiency are highly dependent on the structure of the reactants and the reaction conditions.[6] This guide focuses on 4-hydrazino-1-methylpiperidine, a substituted hydrazine featuring a tertiary amine within its piperidine ring. This structural motif introduces unique properties, such as increased aqueous solubility and the potential for intramolecular catalysis, making it a valuable reagent for researchers. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and key insights for optimizing the synthesis of hydrazones using this specific reagent.

Reaction Mechanism and Controlling Factors

The formation of a hydrazone from an aldehyde or ketone proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. Understanding this process is critical for optimizing reaction conditions.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the final C=N double bond of the hydrazone. This elimination of a water molecule is typically the rate-limiting step and is often acid-catalyzed.[6][7]

Hydrazone Formation Mechanism cluster_reactants Reactants reactants Aldehyde/Ketone + 4-Hydrazino-1-methylpiperidine carbonyl R₂C=O inv1 carbonyl->inv1 hydrazine H₂N-NHR' hydrazine->inv1 intermediate Carbinolamine Intermediate (Tetrahedral) inv2 intermediate->inv2 Step 2: Dehydration (Rate-Limiting) + H⁺ product Hydrazone Product water H₂O inv1->intermediate Step 1: Nucleophilic Attack inv2->product inv2->water

Caption: General mechanism of hydrazone formation.

Key Factors Influencing the Reaction
  • pH Control: The rate of hydrazone formation is highly pH-dependent. At neutral pH, the rate-limiting step is the dehydration of the tetrahedral intermediate.[6][7] The reaction is typically accelerated under mildly acidic conditions (pH 4-6).[8] This is because protonation of the hydroxyl group in the carbinolamine intermediate turns it into a better leaving group (water). However, at very low pH, the hydrazine nucleophile becomes protonated and non-nucleophilic, which slows down or halts the reaction. The presence of the basic 1-methylpiperidine group in the reagent itself can influence the local pH and may necessitate careful buffering.

  • Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by general acid catalysis.[9] Furthermore, studies have shown that hydrazines or carbonyl compounds containing neighboring acidic or basic groups can exhibit significantly accelerated reaction rates through intramolecular catalysis.[10] The tertiary amine of the 1-methylpiperidine moiety could potentially act as an intramolecular proton shuttle, enhancing the rate of dehydration.

  • Solvent Selection: Protic solvents like methanol or ethanol are commonly used for hydrazone synthesis as they effectively solvate the reactants and intermediates.[8] For less soluble reactants, co-solvents such as DMF may be necessary.[7] The choice of solvent can influence both reactant solubility and the reaction rate.

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessive heat can lead to the degradation of reactants or products.[8] Many hydrazone formations proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C).

Application Protocol: Synthesis of (E)-N'-(4-nitrobenzylidene)-1-methylpiperidine-4-carbohydrazide

This protocol details a representative procedure for the condensation of 4-hydrazino-1-methylpiperidine with 4-nitrobenzaldehyde. This aldehyde is chosen for its clear reactivity and the resulting product's distinct spectroscopic signature.

Experimental Workflow start 1. Reactant Preparation dissolve 2. Dissolve Aldehyde (4-nitrobenzaldehyde in Ethanol) start->dissolve add 3. Add Hydrazine (4-hydrazino-1-methylpiperidine) dissolve->add react 4. Reaction (Stir at RT, add catalyst if needed) add->react monitor 5. Monitor Progress (via TLC) react->monitor monitor->react Incomplete? Continue Reaction workup 6. Product Isolation (Cooling, Filtration) monitor->workup Complete? purify 7. Purification (Recrystallization from Ethanol) workup->purify characterize 8. Characterization (NMR, IR, MS) purify->characterize

Caption: Workflow for hydrazone synthesis and characterization.

Materials and Reagents
  • 4-Hydrazino-1-methylpiperidine (C₆H₁₅N₃, MW: 129.21 g/mol )[11]

  • 4-Nitrobenzaldehyde (C₇H₅NO₃, MW: 151.12 g/mol )

  • Ethanol (Absolute)

  • Glacial Acetic Acid (optional, as catalyst)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Detailed Procedure
  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 30 mL of absolute ethanol. Stir at room temperature until fully dissolved.

  • Addition of Hydrazine: To the stirred solution, add 1.29 g (10 mmol) of 4-hydrazino-1-methylpiperidine.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The optimal pH for hydrazone formation is typically slightly acidic.[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The formation of the hydrazone product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.[12]

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), a precipitate of the hydrazone product may form. If not, cool the reaction mixture in an ice bath for 30 minutes to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazone.[13]

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[3][4] The FT-IR spectrum should show the appearance of a C=N stretch (typically ~1600-1650 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde.

Optimization and Troubleshooting

The efficiency of hydrazone formation can be fine-tuned by adjusting several parameters. The table below summarizes key variables and their typical ranges for consideration during optimization.

ParameterTypical Range/ConditionRationale & Expert Insights
pH 4.0 - 6.0This range balances the need for carbonyl activation and maintaining the nucleophilicity of the hydrazine. Below pH 4, the hydrazine can become protonated and inactive.[14][15]
Temperature Room Temp to 60 °CMost reactions proceed well at room temperature. Gentle heating can increase the rate but may also promote side reactions or degradation.[8]
Solvent Ethanol, MethanolProtic solvents are generally preferred. For poorly soluble substrates, co-solvents like DMF or THF can be used.[8]
Catalyst Acetic Acid, HCl (catalytic)A few drops of acid are usually sufficient. For bioconjugation at neutral pH, aniline-based catalysts can be used to accelerate the reaction, although newer, more efficient catalysts are available.[6][10]
Reaction Time 1 - 12 hoursReaction completion should always be confirmed by a monitoring technique like TLC or LC-MS.[8][16]

Common Troubleshooting Scenarios:

  • Low Yield/Incomplete Reaction:

    • Cause: Suboptimal pH, insufficient reaction time, or low reactivity of the carbonyl compound (ketones are less reactive than aldehydes).

    • Solution: Add a catalytic amount of acetic acid.[16] Extend the reaction time or apply gentle heat. Confirm the purity of the starting materials.

  • Formation of Side Products:

    • Cause: The primary side product is often an azine, formed if the initial hydrazone reacts with a second equivalent of the aldehyde.[1] This is more common when using unsubstituted hydrazine (H₂NNH₂).

    • Solution: Use a 1:1 stoichiometry of the substituted hydrazine and the carbonyl compound. Adding the aldehyde dropwise to the hydrazine solution can also minimize this side reaction.

  • Product is an Oil/Difficult to Crystallize:

    • Cause: The product may have a low melting point or be highly soluble in the reaction solvent.

    • Solution: After removing the solvent under reduced pressure, attempt to triturate the resulting oil with a non-polar solvent like hexane or diethyl ether to induce solidification.[8] Purification via column chromatography may be necessary.

Safety Precautions

  • Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust from solid reagents and vapors from solvents.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

Conclusion

The formation of hydrazones using 4-hydrazino-1-methylpiperidine is a robust and versatile reaction applicable to a wide range of research fields. By understanding the core reaction mechanism and carefully controlling key parameters such as pH, temperature, and solvent, researchers can achieve high yields of the desired product. The provided protocol serves as a validated starting point for synthesis, while the optimization and troubleshooting guide offers practical solutions to common experimental challenges, enabling scientists and drug development professionals to effectively utilize this valuable chemical transformation.

References

  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

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  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. PubMed Central. [Link]

  • Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. Nepal Journals Online. [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PubMed Central. [Link]

  • Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]

  • Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. PubMed. [Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PubMed Central. [Link]

  • Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. ResearchGate. [Link]

  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]

  • Hydrazine-Mediated Formation and Functionalization of Unsaturated Systems. eScholarship@McGill. [Link]

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  • Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. PubMed Central. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. [Link]

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  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]

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Method

The Piperidine-Pyrazole Motif: A Medicinal Chemistry Cornerstone Enabled by 4-Hydrazino-1-methylpiperidine Dihydrochloride

Introduction: In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to drug candidates.[1][2] When coupled with the versatile pyrazole core, a five-membered aromatic heterocycle known for its diverse biological activities, a powerful pharmacophore emerges.[3][4] This combination is particularly prominent in the development of targeted therapies, most notably in the class of Janus kinase (JAK) inhibitors.[5] 4-Hydrazino-1-methylpiperidine dihydrochloride (CAS No: 53242-78-7) serves as a key strategic building block in the synthesis of these complex molecules, offering an efficient route to introduce the 1-methylpiperidin-4-yl moiety, which can be crucial for target engagement and optimizing drug-like properties.[1] This application note provides an in-depth guide to the utility of this reagent, focusing on its application in the synthesis of pyrazole-based kinase inhibitors, complete with detailed protocols and mechanistic insights.

The Strategic Advantage of 4-Hydrazino-1-methylpiperidine Dihydrochloride

The primary utility of 4-Hydrazino-1-methylpiperidine dihydrochloride lies in its bifunctional nature. The hydrazine group (-NHNH2) is a potent nucleophile, perfectly primed for the classic Knorr pyrazole synthesis and related cyclization reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. The presence of the N-methylpiperidine ring provides a handle to modulate the physicochemical properties of the final molecule. The methyl group on the piperidine nitrogen prevents N-H acidity and potential metabolic N-dealkylation, while the basic nitrogen can be protonated at physiological pH, enhancing solubility.

The dihydrochloride salt form ensures stability and improves the handling of the otherwise reactive free hydrazine. In a typical reaction, the free base is generated in situ by the addition of a suitable base, allowing for a controlled reaction with the electrophilic partner.

Core Application: Synthesis of Pyrazole-Based Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[5] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs a prime therapeutic target.[5] Several approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core. The synthesis of the pyrazole moiety is a critical step in the overall synthetic route.

While many synthetic routes to these inhibitors build the piperidine ring system separately, a highly efficient strategy involves the direct use of a pre-functionalized hydrazine like 4-Hydrazino-1-methylpiperidine. This approach streamlines the synthesis by installing the piperidine-pyrazole linkage in a single, convergent step.

The general reaction scheme for the formation of the pyrazole ring in this context is the condensation of the hydrazine with a suitable 1,3-dielectrophile. A common and highly effective precursor is an α,β-unsaturated nitrile bearing a leaving group, which serves as a synthetic equivalent of a 1,3-dicarbonyl compound.

Experimental Protocols

Protocol 1: Synthesis of a 1-(1-methylpiperidin-4-yl)-1H-pyrazole Intermediate for JAK Inhibitor Analogs

This protocol describes a representative synthesis of a pyrazole core, which is a common structural motif in various kinase inhibitors. The reaction is a cyclocondensation between 4-Hydrazino-1-methylpiperidine and a functionalized acrylonitrile, a common precursor in the synthesis of pyrazole-containing pharmaceuticals.

Reaction Scheme:

Reaction_Scheme reactant1 4-Hydrazino-1-methylpiperidine dihydrochloride reagents Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Heat reactant1->reagents reactant2 3-(dimethylamino)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acrylonitrile reactant2->reagents product 4-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine reagents->product Cyclocondensation

Caption: General reaction scheme for pyrazole synthesis.

Materials:

  • 4-Hydrazino-1-methylpiperidine dihydrochloride (1.0 eq)

  • 3-(dimethylamino)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acrylonitrile (or a similar activated acrylonitrile precursor) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (or other high-boiling solvent such as NMP or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Hydrazino-1-methylpiperidine dihydrochloride (1.0 eq) and the selected acrylonitrile precursor (1.0 eq).

  • Solvent and Base Addition: Add n-butanol to the flask to create a slurry (concentration typically 0.1-0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture. The DIPEA serves to neutralize the dihydrochloride salt and to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-120 °C for n-butanol) under an inert atmosphere.

  • Monitoring: The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the desired 1-(1-methylpiperidin-4-yl)-1H-pyrazole product.

Self-Validation and Causality:

  • Choice of Base: DIPEA is a non-nucleophilic organic base, which is ideal for neutralizing the hydrochloride salt without competing in the cyclization reaction.

  • Choice of Solvent: A high-boiling polar aprotic solvent like n-butanol is chosen to ensure the reaction reaches a sufficient temperature for the cyclization and elimination steps to proceed efficiently.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent potential oxidation of the hydrazine, especially at elevated temperatures.

  • Aqueous Work-up: The wash with sodium bicarbonate removes any remaining acidic species, and the brine wash helps to remove water from the organic layer.

  • Purification: Chromatographic purification is essential to remove any unreacted starting materials, by-products from side reactions, and residual solvent to obtain the product in high purity.

Data Presentation
ParameterValue
Starting Material 4-Hydrazino-1-methylpiperidine dihydrochloride
Key Reagent Activated Acrylonitrile
Product 1-(1-methylpiperidin-4-yl)-1H-pyrazole derivative
Typical Yield 60-85%
Purity (post-chromatography) >98%
Characterization ¹H NMR, ¹³C NMR, LC-MS

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in utilizing 4-Hydrazino-1-methylpiperidine dihydrochloride for the synthesis of a pyrazole-based drug intermediate.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Analysis Start Weigh Reactants: - 4-Hydrazino-1-methylpiperidine dihydrochloride - Acrylonitrile Precursor Setup Assemble Reaction Glassware (Flask, Condenser, Stirrer) Start->Setup Addition Add Solvent (n-Butanol) and Base (DIPEA) Setup->Addition Heating Heat to Reflux under Inert Atmosphere Addition->Heating Monitoring Monitor by TLC/HPLC Heating->Monitoring Workup Aqueous Work-up (EtOAc/NaHCO3) Monitoring->Workup Reaction Complete Extraction Extract Aqueous Layer with Ethyl Acetate Workup->Extraction Drying Dry and Concentrate Organic Phases Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization FinalProduct Pure Pyrazole Intermediate Characterization->FinalProduct

Caption: Workflow for pyrazole synthesis.

Conclusion and Future Outlook

4-Hydrazino-1-methylpiperidine dihydrochloride is a valuable and efficient building block for the synthesis of complex, biologically active molecules. Its primary application in the construction of pyrazole-containing compounds, particularly in the field of kinase inhibitors, highlights its strategic importance in drug discovery and development. The protocol provided herein offers a robust and reproducible method for the synthesis of a key intermediate, which can be further elaborated to generate a library of potential drug candidates. As the demand for targeted therapeutics continues to grow, the utility of such versatile and strategically designed building blocks will undoubtedly increase, enabling the rapid and efficient exploration of novel chemical space.

References

  • Gupta, R. C., et al. (2009). Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5021-5025. Available at: [Link]

  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]

  • Norman, M. H. (2014). Privileged Structures: Applications in Drug Discovery. John Wiley & Sons.
  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. RSC Advances, 7(65), 41051-41075.
  • Ioannidis, S., et al. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(23), 6524-6528. Available at: [Link]

  • PubChem. (n.d.). 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile. Retrieved from [Link]

  • Google Patents. (2016). Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof.
  • Technical Disclosure Commons. (2023). Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Gomtsyan, A. (2012). Privileged substructures in drug discovery. John Wiley & Sons.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
  • Brown, D. G., & Wobst, P. (2021). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of Medicinal Chemistry, 64(5), 2312-2338.
  • Rossey, G., & Patois, E. (1984).
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT signaling pathways in health and disease. The New England Journal of Medicine, 377(22), 2167-2177.
  • Winquist, R. J., & Beagle, K. E. (2017). The discovery of Janus kinase (JAK) inhibitors: a story of rational drug design and serendipity. Journal of Medicinal Chemistry, 60(2), 489-511.
  • Traves, P. G., Murray, B., Campigotto, F., & Galien, R. (2021). JAK inhibitors in immune-mediated inflammatory diseases: a clinical perspective.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.
  • U.S. Patent No. US20190023712A1. (2019). Synthesis process of ruxolitinib.
  • U.S. Patent No. US7598257B2. (2009). 3-substituted-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Derivativatization with 4-Hydrazino-1-methylpiperidine dihydrochloride

Welcome to the technical support center for 4-Hydrazino-1-methylpiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazino-1-methylpiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing your derivatization reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success.

Introduction

4-Hydrazino-1-methylpiperidine dihydrochloride is a versatile reagent used for the derivatization of carbonyl compounds such as aldehydes and ketones. The reaction, which forms a stable hydrazone, is crucial for various applications, including enhancing detectability in mass spectrometry, improving chromatographic separation, and enabling bioconjugation.[1][2][3] This guide will help you navigate the nuances of this reaction to achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrazone formation with this reagent?

A1: The reaction is a nucleophilic addition-elimination (or condensation) reaction. The terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine. This intermediate then dehydrates (loses a water molecule) under mildly acidic conditions to form the final, stable C=N hydrazone bond.[4][5]

Q2: Why is the reagent supplied as a dihydrochloride salt?

A2: The dihydrochloride salt form enhances the stability and shelf-life of the reagent. Hydrazines can be susceptible to oxidation. As a salt, the reagent is a stable, crystalline solid that is easier to handle and weigh accurately.[6] The hydrochloride must be neutralized or the reaction pH carefully controlled to free the nucleophilic hydrazine for the reaction to proceed.

Q3: How should I handle and store 4-Hydrazino-1-methylpiperidine dihydrochloride?

A3: Store the reagent in a tightly sealed container in a cool, dry place, protected from light and moisture. As with most amine salts, it is hygroscopic. Always handle it in a well-ventilated area or fume hood. For solution preparation, use anhydrous solvents if the reaction is sensitive to water, although many hydrazone formations are performed in aqueous or protic co-solvent systems.

Q4: Why is pH control so critical for this reaction?

A4: The reaction rate is highly pH-dependent. Mildly acidic conditions (typically pH 4-5) are required to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[4][7] However, if the pH is too low (strongly acidic), the hydrazine nitrogen will be protonated, rendering it non-nucleophilic and stopping the reaction.[4][7] Conversely, at neutral or basic pH, the dehydration step is very slow.[5]

Q5: Can I use a catalyst for the reaction?

A5: Yes. The reaction is inherently acid-catalyzed, so a small amount of a weak acid like acetic acid is often added to achieve the optimal pH range.[4] In some advanced applications, nucleophilic catalysts like aniline can also be used to accelerate hydrazone formation, particularly at near-neutral pH.[8][9]

Visualizing the Reaction Mechanism

The following diagram illustrates the acid-catalyzed formation of a hydrazone from a generic ketone and 4-Hydrazino-1-methylpiperidine.

G Figure 1: Acid-Catalyzed Hydrazone Formation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation R1 R' R2 R C1 C C1->R1 C1->R2 O1 O C1->O1 = Activated_Carbonyl R'RC+|OH C1->Activated_Carbonyl 1. Protonation Reagent H2NNH Carbinolamine Carbinolamine Intermediate Reagent->Carbinolamine 2. Nucleophilic Attack H_plus H+ H_plus->Activated_Carbonyl 1. Protonation Activated_Carbonyl->Carbinolamine 2. Nucleophilic Attack Hydrazone Hydrazone Product Carbinolamine->Hydrazone 3. Dehydration (-H₂O) Water H₂O G Start Start Derivatization Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem Success Reaction Complete Proceed to Workup Problem->Success No NoProduct Low / No Product Problem->NoProduct Yes (Yield) SideProducts Side Products Problem->SideProducts Yes (Purity) Stalled Reaction Stalled Problem->Stalled Yes (Conversion) Check_pH Check & Adjust pH (Target: 4-5) NoProduct->Check_pH Check_Reagent Verify Reagent Quality (Use Fresh Stock) NoProduct->Check_Reagent Increase_Temp Increase Temp/Time (For Steric Hindrance) NoProduct->Increase_Temp Lower_Temp Lower Reaction Temp SideProducts->Lower_Temp Purify_SM Purify Starting Material SideProducts->Purify_SM Remove_Water Remove Water (e.g., MgSO₄) Stalled->Remove_Water Add_Reagent Add Excess Reagent (1.1-1.5 eq) Stalled->Add_Reagent Check_pH->Monitor Re-run Check_Reagent->Monitor Re-run Increase_Temp->Monitor Re-run Lower_Temp->Monitor Re-run Purify_SM->Monitor Re-run Remove_Water->Monitor Re-run Add_Reagent->Monitor Re-run

Sources

Optimization

Technical Support Center: 4-Hydrazino-1-methylpiperidine Dihydrochloride Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride. We will explore the common...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride. We will explore the common pitfalls in the synthetic route originating from 1-methyl-4-piperidone and hydrazine, providing actionable troubleshooting strategies rooted in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-Hydrazino-1-methylpiperidine dihydrochloride that this guide addresses?

A1: This guide focuses on the widely used two-step synthesis involving the condensation of 1-methyl-4-piperidone with a hydrazine source (such as hydrazine hydrate) to form an intermediate hydrazone, followed by a reduction step to yield the target hydrazine. The final step is the salt formation to obtain the dihydrochloride. This pathway is a variation of reductive amination.[1][2][3]

Q2: My overall yield is consistently low. What are the most common culprits?

A2: Low yields in this synthesis typically stem from one or more of the following issues: incomplete formation of the hydrazone intermediate, formation of an azine byproduct, decomposition of the product during workup or purification, and mechanical losses during isolation of the final dihydrochloride salt.

Q3: I've observed a significant amount of an unexpected, high-molecular-weight byproduct. What is it likely to be?

A3: The most common high-molecular-weight byproduct in reactions between ketones and hydrazine is an azine.[4] This occurs when the intermediate hydrazone reacts with a second molecule of 1-methyl-4-piperidone. This side reaction is particularly favored if there is an excess of the piperidone starting material or with prolonged heating.[4]

Q4: Is the 4-hydrazino-1-methylpiperidine product stable?

A4: The free base form of 4-hydrazino-1-methylpiperidine can be susceptible to aerial oxidation.[4] Converting it to the dihydrochloride salt significantly enhances its stability, making it easier to handle and store. It is advisable to store the purified product under an inert atmosphere, protected from light, and at reduced temperatures.[4]

Q5: What are the critical safety precautions when working with hydrazine?

A5: Hydrazine and its derivatives are toxic and potentially corrosive.[4][5] All manipulations should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is mandatory. Anhydrous hydrazine can be pyrophoric.[4]

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is organized by common symptoms observed during the synthesis, providing potential causes and actionable solutions.

Symptom 1: Incomplete Consumption of 1-Methyl-4-piperidone

Observation: TLC or LC-MS analysis of the reaction mixture shows a significant amount of remaining 1-methyl-4-piperidone starting material after the initial condensation step.

Potential Cause Explanation Proposed Solution & Protocol
Insufficient Reaction Time or Temperature The formation of the hydrazone is an equilibrium-driven process. The reaction may not have reached completion under the current conditions.Solution: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is consumed.
Unfavorable pH Hydrazone formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic.[4] However, strongly acidic conditions will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH for hydrazone formation is typically between 4 and 6.[4]Solution: Add a catalytic amount of a weak acid, such as acetic acid (e.g., 0.1 equivalents), to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.
Water Removal The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of this water can shift the equilibrium back towards the starting materials.Solution: If the reaction solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective in solvents like toluene or benzene.
Symptom 2: Formation of a Major, Less Polar Byproduct (Likely Azine)

Observation: A significant spot/peak corresponding to a higher molecular weight and less polar compound than the desired product is observed, and the yield of the desired product is diminished.

Potential Cause Explanation Proposed Solution & Protocol
Incorrect Stoichiometry An excess of 1-methyl-4-piperidone relative to hydrazine will favor the formation of the azine byproduct (R₂C=N-N=CR₂).[4]Solution: Adjust the stoichiometry to use a slight excess of the hydrazine source (e.g., 1.1 to 1.2 equivalents of hydrazine hydrate). This ensures that the piperidone is consumed before it can react with the intermediate hydrazone.
Method of Addition Adding the hydrazine source to a solution of the piperidone can create localized areas of high piperidone concentration, promoting azine formation.Solution: Employ reverse addition. Slowly add the 1-methyl-4-piperidone to a solution of the hydrazine hydrate. This maintains an excess of hydrazine throughout the addition, minimizing the opportunity for the azine side reaction.[4]
Symptom 3: Low Yield After Reduction Step

Observation: The hydrazone appears to form cleanly, but the yield of the final hydrazine product after the reduction step is low.

Potential Cause Explanation Proposed Solution & Protocol
Ineffective Reducing Agent The chosen reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd-C) may not be sufficiently reactive under the applied conditions to reduce the C=N bond of the hydrazone.Solution: For reductive amination, sodium triacetoxyborohydride (STAB) is often a mild and effective choice.[6] Alternatively, catalytic hydrogenation (H₂ over Pd/C or PtO₂) is a robust method. Ensure the catalyst is active and the system is properly set up for hydrogenation.
Side Reactions During Reduction Some reduction conditions can lead to undesired side reactions. For instance, harsh conditions in a Wolff-Kishner type reduction (which is typically performed under strongly basic conditions) can be unsuitable for some substrates.[7]Solution: Opt for milder reduction conditions. If catalytic hydrogenation is used, ensure the reaction is run at moderate pressure and temperature. If using a hydride reagent, control the temperature by adding the reagent slowly at 0 °C.
Product Degradation The resulting hydrazine product may be unstable to the workup conditions, especially if strong acids or oxidants are present.Solution: Perform the workup under neutral or slightly basic conditions. Use an aqueous solution of a mild base like sodium bicarbonate to neutralize any acidic components. Handle the free base product quickly and under an inert atmosphere (N₂ or Ar) before converting it to the stable dihydrochloride salt.
Symptom 4: Significant Product Loss During Isolation and Purification

Observation: The reaction appears to be successful based on crude analysis, but the final isolated yield of the dihydrochloride salt is poor.

Potential Cause Explanation Proposed Solution & Protocol
Product Solubility The dihydrochloride salt may have some solubility in the crystallization solvent, leading to losses in the mother liquor.Solution: Optimize the crystallization solvent system. A common method is to dissolve the free base in a minimal amount of a solvent like methanol or isopropanol, then add a solution of HCl in a less polar co-solvent (e.g., diethyl ether, MTBE, or ethyl acetate) to precipitate the salt. Cool the mixture to 0-4 °C to maximize precipitation before filtration.
Hygroscopic Nature The dihydrochloride salt can be hygroscopic, making it difficult to handle and accurately weigh, and potentially leading to the appearance of a lower yield if it absorbs water.Solution: Dry the final product thoroughly under high vacuum. Handle the dried solid in a glove box or a dry environment to prevent moisture uptake.
Incomplete Salt Formation Insufficient HCl may have been added to precipitate all of the product as the dihydrochloride salt.Solution: Ensure at least two equivalents of HCl are added relative to the starting amount of 1-methyl-4-piperidone. It is often beneficial to use a slight excess. The pH of the solution should be strongly acidic (pH < 2) after the addition of HCl.

Visualizing the Reaction and Troubleshooting

Core Reaction Pathway

The synthesis proceeds through the formation of a hydrazone intermediate, which is then reduced.

G Piperidone 1-Methyl-4-piperidone Intermediate Hydrazone Intermediate Piperidone->Intermediate + H₂N-NH₂ - H₂O Hydrazine H₂N-NH₂ Hydrazine->Intermediate Product_Base 4-Hydrazino-1-methylpiperidine (Free Base) Intermediate->Product_Base [Reduction] Product_Salt Dihydrochloride Salt Product_Base->Product_Salt HCl 2 HCl HCl->Product_Salt

Caption: General synthesis pathway for 4-Hydrazino-1-methylpiperidine dihydrochloride.

Troubleshooting Workflow

A logical approach to diagnosing the source of low yield.

G Start Low Yield Observed Check_Step1 Analyze Condensation Step: Any Starting Material Left? Start->Check_Step1 Check_Step2 Analyze Crude Product: Major Byproducts Present? Check_Step1->Check_Step2 No Incomplete_Rxn Incomplete Reaction (Symptom 1) Check_Step1->Incomplete_Rxn Yes Side_Rxn Side Reaction (Symptom 2) Check_Step2->Side_Rxn Yes Reduction_Issue Reduction/Workup Issue (Symptom 3) Check_Step2->Reduction_Issue No Check_Step3 Compare Crude vs. Final: High Loss on Isolation? Isolation_Issue Isolation Issue (Symptom 4) Check_Step3->Isolation_Issue Yes End Yield Optimized Check_Step3->End No Incomplete_Rxn->End Side_Rxn->End Reduction_Issue->Check_Step3 Isolation_Issue->End

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Chemchart. 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). [Link]

  • BYJU'S. Wolff Kishner reduction mechanism. [Link]

  • Pharmaguideline. Wolff Kishner Reduction. [Link]

  • New Journal of Chemistry (RSC Publishing). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • NIH National Library of Medicine. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. [Link]

  • PubMed. Novel N-substituted 4-hydrazino piperidine derivative as a dipeptidyl peptidase IV inhibitor. [Link]

  • Chemistry LibreTexts. 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • NIH National Library of Medicine. Hydrazine Toxicology. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: 4-Hydrazino-1-methylpiperidine Dihydrochloride Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Hydrazino-1-methylpiperidine dihydrochloride. It provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Hydrazino-1-methylpiperidine dihydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding side products encountered during its synthesis. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction: The Synthetic Landscape

The synthesis of 4-Hydrazino-1-methylpiperidine dihydrochloride most commonly proceeds through the reaction of 1-methyl-4-piperidone with hydrazine, followed by salt formation. This reaction, akin to the initial step of a Wolff-Kishner reduction, involves the formation of a hydrazone intermediate. While seemingly straightforward, this pathway is susceptible to the formation of specific side products that can complicate purification and impact the quality of the final compound. This guide will focus on identifying, understanding, and mitigating the formation of these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product I should expect when synthesizing 4-Hydrazino-1-methylpiperidine dihydrochloride?

A1: The most prevalent side product is the 1-methyl-4-piperidone azine , also known as 1,1'-dimethyl-4,4'-bipiperidinylidene)hydrazine. This impurity arises from the reaction of the intermediate hydrazone with a second molecule of the starting material, 1-methyl-4-piperidone.[1] The formation of this symmetrical azine is a well-documented side reaction in processes involving hydrazones.[1]

Q2: How can I detect the presence of the 1-methyl-4-piperidone azine in my reaction mixture or final product?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): The azine is significantly less polar than the desired hydrazine product. On a silica gel plate, the azine will have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the azine will exhibit characteristic signals for the N-methyl group and the piperidine ring protons, but will lack the N-H protons of the hydrazine moiety. The symmetry of the azine molecule will also result in a simpler spectrum compared to the desired product.

  • Mass Spectrometry (MS): The azine will have a distinct molecular weight corresponding to the condensation of two molecules of 1-methyl-4-piperidone with one molecule of hydrazine, minus two molecules of water.

Q3: Are there other potential side products I should be aware of?

A3: While the azine is the most common, other impurities can arise depending on the reaction conditions and the purity of the starting materials. These can include:

  • Over-alkylation products: If the reaction conditions are not carefully controlled, the hydrazine moiety can be further alkylated, leading to more complex hydrazine derivatives.[2]

  • Unreacted starting materials: Incomplete reaction will result in the presence of 1-methyl-4-piperidone and hydrazine.

  • Degradation products: The stability of the final product can be a concern. Exposure to air and certain metals can catalyze the oxidation of hydrazines.

Q4: How can I minimize the formation of the azine side product?

A4: To favor the formation of the desired hydrazone and subsequently the hydrazine, consider the following strategies:

  • Stoichiometry: Use a molar excess of hydrazine relative to 1-methyl-4-piperidone. This will increase the probability of the ketone reacting with hydrazine rather than the intermediate hydrazone.

  • Reaction Conditions: The formation of azines can be influenced by temperature and reaction time. Monitoring the reaction progress by TLC or another suitable technique is crucial to stop the reaction once the formation of the desired product is maximized.

  • Order of Addition: Adding the 1-methyl-4-piperidone slowly to a solution of hydrazine can help to maintain a high concentration of hydrazine throughout the reaction, thereby suppressing azine formation.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps
Low yield of the desired product and a significant amount of a less polar spot on TLC. High probability of azine formation.1. Confirm Identity: Isolate the byproduct by column chromatography and characterize it by NMR and MS to confirm it is the azine. 2. Optimize Stoichiometry: Re-run the reaction with an increased molar excess of hydrazine (e.g., 2-3 equivalents). 3. Control Addition: Add the 1-methyl-4-piperidone to the hydrazine solution dropwise at a controlled temperature.
Product is an oil or fails to crystallize properly. Presence of impurities, likely the azine or unreacted starting materials, which can act as a crystallization inhibitor.1. Purification: Attempt to purify a small sample by flash column chromatography on silica gel using a gradient elution (e.g., dichloromethane/methanol with a small amount of triethylamine) to isolate the pure product. 2. Recrystallization: If a solid can be obtained, perform a careful recrystallization from a suitable solvent system. A polar solvent like ethanol or a mixture of ethanol and diethyl ether might be effective.[3]
1H NMR spectrum of the isolated product is complex and shows unexpected signals. The sample is a mixture of the desired product and one or more side products.1. Spectral Analysis: Compare the obtained spectrum with a reference spectrum of the desired product if available. Look for the absence or diminished integration of the hydrazine N-H protons and the presence of signals corresponding to the azine. 2. Purification: Purify the sample using column chromatography or recrystallization as described above and re-acquire the NMR spectrum.
The final product discolors over time. Oxidation of the hydrazine moiety.1. Storage: Store the 4-Hydrazino-1-methylpiperidine dihydrochloride under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. 2. Antioxidants: For long-term storage of the free base (if isolated), the addition of a small amount of an antioxidant could be considered, though this is not standard for the dihydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazino-1-methylpiperidine Dihydrochloride with Minimized Side Product Formation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (2.5 equivalents) and a suitable solvent such as ethanol.

  • Heat the solution to a gentle reflux.

  • Slowly add a solution of 1-methyl-4-piperidone (1 equivalent) in ethanol to the refluxing hydrazine solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Once the starting ketone is consumed and the formation of the desired hydrazone is maximized, cool the reaction mixture to room temperature.

  • The subsequent steps of reduction (if necessary, though often the hydrazone is the precursor to the desired hydrazine functionality in subsequent reactions) and salt formation with hydrochloric acid should be carried out. For isolation as the dihydrochloride salt, the crude reaction mixture can be acidified with a solution of HCl in a suitable solvent (e.g., isopropanol or ether) to precipitate the product.

  • Filter the precipitate, wash with a cold solvent, and dry under vacuum.

Protocol 2: Purification of 4-Hydrazino-1-methylpiperidine Dihydrochloride by Recrystallization
  • Dissolve the crude 4-Hydrazino-1-methylpiperidine dihydrochloride in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite pad.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the purified crystals under vacuum.

Visualizing the Chemistry: Reaction Mechanisms

To better understand the formation of the desired product and the primary side product, the following reaction schemes are provided.

reaction_pathway start_ketone 1-Methyl-4-piperidone intermediate_hydrazone Hydrazone Intermediate start_ketone->intermediate_hydrazone + Hydrazine side_product 1-Methyl-4-piperidone Azine (Side Product) start_ketone->side_product hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate_hydrazone product 4-Hydrazino-1-methylpiperidine intermediate_hydrazone->product Reduction/Workup intermediate_hydrazone->side_product + 1-Methyl-4-piperidone

Caption: Main reaction pathway to 4-Hydrazino-1-methylpiperidine and the competing side reaction leading to the azine byproduct.

troubleshooting_workflow start Reaction Complete tlc_analysis Analyze by TLC start->tlc_analysis multiple_spots Multiple Spots? tlc_analysis->multiple_spots single_spot Single Major Spot (High Rf)? confirm_product Proceed to Isolation/ Purification single_spot->confirm_product Yes (Low Rf) high_rf_spot Significant High Rf Spot (Likely Azine) single_spot->high_rf_spot Yes (High Rf) multiple_spots->single_spot No multiple_spots->high_rf_spot Yes purify Purify by Column Chromatography or Recrystallization confirm_product->purify optimize_reaction Optimize Reaction: - Increase Hydrazine Excess - Slow Ketone Addition high_rf_spot->optimize_reaction optimize_reaction->start Re-run Reaction characterize Characterize Fractions (NMR, MS) purify->characterize pure_product Pure Product characterize->pure_product

Caption: A troubleshooting workflow for identifying and addressing the presence of side products.

References

  • Wolff–Kishner reduction. In Wikipedia. Retrieved from [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. (1953). DTIC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Hydrazino-1-methylpiperidine Dihydrochloride in Aqueous Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Hydrazino-1-methylpiperidine Dihydrochloride. It addresses common challenges related to its st...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Hydrazino-1-methylpiperidine Dihydrochloride. It addresses common challenges related to its stability in aqueous solutions and offers practical troubleshooting strategies and frequently asked questions to ensure the integrity and success of your experiments.

Understanding the Molecule: A Foundation for Stability

4-Hydrazino-1-methylpiperidine dihydrochloride is a bifunctional molecule featuring a piperidine ring and a hydrazine group. The piperidine moiety, a saturated heterocycle, is generally stable. However, the exocyclic hydrazine group is a primary determinant of the molecule's reactivity and potential instability in aqueous environments. Hydrazine and its derivatives are known to be susceptible to oxidation, and their stability is often pH-dependent.[1] The dihydrochloride salt form suggests that the compound is more stable in acidic conditions.

Troubleshooting Guide: Navigating Experimental Challenges

Instability of 4-Hydrazino-1-methylpiperidine Dihydrochloride in aqueous solutions can manifest in various ways, from inconsistent experimental results to the appearance of unknown peaks in analytical chromatograms. The following table outlines common issues, their potential causes, and recommended solutions.

Observed Issue Potential Cause Recommended Solution & Rationale
Loss of Compound Potency or Activity Over Time Degradation of the hydrazine moiety via oxidation or hydrolysis.Prepare fresh solutions before each experiment. If storage is necessary, use deoxygenated water, protect from light, and store at low temperatures (-20°C or below) in small, single-use aliquots to minimize freeze-thaw cycles. The hydrazine group is prone to oxidation by dissolved oxygen.[1]
Appearance of Unexpected Peaks in HPLC/LC-MS Analysis Formation of degradation products. This could include oxidized species or products of hydrolysis.Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.[2] LC-MS is invaluable for identifying the mass of unknown peaks, aiding in their structural elucidation.[3]
Inconsistent Results Between Experimental Replicates Variable rates of degradation due to differences in solution preparation, handling, or storage.Standardize solution preparation protocols. Ensure consistent pH, temperature, and light exposure across all experiments. Use of a buffer to maintain a stable pH is recommended, preferably in the acidic range where hydrazines are generally more stable.[1]
Precipitation or Cloudiness in Solution Formation of insoluble degradation products or reaction with components of the experimental medium.Visually inspect solutions before use. If precipitation is observed, the solution should be discarded. Investigate potential incompatibilities with other reagents in your assay.
Baseline Drift or Ghost Peaks in HPLC Analysis Accumulation of degradation products on the HPLC column or issues with the mobile phase.Implement a robust column washing protocol after each analytical run. Ensure the mobile phase is properly degassed and filtered. For basic compounds like piperidines, adding a tailing inhibitor like triethylamine to the mobile phase can improve peak shape.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-Hydrazino-1-methylpiperidine Dihydrochloride in aqueous solutions?

A1: The stability of this compound is primarily influenced by:

  • pH: Hydrazines are generally more stable in acidic conditions due to the protonation of the lone pair of electrons on the nitrogen atoms, which reduces their susceptibility to oxidation.[1] In neutral or alkaline solutions, the free base form is more prevalent and more easily oxidized.

  • Oxygen: Dissolved oxygen in aqueous solutions is a major contributor to the oxidative degradation of hydrazines.[1]

  • Metal Ions: Trace metal ions, such as Cu(II), can catalyze the oxidation of hydrazines.[1] It is advisable to use high-purity water and avoid metal spatulas when preparing solutions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[4] Solutions should be kept cool and stored at low temperatures for long-term use.

  • Light: Photodegradation can be a concern for many organic molecules. It is good practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2]

Q2: What is the expected shelf-life of a stock solution of 4-Hydrazino-1-methylpiperidine Dihydrochloride?

A2: The shelf-life of a stock solution is highly dependent on the storage conditions. For maximum stability, it is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, preparing small aliquots in a suitable buffer (e.g., pH 4-5) and storing them at -80°C under an inert atmosphere (e.g., argon or nitrogen) will provide the longest shelf-life. A stability study would be required to determine a precise shelf-life under specific storage conditions.

Q3: How can I monitor the stability of my 4-Hydrazino-1-methylpiperidine Dihydrochloride solution?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for monitoring the stability of your solution. This involves developing an HPLC method that can separate the intact parent compound from any potential degradation products. By analyzing the solution over time, you can quantify the decrease in the parent compound and the formation of degradants.

Q4: What are the likely degradation products of 4-Hydrazino-1-methylpiperidine Dihydrochloride in an aqueous solution?

A4: Based on the chemical structure, the primary site of degradation is the hydrazine moiety. Likely degradation pathways include oxidation, which could lead to the formation of diimide and eventually nitrogen gas, or cleavage of the N-N bond. The piperidine ring itself is relatively stable but could undergo oxidation under harsh conditions. A proposed degradation pathway is illustrated below.

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for 4-Hydrazino-1-methylpiperidine Dihydrochloride in an aqueous solution, primarily focusing on the oxidation of the hydrazine group.

G Proposed Degradation Pathway of 4-Hydrazino-1-methylpiperidine Dihydrochloride cluster_0 Initial Compound cluster_1 Oxidative Degradation cluster_2 Alternative Oxidation A 4-Hydrazino-1-methylpiperidine Dihydrochloride B 1-Methyl-4-diazopiperidine (Hypothetical Intermediate) A->B Oxidation [O2, Metal Ions] E 1-Methyl-4-oxopiperidine A->E Further Oxidation/ Hydrolysis C 1-Methylpiperidine B->C Loss of N2 D Nitrogen Gas (N2) B->D Loss of Piperidine Ring

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Hydrazino-1-methylpiperidine Dihydrochloride in water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This protocol describes a hypothetical reversed-phase HPLC method that could be used for the stability analysis of 4-Hydrazino-1-methylpiperidine Dihydrochloride. Since the parent compound lacks a strong chromophore, pre-column derivatization is proposed.[6]

1. Derivatization Reagent:

  • Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

2. Sample Preparation and Derivatization:

  • To 100 µL of the sample solution, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 200 µL of the derivatization reagent.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • After cooling to room temperature, add 100 µL of 0.1 M HCl to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL

4. Method Validation (Hypothetical Data):

Parameter Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Workflow for a Stability Study

The following diagram outlines the general workflow for conducting a stability study of 4-Hydrazino-1-methylpiperidine Dihydrochloride in an aqueous solution.

G Stability Study Workflow cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis cluster_3 Data Interpretation A Prepare Aqueous Solution of Compound B Define Storage Conditions (Temperature, Light, pH) A->B C Store Samples Under Defined Conditions B->C D Withdraw Aliquots at Pre-defined Time Points C->D E Analyze Samples by Stability-Indicating HPLC D->E F Quantify Parent Compound and Degradation Products E->F G Plot Concentration vs. Time F->G H Determine Degradation Rate and Shelf-Life G->H

Caption: General workflow for a stability study.

References

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). SpringerPlus, 5(1), 1635. [Link]

  • Decomposition of Hydrazine in Aqueous Solutions. (2016). ResearchGate. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). SpringerPlus, 5(1), 1635. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Tech. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). R Discovery. [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N 4 H 6 Decomposition. (2022). MDPI. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2017). Molecules, 22(1), 113. [Link]

  • The chemical and biochemical degradation of hydrazine. (1997). SciSpace. [Link]

  • Oxidation of Hydrazine in Aqueous Solutions. (1978). Defense Technical Information Center. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2015). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • HPLC User Maintenance & Troubleshooting. (2009). Agilent. [Link]

  • Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Hydrolytic Stability of New Amino Acids Analogues of Memantine. (2020). MDPI. [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. (2020). mAbs, 12(1), 1754 Forced degradation. [Link]

  • Amine. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Removing excess 4-Hydrazino-1-methylpiperidine dihydrochloride from reaction

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical and troubleshooting advice for the effective removal of excess 4-Hydrazino-1-methylpiperidine dihydrochloride...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting advice for the effective removal of excess 4-Hydrazino-1-methylpiperidine dihydrochloride from reaction mixtures. As a polar, basic, and water-soluble reagent, its removal can present unique challenges depending on the properties of the desired product. This document outlines several field-proven methods, explains the chemical principles behind them, and provides step-by-step protocols to ensure a clean separation and purification of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the workup of reactions involving 4-Hydrazino-1-methylpiperidine dihydrochloride.

Question: My desired product is non-polar and soluble in organic solvents. How can I remove the excess hydrazine salt?

Answer: For non-polar products, a simple acid-base liquid-liquid extraction is the most effective and straightforward method.[1][2][3] 4-Hydrazino-1-methylpiperidine is a basic compound. By washing the organic layer containing your product and the excess reagent with an acidic aqueous solution (e.g., dilute HCl), the basic hydrazine will be protonated, forming a salt.[4] This ionic salt is highly soluble in the aqueous layer and will be effectively extracted from the organic phase, leaving your purified non-polar product in the organic layer.[1][5]

Question: My product is polar and has some water solubility. An aqueous wash is causing me to lose my product. What are my options?

Answer: When your product is polar, traditional extraction methods can be challenging. In this scenario, you have two primary options:

  • Reverse-Phase Chromatography: This technique is ideal for separating polar compounds.[6][7] In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol).[8][9] The highly polar 4-Hydrazino-1-methylpiperidine dihydrochloride will have minimal interaction with the non-polar column and will elute quickly, while your moderately polar product will be retained longer, allowing for excellent separation.[10]

  • Scavenger Resins: These are solid-supported reagents designed to react with and bind to specific types of molecules.[11] For removing excess hydrazine, an aldehyde or isocyanate-functionalized resin is highly effective.[12] The resin is added to the reaction mixture, stirred, and then simply filtered off, taking the bound hydrazine with it. This method avoids aqueous workups entirely and can be very clean.

Question: I am working on a large-scale reaction. Is column chromatography practical?

Answer: While effective, scaling up column chromatography can be resource-intensive. For large-scale purifications where the product is organic-soluble, an optimized acid-base extraction is generally more practical. If the product is polar, consider a precipitation or crystallization step. It may be possible to find a solvent system where your product is insoluble, but the hydrazine salt is soluble, allowing for separation by filtration.

Question: Can I remove excess 4-Hydrazino-1-methylpiperidine dihydrochloride by evaporation?

Answer: While the freebase form, 4-Hydrazino-1-methylpiperidine, has a reported boiling point of 67-70°C at low pressure, attempting to remove the dihydrochloride salt by rotary evaporation is generally not recommended as salts have very low volatility.[13] Furthermore, heating hydrazines can be hazardous.[14] Azeotropic distillation with a solvent like xylene has been used for removing hydrazine hydrate, but this is a more advanced technique and may not be suitable for all compounds.[14]

Method Selection: Choosing the Right Purification Strategy

The choice of purification method depends critically on the properties of your desired product. Use the following diagram and table to guide your decision-making process.

G start Reaction Mixture (Product + Excess Hydrazine) product_sol Is the product soluble in a water-immiscible organic solvent? start->product_sol extraction Perform Acid-Base Liquid-Liquid Extraction product_sol->extraction  Yes polar_q Is the product polar? product_sol->polar_q  No end Purified Product extraction->end scavenger Use Scavenger Resin (e.g., Aldehyde or Isocyanate) polar_q->scavenger  Yes chromatography Perform Reverse-Phase Chromatography polar_q->chromatography  Yes scavenger->end chromatography->end

Caption: Decision tree for selecting a purification method.

Comparison of Purification Methods
MethodAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Fast, inexpensive, and highly scalable.[1]Requires product to be soluble in an organic solvent and stable to acidic conditions. Can be difficult if emulsions form.Non-polar to moderately polar, acid-stable products.
Reverse-Phase Chromatography Excellent for separating polar compounds. High resolution.[6][10]Can be slow and expensive, especially for large-scale reactions. Requires specialized equipment.Polar products that are difficult to separate by extraction.
Scavenger Resins High selectivity, simple filtration-based removal, no need for aqueous workup.[11]Resins can be expensive. May require optimization of reaction time and equivalents of resin.Products that are sensitive to aqueous or acidic conditions, or when a very clean removal is required.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed for a reaction where the desired product is soluble in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (rotary evaporation).

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated hydrazine salt.

  • Repeat: Repeat the acidic wash (steps 3-5) two more times to ensure complete removal of the hydrazine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Validation: Check the purity of the product by TLC or LC-MS to confirm the absence of the starting hydrazine.

Protocol 2: Removal using a Scavenger Resin

This protocol is suitable for products that are sensitive to aqueous workups.

  • Resin Selection: Choose a scavenger resin with a functional group that reacts with hydrazines, such as an isocyanate or aldehyde-functionalized polystyrene resin.

  • Resin Preparation: Swell the resin in the reaction solvent for about 20-30 minutes before use, as per the manufacturer's instructions.

  • Scavenging: Add the scavenger resin to the crude reaction mixture (typically 2-3 equivalents relative to the excess hydrazine used).

  • Agitation: Stir or gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the removal of the hydrazine by periodically taking a small aliquot of the solution and analyzing it by TLC or LC-MS.

  • Filtration: Once the hydrazine is consumed, filter the mixture to remove the resin.

  • Washing: Wash the filtered resin with a small amount of fresh solvent to recover any product that may have adhered to it.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

G cluster_0 Scavenger Resin Workflow A Crude Reaction Mixture (in solution) B Add Swollen Scavenger Resin (2-3 eq.) A->B C Stir at Room Temperature (Monitor by TLC/LCMS) B->C D Filter to Remove Resin C->D E Wash Resin with Fresh Solvent D->E F Combine Filtrate & Concentrate E->F G Purified Product F->G

Caption: Workflow for hydrazine removal using a scavenger resin.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydrazino-1-methylpiperidine dihydrochloride? A1: It is a chemical reagent, specifically a hydrazine derivative, provided as a dihydrochloride salt.[15][16][17][18] The salt form enhances its stability and water solubility. It is often used in organic synthesis to introduce a hydrazinyl-methylpiperidine moiety.

Q2: Why is it used in excess in reactions? A2: Like many reagents, it is often used in excess to drive the reaction to completion, ensuring that the more valuable substrate is fully consumed. This necessitates a robust purification strategy to remove the unreacted portion.

Q3: What are the safety precautions for handling this compound? A3: 4-Hydrazino-1-methylpiperidine is classified as an irritant.[13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q4: Can I use a base to free the hydrazine from its salt form before the reaction? A4: Yes, it is common practice to neutralize the dihydrochloride salt with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like sodium carbonate) to generate the free hydrazine in situ or prior to the reaction. This is often necessary for the hydrazine to act as an effective nucleophile.

References

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • YouTube. Acid-Base Extraction Tutorial. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]

  • Google Patents.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Biotage. How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. [Link]

  • Reddit. How to quench excess hydrazine monohydrate. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • YMC Europe. Reversed Phase Columns | HPLC | UHPLC. [Link]

  • ResearchGate. Remove excess hydrazine hydrate?. [Link]

  • Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Wikipedia. Scavenger resin. [Link]

  • Chemchart. 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). [Link]

  • MDPI. Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. [Link]

  • PubMed. Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives. [Link]

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Optimization

Technical Support Center: Troubleshooting Incomplete Reactions with 4-Hydrazino-1-methylpiperidine Dihydrochloride

Welcome to the technical support guide for 4-Hydrazino-1-methylpiperidine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydrazino-1-methylpiperidine dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Incomplete reactions can be a significant source of frustration, leading to low yields and complex purification challenges. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.

Section 1: Foundational Principles - Understanding Your Reagent

The most critical factor to appreciate when working with 4-Hydrazino-1-methylpiperidine dihydrochloride is its salt form.[1][2] The reagent is supplied as a stable dihydrochloride salt, meaning both the piperidine nitrogen and the hydrazine moiety are protonated. This renders the crucial hydrazine group non-nucleophilic and incapable of reacting with electrophiles like aldehydes or ketones.

The reaction's success hinges on the in situ liberation of the neutral, reactive free base. This fundamental concept is the root cause of most "incomplete reaction" issues.

G cluster_0 The Problem: Starting Material is Inactive cluster_1 The Solution: In Situ Deprotonation inactive 4-Hydrazino-1-methylpiperidine Dihydrochloride (Inactive Salt) active Free Base (Active Nucleophile) inactive->active + ≥2 Equivalents of Base product Desired Product (e.g., Hydrazone/Heterocycle) active->product + Electrophile (e.g., R-CO-R')

Caption: The essential deprotonation step to generate the reactive nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: My condensation reaction with a ketone is stalled or incomplete. What is the most likely cause?

This is the most common issue reported. The primary culprit is almost always related to the basicity of the reaction medium.

  • Insufficient Base: You must add at least two full equivalents of a suitable base. One equivalent is consumed by the piperidinium hydrochloride, and the second is needed for the hydrazinium hydrochloride. Without sufficient base, your starting material remains partially or fully protonated and thus, unreactive.

  • Incorrect Base Choice: The pKa of your chosen base is critical. A weak base may not be strong enough to fully deprotonate the hydrazinium salt, leading to an unfavorable equilibrium and an incomplete reaction. For instance, sodium bicarbonate is often insufficient.

Q2: What is the best base to use, and how many equivalents are necessary?

The choice of base depends on your solvent and the sensitivity of your substrates. At least two equivalents are mandatory, though a slight excess (e.g., 2.1-2.5 equivalents) is often beneficial to drive the reaction to completion.

BaseTypeTypical EquivalentsAdvantagesConsiderations
Triethylamine (TEA) Organic, Non-nucleophilic2.1 - 2.5Soluble in most organic solvents; easy to remove in vacuo.Relatively moderate base; may not be strong enough for all cases.
DIPEA Organic, Non-nucleophilic2.1 - 2.5Sterically hindered, reducing potential side reactions.More expensive than TEA.
Potassium Carbonate (K₂CO₃) Inorganic2.5 - 3.0Inexpensive and strong.Insoluble in many organic solvents, requiring vigorous stirring or a polar solvent.
Sodium Acetate (NaOAc) Inorganic Salt2.5 - 3.0Mild and can buffer the reaction.Only suitable for specific reactions, often in protic solvents like ethanol.
Q3: I've added the correct amount of base, but the reaction is still sluggish. What else should I check?

If bascity is addressed, consider these other factors:

  • Solvent Choice: The dihydrochloride salt is a polar solid.[1] It has poor solubility in non-polar aprotic solvents like toluene or THF. Consider using a more polar solvent like ethanol, methanol, or DMF to ensure all reagents are in solution. For two-phase systems (e.g., using K₂CO₃ in THF), vigorous stirring is essential.

  • Temperature: Many condensation reactions with hydrazines require heating to proceed at a reasonable rate. Refluxing in ethanol or DMF is a common condition for driving the formation of hydrazones and subsequent cyclizations.[3]

  • Reagent Quality: Hydrazines can be susceptible to air oxidation over time, especially if stored improperly.[2][4] If your reagent is old or has discolored significantly (e.g., turned dark brown), its purity may be compromised. Store the reagent under an inert atmosphere (nitrogen or argon) at the recommended temperature (2-8°C).[2]

Section 3: In-Depth Troubleshooting Workflow

Use this section as a logical guide to diagnose and solve persistent issues.

Troubleshooting start Problem: Incomplete Reaction check_base Did you add ≥2 eq. of base? start->check_base check_base->check_base No (Add more base) check_base_strength Is the base strong enough? (e.g., TEA, K₂CO₃) check_base->check_base_strength Yes check_base_strength->check_base_strength No (Use stronger base) check_solvent Are all reagents soluble? check_base_strength->check_solvent Yes check_solvent->check_solvent No (Change to a more polar solvent, e.g., EtOH) check_temp Are you heating the reaction? check_solvent->check_temp Yes check_temp->check_temp No (Increase temperature/reflux) check_reagent Is the hydrazine reagent fresh and stored correctly? check_temp->check_reagent Yes check_reagent->check_reagent No (Use a fresh bottle) success Reaction should proceed. Monitor by TLC/LCMS. check_reagent->success Yes

Caption: A logical workflow for troubleshooting incomplete reactions.

Protocol: Standard Procedure for in situ Liberation and Reaction

This protocol provides a reliable starting point for a typical condensation reaction with a ketone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Hydrazino-1-methylpiperidine dihydrochloride (1.0 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., absolute ethanol, 0.1-0.5 M concentration). Stir to form a suspension.

  • Base Addition: Add triethylamine (2.2 eq.) to the suspension. Stir the mixture at room temperature for 15-20 minutes. You should observe the solid salt dissolving as the free base is formed.

  • Electrophile Addition: Add the ketone or aldehyde substrate (1.0-1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LCMS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue contains your product and triethylamine hydrochloride. Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification.

Section 4: Example Application: Synthesis of a Pyrazole Heterocycle

Hydrazines are commonly used to synthesize five-membered heterocycles like pyrazoles by reacting with 1,3-dicarbonyl compounds.[5][6]

Validated Protocol: Reaction with Acetylacetone
  • Setup: In a 50 mL round-bottom flask, suspend 4-Hydrazino-1-methylpiperidine dihydrochloride (2.02 g, 10 mmol, 1.0 eq.) in absolute ethanol (25 mL).

  • Base: Add triethylamine (3.06 mL, 22 mmol, 2.2 eq.) and stir for 20 minutes at room temperature.

  • Substrate: Add acetylacetone (1.07 mL, 10.5 mmol, 1.05 eq.) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (e.g., 10% Methanol in DCM) until the starting hydrazine spot is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate in vacuo. Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then brine (25 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the target pyrazole.

References

  • Chemchart.4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7).
  • Matrix Scientific.4-Hydrazino-1-methylpiperidine.
  • MDPI.
  • CymitQuimica.4-Hydrazino-1-methylpiperidine dihydrochloride.
  • National Institutes of Health (NIH).Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • CymitQuimica.4-Hydrazino-1-methylpiperidine.
  • ResearchGate.ChemInform Abstract: Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond.
  • ChemicalBook.4-HYDRAZINO-1-METHYLPIPERIDINE DIHYDROCHLORIDE | 53242-78-7.
  • ChemicalBook.51304-64-4(4-hydrazinyl-1-methylpiperidine) Product Description.

Sources

Troubleshooting

Improving ionization efficiency with 4-Hydrazino-1-methylpiperidine dihydrochloride

Welcome to the technical support guide for 4-Hydrazino-1-methylpiperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this chemical deriva...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydrazino-1-methylpiperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are leveraging this chemical derivatization agent to enhance the ionization efficiency of analytes in liquid chromatography-mass spectrometry (LC-MS). Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your bioanalytical studies.

Core Concept: Why Use a Derivatization Agent?

In mass spectrometry, particularly with electrospray ionization (ESI), the sensitivity of an analysis is highly dependent on the analyte's ability to efficiently acquire a charge.[1] Many important small molecules, such as steroids or compounds with ketone and aldehyde functional groups, have poor ionization efficiency, leading to low sensitivity and inaccurate quantification.[2][3]

Chemical derivatization addresses this by attaching a chemical tag to the analyte. This tag introduces a permanently charged or readily ionizable group, significantly boosting the signal in the mass spectrometer.[4] 4-Hydrazino-1-methylpiperidine acts as such a tag, specifically targeting carbonyl groups (aldehydes and ketones) to enhance detection in positive-ion ESI-MS.

Mechanism of Action: Hydrazone Formation

The primary mechanism involves the reaction of the hydrazine group (-NHNH₂) on the reagent with a carbonyl group (C=O) on the analyte. This condensation reaction forms a stable hydrazone linkage (C=N-NH-). The key to ionization enhancement lies in the piperidine ring of the reagent, which contains a tertiary amine. This amine is readily protonated under typical acidic mobile phase conditions, providing a stable positive charge for efficient detection by the mass spectrometer.

G cluster_reactants Reactants cluster_product Product Analyte Analyte (with Carbonyl Group R-C(=O)-R') Intermediate Schiff Base Intermediate Analyte->Intermediate + Reagent Reagent 4-Hydrazino-1-methylpiperidine (with Hydrazine Group) Product Derivatized Analyte (Hydrazone) (Protonated for MS Detection) R-C(=N-NH-Piperidine-CH₃)-R' Intermediate->Product - H₂O + H⁺ (Protonation) Water H₂O Intermediate->Water

Caption: Reaction of an analyte's carbonyl with the reagent to form a protonated hydrazone.

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydrazino-1-methylpiperidine dihydrochloride? It is a chemical reagent used to derivatize small molecules containing aldehyde or ketone functional groups.[5] As a dihydrochloride salt, it is typically a solid that is more stable and easier to handle than its freebase form.[5]

Q2: Which analytes are suitable for derivatization with this reagent? This reagent is ideal for analytes that ionize poorly but contain a carbonyl (aldehyde or ketone) functional group. Examples include:

  • Ketosteroids (e.g., testosterone, progesterone)[6]

  • Neurotransmitters and their metabolites

  • Small-molecule drugs and pharmaceuticals

Q3: How should I store and handle the reagent? The reagent should be stored in a cool, dark place, often recommended at 2-8°C or frozen under an inert atmosphere.[7][8][9] It is hygroscopic and sensitive to oxidation. Always handle it in a dry environment (e.g., using a glove box or by minimizing time open to the atmosphere) and use fresh solutions for derivatization reactions to ensure reproducibility.[10]

Q4: Why is there a dihydrochloride salt form? The dihydrochloride salt form enhances the stability and shelf-life of the compound. For the reaction, the pH will need to be adjusted with a base to deprotonate the hydrazine group, making it a more effective nucleophile to attack the target carbonyl group.

Q5: Can this reagent form isomers? Yes. The formation of a C=N double bond in the hydrazone product can result in geometric isomers (syn/anti or E/Z). This may appear as two distinct, closely eluting peaks in your chromatogram.[6] For quantification, it is common practice to sum the peak areas of both isomers.

Experimental Protocol: General Derivatization Workflow

This protocol provides a starting point for the derivatization of carbonyl-containing analytes. Optimization is crucial for each specific analyte and matrix.[10]

G start Start prep 1. Sample Preparation (e.g., SPE, LLE, Protein Precipitation) start->prep reconstitute 2. Reconstitute Dry Extract in appropriate solvent (e.g., Methanol) prep->reconstitute add_reagent 3. Add Derivatization Reagent and Catalyst (e.g., Acetic Acid) reconstitute->add_reagent react 4. Incubate (e.g., 60°C for 60 min) add_reagent->react quench 5. Quench Reaction / Dilute (e.g., with mobile phase) react->quench inject 6. Inject into LC-MS System quench->inject end End inject->end

Caption: General workflow for sample derivatization prior to LC-MS analysis.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a stock solution of 4-Hydrazino-1-methylpiperidine dihydrochloride (e.g., 10 mg/mL) in a suitable organic solvent like methanol or acetonitrile. Prepare a catalyst solution (e.g., 2% acetic acid in methanol). Note: Solutions should be prepared fresh daily.

  • Sample Preparation: Extract your analyte from the biological matrix (e.g., plasma, urine) using an appropriate method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Evaporate the final extract to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of the reagent stock solution.

    • Add 10 µL of the catalyst solution. The acid helps catalyze the reaction. A base may be needed to neutralize the dihydrochloride salt and free the hydrazine nucleophile.

    • Vortex briefly to mix.

    • Incubate the mixture at 60°C for 60 minutes. Use a sealed vial to prevent evaporation.

  • Post-Reaction:

    • Cool the sample to room temperature.

    • Dilute the sample with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final volume of 200-1000 µL. This step stops the reaction and prepares the sample for injection.

  • Analysis: Inject the diluted sample onto the LC-MS system. Use a mobile phase containing a volatile acid like formic acid to ensure the derivatized analyte remains protonated.[11]

Troubleshooting Guide

This guide addresses common issues encountered during method development and sample analysis.

Troubleshooting Decision Tree

G p1 Problem: Low or No Signal for Derivatized Analyte q1 Is there a signal for the underivatized analyte in a control sample (no reagent)? p1->q1 p2 Issue is likely with the MS instrument or chromatography. Check tuning, calibration, and column integrity. q1->p2 No q2 Did you run a positive control (pure standard + reagent)? q1->q2 Yes p3 Problem is with the derivatization reaction. Proceed to reaction troubleshooting. q2->p3 Yes, and it worked p4 Problem may be with the sample matrix or analyte extraction. Investigate matrix effects and recovery. q2->p4 No, or it also failed

Caption: A logical decision tree for diagnosing low signal intensity issues.

Common Problems and Solutions
Observed Problem Potential Cause(s) Recommended Solution(s)
Low Derivatization Yield 1. Incorrect pH: The reaction is pH-dependent. The hydrazine needs to be sufficiently deprotonated to be nucleophilic. 2. Degraded Reagent: The reagent is sensitive to air and moisture.[10] 3. Insufficient Reaction Time/Temp: The reaction kinetics may be slow for your specific analyte.1. Optimize pH: Add a small amount of a volatile organic base (e.g., pyridine, triethylamine) to the reaction mixture to neutralize the HCl salt and catalyze the reaction. 2. Use Fresh Reagent: Prepare reagent solutions daily. Store the solid reagent under inert gas (nitrogen or argon). 3. Optimize Conditions: Increase incubation time (e.g., to 90 min) or temperature (e.g., to 75°C). Perform a time-course experiment to find the optimal point.
Poor Chromatographic Peak Shape (Tailing, Splitting) 1. Isomer Formation: Hydrazones can form E/Z isomers which may partially separate on the column.[6] 2. Sample Overload: The derivatized analyte may be highly concentrated. 3. Secondary Interactions: The positively charged derivative might interact with silanols on the column.1. Modify Chromatography: Adjust the mobile phase or gradient to either fully resolve or co-elute the isomers. For quantification, sum the areas of both peaks. 2. Dilute Sample: Inject less sample or dilute the final sample further. 3. Use Low pH: Ensure the mobile phase contains a sufficient concentration of acid (e.g., 0.1% formic acid) to suppress silanol interactions.[11]
High Background Noise or Ion Suppression 1. Excess Reagent: Unreacted derivatization reagent co-eluting with the analyte can cause ion suppression.[12][13] 2. Matrix Effects: Endogenous compounds from the biological sample are co-extracted and interfere with ionization.[14] 3. Contaminated Solvents/Vials: Impurities can introduce adducts (e.g., Na+, K+) or other interfering ions.[15]1. Optimize Reagent Conc.: Use the lowest concentration of the reagent that provides complete derivatization. 2. Improve Sample Cleanup: Use a more selective SPE sorbent or add a wash step to your extraction protocol to better remove interferences.[1] 3. Use High-Purity Reagents: Use LC-MS grade solvents and additives. Consider using plastic vials to avoid leaching of metal ions from glass.[15]
Poor Reproducibility (Inconsistent Results) 1. Incomplete Reaction: Reaction conditions are not robust, leading to variable derivatization efficiency. 2. Derivative Instability: The formed hydrazone may be degrading over time in the autosampler. 3. Evaporation: Sample evaporation during incubation can concentrate reactants and alter the reaction.1. Ensure Reaction Goes to Completion: Use a slight excess of the reagent and optimize reaction time and temperature to drive the reaction forward. 2. Perform Stability Tests: Analyze samples immediately after preparation and at various time points (e.g., 4, 8, 24 hours) to assess the stability of the derivative in the autosampler. 3. Seal Vials Properly: Use high-quality, well-sealing vial caps for the incubation step.

References

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • TCI AMERICA. (n.d.).
  • Spectroscopy Staff. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy.
  • Higashi, T. (2006). A new strategy for ionization enhancement by derivatization for mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Gouveia, C., & Moreira, A. S. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.
  • Greyhound Chromatography. (n.d.).
  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis.
  • Syngene International Ltd. (n.d.).
  • Li, B., et al. (2023). Recent developments in ionization techniques for single-cell mass spectrometry. Frontiers in Chemistry.
  • ResearchGate. (2013).
  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. LCGC North America.
  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Google Patents. (n.d.).
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7).
  • Matrix Scientific. (n.d.). 4-Hydrazino-1-methylpiperidine.
  • Element Lab Solutions. (n.d.).
  • LCGC International. (n.d.). How to Avoid Problems in LC–MS.
  • Guo, X., et al. (2009). Alternative reagents for chemical noise reduction in liquid chromatography-mass spectrometry using selective ion-molecule reactions. Journal of the American Society for Mass Spectrometry.
  • CymitQuimica. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydrazino-1-methylpiperidine.
  • ChemicalBook. (n.d.). 4-hydrazino-1-methylpiperidine dihydrochloride(53242-78-7) 1 h nmr.
  • Hit2Lead. (n.d.). 4-hydrazino-1-methylpiperidine dihydrochloride.
  • ChemicalBook. (n.d.). 4-HYDRAZINO-1-METHYLPIPERIDINE DIHYDROCHLORIDE.
  • ChemicalBook. (n.d.). 4-hydrazinyl-1-methylpiperidine Product Description.
  • ResearchGate. (2025).
  • Elguero, J., et al. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). Process for 4-sulfonamidophenyl hydrazines.

Sources

Optimization

4-Hydrazino-1-methylpiperidine dihydrochloride reaction time and temperature

Welcome to the technical support center for 4-Hydrazino-1-methylpiperidine Dihydrochloride. This guide is intended for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydrazino-1-methylpiperidine Dihydrochloride. This guide is intended for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this versatile reagent.

Introduction

4-Hydrazino-1-methylpiperidine dihydrochloride is a valuable building block in heterocyclic chemistry, primarily utilized in the synthesis of pyrazoles, indoles, and other nitrogen-containing ring systems. As a substituted hydrazine, its reactivity is influenced by both the basicity of the hydrazine moiety and the steric bulk of the methylpiperidine group. This guide will address common challenges and questions related to its use, with a focus on optimizing reaction time and temperature.

Frequently Asked Questions (FAQs)

What are the typical reaction conditions for condensations with 4-Hydrazino-1-methylpiperidine Dihydrochloride?

The reaction conditions for 4-Hydrazino-1-methylpiperidine dihydrochloride are highly dependent on the substrate and the desired product. However, a common application is in the formation of heterocyclic rings, such as dihydropyridazinones, from keto-esters. In such cases, a polar, high-boiling point solvent like n-propanol is often employed, with elevated temperatures to drive the reaction to completion.

A representative example is the reaction with a keto-ester, which has been shown to proceed at 110 °C overnight in n-propanol[1]. The use of the dihydrochloride salt often necessitates the presence of a base to liberate the free hydrazine for the reaction to proceed efficiently, or the reaction may be carried out in a protic solvent that can facilitate proton exchange.

ParameterTypical Value/ConditionRationale
Temperature 100-120 °CTo overcome the activation energy of the condensation and cyclization steps.
Time "Overnight" (approx. 12-18 hours)To ensure the reaction proceeds to completion, especially with less reactive substrates.
Solvent n-Propanol, EthanolHigh-boiling polar protic solvents are effective at solvating the dihydrochloride salt and facilitating the reaction.
Base Triethylamine, Sodium AcetateMay be required to neutralize the HCl and free the hydrazine nucleophile.
How does the dihydrochloride form of this reagent affect the reaction?

The dihydrochloride salt is more stable and easier to handle than the free base. However, the protonated form is not nucleophilic. For the reaction to occur, the hydrazine must be at least partially deprotonated. This can be achieved in several ways:

  • Addition of a Base: An external base, such as triethylamine or sodium acetate, can be added to the reaction mixture to neutralize the HCl and generate the free hydrazine in situ.

  • Use of a Protic Solvent: In a protic solvent like an alcohol, an equilibrium can be established where a small amount of the free hydrazine is present, which can then react. The reaction is then driven forward by Le Chatelier's principle as the free hydrazine is consumed.

  • High Temperatures: At elevated temperatures, the salt may dissociate to a greater extent, providing a sufficient concentration of the free hydrazine to react.

Can I use microwave irradiation to speed up reactions with this reagent?

Yes, microwave-assisted synthesis is a viable strategy for accelerating reactions involving hydrazine hydrochlorides. Microwave heating can dramatically reduce reaction times from hours to minutes. For instance, the synthesis of pyrazoles from hydrazine hydrochlorides has been successfully achieved using microwave irradiation at 100°C for as little as 5 minutes. This is due to the efficient and rapid heating of the polar reaction mixture by the microwaves.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Deprotonation of the Dihydrochloride Salt:

    • Solution: Add 2-2.5 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine to the reaction mixture. The base will neutralize the HCl and liberate the free hydrazine.

  • Insufficient Reaction Temperature:

    • Solution: Increase the reaction temperature in increments of 10 °C. For reactions in solvents like ethanol or propanol, refluxing is often necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

  • Short Reaction Time:

    • Solution: Extend the reaction time. Some condensations with substituted hydrazines can be slow and may require stirring overnight or even longer at the optimal temperature.

  • Solvent Choice:

    • Solution: Ensure a suitable solvent is being used. Polar protic solvents like ethanol, n-propanol, or acetic acid are generally good choices for dissolving the dihydrochloride salt and facilitating the reaction.


start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Incomplete Deprotonation"]; cause2 [label="Insufficient Temperature"]; cause3 [label="Insufficient Time"]; cause4 [label="Improper Solvent"];

solution1 [label="Add 2-2.5 eq. Base\n(e.g., TEA, DIPEA)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Increase Temperature\n(in 10°C increments)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Extend Reaction Time\n(Monitor by TLC/LC-MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Switch to Polar Protic Solvent\n(e.g., EtOH, n-PrOH)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> cause1; start -> cause2; start -> cause3; start -> cause4;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; }

Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Products/Side Reactions

Possible Causes and Solutions:

  • Side Reactions at High Temperatures:

    • Solution: If decomposition or side product formation is observed at elevated temperatures, try running the reaction at a lower temperature for a longer period. It may be possible to find a temperature that is high enough for the desired reaction to proceed without initiating significant side reactions.

  • Reaction with Solvent:

    • Solution: In some cases, the hydrazine may react with the solvent, especially if the solvent has a carbonyl group (e.g., acetone as a cleaning solvent). Ensure all glassware is thoroughly dried and the solvent is inert under the reaction conditions.

  • Hydrazone Formation as the Final Product:

    • Solution: The initial condensation product is a hydrazone, which then undergoes cyclization. If the hydrazone is isolated as the major product, it indicates that the cyclization step is the rate-limiting step. Increasing the temperature or adding an acid or base catalyst (depending on the mechanism) can promote the cyclization.


start [label="Multiple Products/\nSide Reactions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="High Temperature Decomposition"]; cause2 [label="Reaction with Solvent"]; cause3 [label="Stalled at Hydrazone Intermediate"];

solution1 [label="Lower Temperature,\nExtend Reaction Time", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Use Inert, Dry Solvent;\nEnsure Clean Glassware", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Increase Temperature or\nAdd Catalyst for Cyclization", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cause1; start -> cause2; start -> cause3;

cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; }

Troubleshooting workflow for side product formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Dihydropyridazinone Derivative

This protocol is adapted from the patent literature and serves as a starting point for similar condensation reactions.[1]

Materials:

  • Keto-ester substrate

  • 4-Hydrazino-1-methylpiperidine dihydrochloride (1.5 equivalents)

  • n-Propanol

Procedure:

  • To a solution of the keto-ester in n-propanol, add 4-hydrazino-1-methylpiperidine dihydrochloride (1.5 eq.).

  • Heat the reaction mixture to 110 °C.

  • Stir the reaction overnight (approximately 12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over a drying agent (e.g., magnesium sulfate) and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.[Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure.[Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.[Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • WO2018086703A1 - Dihydropyridazinones substituted with phenylureas.

Sources

Troubleshooting

Technical Support Center: pH Optimization for 4-Hydrazino-1-methylpiperidine Dihydrochloride Derivatization

Welcome to the technical support guide for 4-Hydrazino-1-methylpiperidine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who use this versatile reagent for the de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydrazino-1-methylpiperidine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals who use this versatile reagent for the derivatization of carbonyl compounds such as aldehydes and ketones. Achieving high reaction efficiency is critically dependent on one key parameter: pH . This guide provides in-depth explanations, actionable protocols, and troubleshooting solutions to ensure the success of your experiments.

Section 1: The Chemistry of Hydrazone Formation

Q1: What is the fundamental reaction mechanism for derivatization with 4-Hydrazino-1-methylpiperidine?

The derivatization reaction is a classic condensation between the hydrazine moiety of 4-Hydrazino-1-methylpiperidine and a carbonyl group (aldehyde or ketone) to form a stable hydrazone linkage.[1] This process is fundamental for various applications, including enhancing detection sensitivity in mass spectrometry, creating stable bioconjugates, or synthesizing novel chemical entities.[2][3][4]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine group, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon.[5] This forms a transient, unstable tetrahedral intermediate known as a carbinolamine.

  • Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated (loses a molecule of water) to form the final, stable C=N double bond of the hydrazone. This step is the rate-limiting step at neutral pH and is significantly accelerated by acid catalysis.[2][6]

The overall mechanism is illustrated below.

Caption: General mechanism for hydrazone formation.

Section 2: The Critical Role of pH

Q2: Why is pH the most critical parameter for this reaction?

The reaction rate of hydrazone formation is highly pH-dependent due to the conflicting pH requirements of the two primary steps of the mechanism.

  • High pH (Basic Conditions): At high pH, the hydrazine is in its free base form, making it a potent nucleophile ready for Step 1. However, there is an insufficient concentration of protons (H+) to effectively catalyze the dehydration of the carbinolamine intermediate in Step 2. The reaction, therefore, stalls at the intermediate stage.

  • Low pH (Acidic Conditions): At very low pH, the acid catalysis for Step 2 is abundant. However, the hydrazine nucleophile, being basic, becomes protonated (R-NH-NH₃⁺). This protonation deactivates the nucleophile, preventing it from attacking the carbonyl carbon in Step 1.

Therefore, a delicate balance must be struck. The optimal pH is a "sweet spot" that is acidic enough to catalyze dehydration but not so acidic that it deactivates the hydrazine nucleophile.

Q3: What is the optimal pH range for derivatization with 4-Hydrazino-1-methylpiperidine?

For most hydrazone formations, the maximum reaction rate is achieved in a mildly acidic environment, typically between pH 4.5 and 5.5 .[7] This range provides the ideal compromise between ensuring sufficient nucleophilicity of the hydrazine and providing adequate acid catalysis for the rate-limiting dehydration step.

pH RangeEffect on Hydrazine (Nucleophile)Effect on Dehydration (Rate-Limiting Step)Overall Reaction Rate
< 4.0 Heavily protonated and non-nucleophilic.Fast catalysis, but no intermediate is formed.Very Slow / No Reaction
4.5 - 5.5 Sufficient free base concentration for nucleophilic attack.Efficiently catalyzed by available protons.Optimal / Maximum Rate
> 6.0 Fully deprotonated and highly nucleophilic.Lacks sufficient acid catalysis; intermediate accumulates.Slow

Section 3: Practical Guide & Protocols

Q4: My starting material is the dihydrochloride salt. How do I properly set up the reaction?

Since the reagent is supplied as a dihydrochloride salt, both the piperidine nitrogen and the hydrazine group are protonated. To initiate the reaction, you must add a base to both neutralize the hydrochloride and adjust the solution to the optimal pH range of 4.5-5.5. Using a buffer is the most reliable method for maintaining the pH throughout the reaction.

Recommended Experimental Protocol

This protocol provides a general workflow for the derivatization of an aldehyde or ketone. Molar ratios and concentrations should be optimized for your specific substrate.

Reagents & Materials:

  • 4-Hydrazino-1-methylpiperidine dihydrochloride

  • Carbonyl-containing substrate

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • 0.1 M Acetic Acid

  • 0.1 M Sodium Acetate

  • pH meter or pH indicator strips

Step-by-Step Procedure:

  • Prepare Acetate Buffer (pH ~5.0): Prepare a buffer solution by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Calibrate your pH meter and adjust the buffer to the target pH (e.g., 5.0) by adding one solution to the other.

  • Dissolve Substrate: Dissolve your carbonyl-containing substrate in the reaction solvent (e.g., Methanol) to a desired concentration (e.g., 10 mg/mL).

  • Prepare Reagent Solution: In a separate vial, dissolve 4-Hydrazino-1-methylpiperidine dihydrochloride (typically 1.2-1.5 molar equivalents relative to the substrate) in the pH 5.0 acetate buffer.

    • Scientist's Note: The buffer will neutralize the dihydrochloride salt, freeing the hydrazine group to act as a nucleophile while maintaining the optimal pH for the reaction.

  • Initiate Reaction: Add the reagent solution to the substrate solution. If necessary, add more reaction solvent to ensure complete dissolution.

  • Incubation: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) to increase the reaction rate.[8] Reaction times can vary from 1 hour to several hours, depending on the reactivity of the carbonyl substrate.

  • Monitor Progress: Monitor the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), HPLC, or LC-MS, until the starting material is consumed.[9][10]

  • Work-up & Analysis: Once the reaction is complete, the product can be isolated using standard purification techniques or directly analyzed.

Section 4: Troubleshooting Guide

Q5: I am seeing very low or no product formation. What are the likely causes?

This is the most common issue encountered and can almost always be traced back to a few key factors. Follow this diagnostic workflow to identify the problem.

G cluster_solutions Start Low / No Product Yield Check_pH 1. Verify Reaction pH Is it between 4.5 and 5.5? Start->Check_pH Check_Reagents 2. Check Reagent Integrity Is the hydrazine reagent old? Is the carbonyl substrate pure? Check_pH->Check_Reagents pH is OK Sol_pH Adjust pH with buffer. Re-run experiment. Check_pH->Sol_pH pH is outside optimal range Check_Conditions 3. Review Reaction Conditions Is reaction time sufficient? Is temperature appropriate? Check_Reagents->Check_Conditions Reagents are OK Sol_Reagents Use fresh reagent. Purify substrate. Check_Reagents->Sol_Reagents Reagents may be degraded Check_Solvent 4. Evaluate Solvent Is it anhydrous? Is it compatible with the reaction? Check_Conditions->Check_Solvent Conditions are OK Sol_Conditions Increase reaction time/temperature. Monitor reaction progress. Check_Conditions->Sol_Conditions Conditions may be insufficient Success Problem Solved Check_Solvent->Success Solvent is OK Sol_pH->Success Sol_Reagents->Success Sol_Conditions->Success Sol_Solvent Use anhydrous solvent. Consider a different solvent. Sol_Solvent->Success

Caption: Troubleshooting workflow for low derivatization yield.

Q6: My reaction mixture is turning yellow or brown. What does this indicate?

Hydrazines can be susceptible to air oxidation. The appearance of color may suggest degradation of the reagent, especially if the free base was generated and stored improperly before use. Always use fresh solutions of the reagent. While some hydrazones are colored, significant darkening often points to side reactions or degradation.

Q7: How can I confirm that the derivatization was successful?

Several analytical methods can be used to confirm the formation of the hydrazone product.[9]

  • Mass Spectrometry (MS): This is the most definitive method. In the mass spectrum, you should observe a peak corresponding to the molecular weight of the product (Mass of Substrate + Mass of 4-Hydrazino-1-methylpiperidine - 18.01 (mass of H₂O)).

  • High-Performance Liquid Chromatography (HPLC): When monitoring the reaction by HPLC, you should see the peak for your starting material decrease over time while a new, typically more retained, peak for the hydrazone product appears and grows.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the product. Look for the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the hydrazone and piperidine protons.

Section 5: Frequently Asked Questions (FAQs)

Q8: Can I use a catalyst for this reaction? While the reaction is acid-catalyzed by controlling the pH, other nucleophilic catalysts like aniline can also be used to accelerate hydrazone formation, especially at neutral pH.[6] However, with proper pH optimization to the 4.5-5.5 range, an external catalyst is often unnecessary.

Q9: How should I store the 4-Hydrazino-1-methylpiperidine dihydrochloride reagent? The dihydrochloride salt is significantly more stable than the free base and is preferred for long-term storage.[11] It should be stored in a cool, dry place, tightly sealed to protect from moisture.[12] The free base is less stable and prone to oxidation and should be generated fresh for use.

Q10: How does the structure of my carbonyl compound affect the reaction? The electronic and steric properties of the carbonyl substrate play a significant role.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon.

  • Aromatic vs. Aliphatic: Hydrazones formed from aromatic aldehydes tend to be more stable to acidic hydrolysis than those formed from aliphatic aldehydes.[13] Electron-withdrawing groups on an aromatic ring can increase the reactivity of the carbonyl.

References

  • Kool, E. T. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NIH Public Access. [Link]

  • ResearchGate. (n.d.). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. ResearchGate. [Link]

  • Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1494–1497. [Link]

  • Guo, X., & Szoka, F. C. (2001). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry, 12(2), 291–300. [Link]

  • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Fresenius' Journal of Analytical Chemistry, 366(8), 781–791. [Link]

  • Madsen, C. S., & Olsen, C. A. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(21), 4816–4823. [Link]

  • ResearchGate. (n.d.). Derivatization optimization experiments where A) Temperature/Solvent pH... ResearchGate. [Link]

  • Vogel, M., Büldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis--a critical review. Fresenius' journal of analytical chemistry, 366(8), 781–791. [Link]

  • Clench, M. R., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085–2094. [Link]

  • Chemchart. (n.d.). 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Hydrazines. National Center for Biotechnology Information. [Link]

  • Han, J., & Lin, D. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(11), 453. [Link]

  • Deng, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research, 12(11), 5197–5206. [Link]

  • Malacria, M., & Ollivier, C. (2020). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 25(21), 5176. [Link]

  • Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354. [Link]

  • Clench, M. R., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085–2094. [Link]

  • Quanson, J. L., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1640, 461933. [Link]

  • Penn State University. (1953). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Defense Technical Information Center. [Link]

  • Quanson, J. L., et al. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. ResearchGate. [Link]

  • de la Calle, M. B., & Sbodio, A. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

  • Wang, Y., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Molecules, 23(11), 2993. [Link]

  • Deng, Y., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of Proteome Research, 12(11), 5197–5206. [Link]

  • Higashi, T., & Shimada, K. (2004). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 804(2), 365–372. [Link]

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Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC with Derivatized Analytes

From the desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues wit...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with derivatized analytes in High-Performance Liquid Chromatography (HPLC). The derivatization process, while essential for enhancing detection and modifying analyte characteristics, can introduce complexities that lead to asymmetrical peaks.[1][2][3][4][5] This resource provides a structured, in-depth approach to diagnosing and resolving these issues, moving from frequently asked questions to a systematic troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and why is it a problem for my analysis?

A: In an ideal HPLC separation, a chromatographic peak should be perfectly symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of the peak is broader than the front half, creating a distinctive "tail".[6][7][8] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[9]

Peak tailing is problematic for several critical reasons:

  • Reduced Resolution: Tailing can cause adjacent peaks to overlap, making it difficult to accurately quantify individual components.[9][10]

  • Inaccurate Quantification: Asymmetric peaks are challenging for integration algorithms to process correctly, leading to unreliable area counts and inaccurate concentration measurements.[9]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can compromise the limit of detection (LOD) and limit of quantification (LOQ).

  • Method Unreliability: It often signals an underlying issue with the method's chemistry or the system's health, compromising the robustness and reproducibility of the assay.[9][11]

Q2: I only see peak tailing after derivatizing my analytes. Why does this happen?

A: Derivatization is a chemical modification process. The reagents used often attach polar or ionizable functional groups to your analyte to enhance UV absorbance or fluorescence.[4][12] While beneficial for detection, these new functional groups can create unwanted secondary interactions with the stationary phase, which is a primary cause of peak tailing.[7][13][14]

Specifically, if you are using a standard silica-based reversed-phase column (like a C18), the surface of the silica particles contains residual silanol groups (Si-OH).[8][14][15] The polar or basic moieties on your newly derivatized analyte can interact strongly with these acidic silanol groups, creating a secondary retention mechanism that delays a portion of the analyte molecules and causes the peak to tail.[7][10][13][15]

Q3: Could the derivatization reaction itself be the source of the problem?

A: Absolutely. The derivatization process is a chemical reaction and can be a source of chromatographic issues if not properly controlled:

  • Incomplete Reaction: If the derivatization is incomplete, you will be injecting a mixture of the derivatized analyte and the original, unreacted analyte. These two compounds will have different retention times and peak shapes, which can manifest as shouldered or tailing peaks.[1][16]

  • Excess Reagent: Injecting a large excess of the derivatization reagent can be problematic. The reagent itself might be chromatographically active, potentially co-eluting with your analyte or interacting with the column in a way that causes peak distortion.[1]

  • Byproducts: Derivatization reactions can sometimes produce unwanted side products.[1][2] These byproducts can interfere with your peak of interest or contribute to overall poor chromatography.

Systematic Troubleshooting Guide

When encountering peak tailing, a systematic approach is crucial to efficiently identify and resolve the root cause. This guide follows a logical workflow from the column and mobile phase—the heart of the separation—to the analyte and the HPLC system itself.

G cluster_Column Column-Related Causes cluster_MP Mobile Phase-Related Causes cluster_Analyte Analyte & Sample-Related Causes cluster_System System-Related Causes Start Observe Peak Tailing (Tf > 1.2) Col_Check Is the column appropriate and in good condition? Start->Col_Check Start Here Silanol Secondary Silanol Interactions Col_Check->Silanol Yes, but tailing persists for specific analytes Contamination Column Contamination or Bed Deformation Col_Check->Contamination No, performance has degraded over time MP_Check Is the mobile phase optimized? Silanol->MP_Check Contamination->MP_Check pH_Issue Inappropriate pH or Buffer Strength MP_Check->pH_Issue No, pH is near pKa or buffer is weak Additive_Issue Missing Silanol Masking Additive MP_Check->Additive_Issue No, basic analytes are tailing Analyte_Check Is the sample preparation and injection optimal? MP_Check->Analyte_Check Yes, mobile phase is robust pH_Issue->Analyte_Check Additive_Issue->Analyte_Check Deriv_Issue Derivatization Issues (Incomplete, Excess Reagent) Analyte_Check->Deriv_Issue No, reaction not validated Overload Mass Overload or Solvent Mismatch Analyte_Check->Overload No, high concentration or strong solvent System_Check Is the HPLC system configured correctly? Analyte_Check->System_Check Yes, sample prep is controlled Deriv_Issue->System_Check Overload->System_Check Dead_Volume Extra-Column Dead Volume System_Check->Dead_Volume No, fittings are old or tubing is wide/long Solution Symmetrical Peak Achieved (Tf ≈ 1.0) System_Check->Solution Yes, system is optimized Dead_Volume->Solution

Figure 1: Systematic workflow for troubleshooting peak tailing.

Column-Related Issues: The Stationary Phase Interface

The most common source of peak tailing, especially for derivatized basic compounds, is unwanted interactions with the column's stationary phase.[7][10][13]

Issue: Secondary Interactions with Residual Silanols

Causality: Standard silica-based columns are manufactured by bonding a hydrophobic phase (like C18) to silica particles. However, due to steric hindrance, not all the underlying silanol (Si-OH) groups can be covered.[13][14] These exposed silanols are acidic and, at mobile phase pH levels above ~3, can become ionized (Si-O⁻).[6][13][17] If your derivatized analyte has a positive charge (e.g., a protonated amine), it will be strongly attracted to these negative sites via an ion-exchange mechanism, creating a potent secondary retention mode that leads to severe peak tailing.[13][17][18]

G cluster_surface Silica Surface (pH > 3) Silica Si O1 O Silica->O1 C18_1 C18 Phase O1->C18_1 Silanol Si O2 O⁻ Silanol->O2  Ionized Silanol      (Active Site) Analyte Derivatized Analyte (R-NH₂⁺-Tag) Analyte->O2 Strong Ionic Interaction (Causes Tailing)

Figure 2: Interaction of a basic derivatized analyte with an ionized silanol group.

Solutions:

  • Use a Modern, End-Capped Column: Choose a high-purity, "Type B" silica column that has been "end-capped".[18][19] End-capping is a process where the manufacturer treats the silica with a small silylating reagent (like trimethylsilyl chloride) to block a majority of the residual silanols, significantly reducing their availability for secondary interactions.[10][13][14][20]

  • Operate at Low pH: Adjust the mobile phase pH to be between 2.5 and 3.0 using an acid like formic acid or trifluoroacetic acid (TFA).[8][13][20] At this low pH, the silanol groups are protonated (Si-OH) and thus electrically neutral, preventing the strong ion-exchange interactions with basic analytes.[13][19][20]

  • Consider Alternative Stationary Phases: If tailing persists, especially at mid-range pH, consider columns with alternative chemistries, such as those with polar-embedded groups or hybrid organic/silica particles, which are designed to shield silanol activity.[6][8][21]

Issue: Column Contamination or Degradation

Causality: Over time, strongly retained compounds from sample matrices can accumulate at the head of the column. This contamination can create active sites that cause peak tailing.[7][15][22] Similarly, operating a silica-based column outside its recommended pH range (typically pH 2-8) can cause the stationary phase to degrade, leading to physical deformation of the packed bed (a void) at the column inlet.[21][23] This void creates turbulent flow paths, resulting in broad and tailing peaks for all analytes.[13]

Solution: Implement a Column Washing Protocol

If you suspect contamination, a thorough column wash is required. Always disconnect the column from the detector before flushing to waste. If your column manufacturer permits it, reversing the flow direction for the wash can be more effective at dislodging inlet contaminants.[13][20]

Protocol: General-Purpose Reversed-Phase Column Wash

StepSolventVolume to FlushPurpose
1Mobile Phase (without buffer salts)10 column volumesRemove buffer salts to prevent precipitation.
2100% Acetonitrile10 column volumesElute moderately non-polar compounds.
3100% Isopropanol10 column volumesElute strongly non-polar compounds.
4100% Methylene Chloride*10 column volumes(Optional) For very stubborn, greasy contaminants.
5100% Isopropanol10 column volumesTransition back from non-miscible solvents.
6Mobile Phase (without buffer salts)10 column volumesPrepare column for re-equilibration.
7Mobile Phase (with buffer)20 column volumesRe-equilibrate for analysis.

*Caution: Ensure solvent compatibility with your HPLC system components (seals, tubing). Methylene chloride is not compatible with PEEK components.

Mobile Phase-Related Issues: The Eluent's Role

The mobile phase composition is a powerful tool for controlling peak shape.[24]

Issue: Inappropriate pH or Buffer Strength

Causality: The pH of the mobile phase controls the ionization state of both your analyte and the residual silanols.[11][23][24] If the mobile phase pH is close to the pKa of your derivatized analyte, a mixture of ionized and non-ionized forms will exist, leading to split or severely tailed peaks.[6][11][23] Furthermore, if the buffer concentration is too low, it may not have sufficient capacity to maintain a consistent pH across the peak as the analyte passes through, causing similar issues.[15][20]

Analyte TypeRecommended Mobile Phase pHRationale
Acidic Analyte pH at least 2 units below its pKaEnsures the analyte is fully protonated (neutral), maximizing retention and improving peak shape.[25]
Basic Analyte pH at least 2 units above its pKaEnsures the analyte is in its neutral free-base form, improving shape. Requires a high-pH stable column.[6][25]
Basic Analyte pH at least 2 units below its pKaEnsures the analyte is fully protonated (charged). This strategy requires silanol interactions to be suppressed (see below).[25]

Solutions:

  • Adjust Mobile Phase pH: Move the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic state.

  • Increase Buffer Strength: If tailing persists at an appropriate pH, try increasing the buffer concentration (e.g., from 10 mM to 25-50 mM).[10][20] This enhances the mobile phase's ionic strength, which can help mask residual silanol interactions.[19][20]

Issue: Lack of a Silanol Masking Additive

Causality: When analyzing derivatized basic compounds at a low pH (where they are positively charged), you must still account for the remaining, albeit less active, silanol groups. Without a competing agent, these analytes can still interact with silanols and cause tailing.

Solution: Use a Mobile Phase Additive

Incorporate a small amount of a competing base into your mobile phase. These additives are themselves basic and will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

  • Triethylamine (TEA): A traditional and effective choice. Add 0.1% to 0.5% TEA to the mobile phase and adjust the final pH with an acid like phosphoric acid.[26] TEA is a strong competitor for silanol sites.[8]

  • Ammonium Formate/Acetate: These are excellent choices for LC-MS applications as they are volatile.[20] A concentration of 10-20 mM can significantly improve the peak shape of basic compounds.[19]

Analyte & Sample-Related Issues

Problems introduced during sample preparation or injection are common and often overlooked.

Issue: Mass Overload or Strong Sample Solvent

Causality:

  • Mass Overload: Injecting too high a concentration of your analyte saturates the stationary phase at the column inlet.[7][15] The overloaded molecules travel faster, while the trailing edge of the band elutes under normal, non-overloaded conditions, resulting in a characteristic "shark-fin" or tailing peak.[7][15]

  • Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your initial mobile phase (e.g., 100% Acetonitrile sample in a 95% water mobile phase) causes the sample band to spread out at the column inlet before the separation begins, leading to broad and distorted peaks.[7][17]

Solution: Perform a Load Study and Match Sample Solvent

Protocol: Analyte Load Study

  • Prepare a series of dilutions of your derivatized sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).

  • Inject a constant volume of each concentration.

  • Monitor the peak shape (Tailing Factor) and retention time.

  • Identify the highest concentration that can be injected without a significant increase in the tailing factor or a shift in retention time. This defines the upper limit of your column's loading capacity for this analyte.

  • Best Practice: Always dissolve your sample in the initial mobile phase whenever possible.[15] If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.

System-Related Issues

While less common, the physical configuration of your HPLC can contribute to peak asymmetry.

Issue: Extra-Column Dead Volume

Causality: Any space in the flow path outside of the column itself (in tubing, fittings, or detector flow cells) is "dead volume". This volume allows the separated analyte band to spread out via diffusion after it has left the column, adding tailing to all peaks in the chromatogram.[6][15] This is often caused by using tubing with an unnecessarily large internal diameter or by improper connections where a gap exists between the end of the tubing and the bottom of the column port.[17]

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or ~125 µm) to connect the injector, column, and detector.[6]

  • Ensure Proper Connections: When installing the column, ensure the tubing ferrule is correctly seated and that the tubing bottoms out in the port before tightening the fitting. This eliminates any void space.

  • Check for Blockages: A partially blocked inline filter or guard column can also create turbulence and cause tailing for all peaks.[20] Systematically remove these components to see if peak shape improves.

By methodically addressing each of these potential causes, you can effectively diagnose the source of peak tailing and restore the symmetry, accuracy, and reliability of your HPLC analysis for derivatized analytes.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • HPLC for Dummies! (2013, November 10). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections. Retrieved from [Link]

  • National Institutes of Health. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Cleaning Guide | How To. Retrieved from [Link]

  • uHPLCs. (2023, June 21). 8-Tips For Wash Column in HPLC An Expert's Guide. Retrieved from [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • UHPLCS. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • ScienceOpen. (2019, October 21). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Slideshare. (n.d.). Derivatization in HPLC & GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Carbonyl Detection: Evaluating Alternatives to 4-Hydrazino-1-methylpiperidine dihydrochloride

Introduction: The Critical Role of Carbonyl Detection In the landscape of biomedical research and drug development, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—is of paramount imp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbonyl Detection

In the landscape of biomedical research and drug development, the precise detection and quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These molecules are not merely metabolic intermediates; they are key players in cellular signaling, and more critically, they are prominent biomarkers of oxidative stress. An accumulation of carbonylated proteins and lipids is a hallmark of cellular damage implicated in aging, neurodegenerative diseases, diabetes, and cancer.[1] Consequently, robust analytical methods to monitor these species are essential for both fundamental research and clinical diagnostics.

4-Hydrazino-1-methylpiperidine dihydrochloride, a member of the Girard reagent family, is a derivatizing agent designed to enhance the detection of carbonyls, particularly in mass spectrometry. Its core utility lies in the introduction of a permanently charged quaternary amine, which significantly boosts ionization efficiency.[2][3] However, the analytical landscape is rich with diverse methodologies, each presenting a unique profile of sensitivity, specificity, and application suitability.

This guide provides a comprehensive comparison of the primary alternatives to 4-Hydrazino-1-methylpiperidine dihydrochloride. We will delve into the mechanistic underpinnings of each reagent class, present objective performance data, and provide actionable experimental protocols to empower researchers in selecting the optimal tool for their specific analytical challenge.

The Foundational Chemistry: Nucleophilic Attack on the Carbonyl Group

The detection of carbonyls via chemical derivatization hinges on a fundamental reaction: the nucleophilic addition of a primary amine derivative to the electrophilic carbonyl carbon. This reaction proceeds through a carbinolamine intermediate, which then dehydrates to form a stable C=N double bond, known as an imine or a Schiff base.[2] The two most prevalent classes of reagents for this purpose are hydrazines, which form hydrazones, and hydroxylamines, which form the more stable oximes.[2][4][5]

G cluster_carbonyl Carbonyl Compound cluster_reagents Derivatization Reagents cluster_products Stable Derivatives carbonyl Aldehyde / Ketone (R-C(=O)-R') hydrazine Hydrazine Derivative (R''-NH-NH2) carbonyl->hydrazine Nucleophilic Addition-Elimination hydroxylamine Hydroxylamine Derivative (R''-O-NH2) carbonyl->hydroxylamine Nucleophilic Addition-Elimination hydrazone Hydrazone (R-C(=N-NH-R'')-R') hydrazine->hydrazone Forms oxime Oxime (R-C(=N-O-R'')-R') hydroxylamine->oxime Forms

Caption: General reaction pathways for carbonyl derivatization.

A Comparative Analysis of Key Derivatization Reagents

The choice of a derivatization agent is dictated by the analytical endpoint: Are you performing bulk colorimetric analysis, sensitive chromatographic separation, or in-situ cellular imaging? Here, we compare the leading alternatives.

2,4-Dinitrophenylhydrazine (DNPH): The Classic Workhorse

DNPH is arguably the most established and widely used reagent for carbonyl detection.[2][6] Its reaction with aldehydes and ketones under acidic conditions yields a 2,4-dinitrophenylhydrazone, a stable derivative that is intensely colored and readily detectable.[7][8]

  • Mechanism & Detection: Forms a yellow, orange, or red precipitate, which can be used for qualitative identification.[7][9] For quantitative analysis, the hydrazone derivatives are separated by High-Performance Liquid Chromatography (HPLC) and detected by a UV-Vis spectrophotometer, typically around 360 nm.[10][11]

  • Advantages:

    • Robust & Well-Characterized: Extensive literature and standardized methods (e.g., EPA Method 8315A) are available.[11]

    • Cost-Effective: The reagent is relatively inexpensive and accessible.

    • High Sensitivity with HPLC-UV: Provides excellent sensitivity for quantifying carbonyls in environmental, food, and biological samples.[12]

  • Limitations:

    • Safety Hazard: DNPH is explosive when dry and must be handled with extreme care.[8]

    • Formation of Stereoisomers: The resulting C=N bond can form both E and Z stereoisomers, which may appear as separate peaks in chromatography, complicating quantification.[6]

    • Reaction Conditions: Requires acidic conditions, which may not be suitable for all sample types.

Girard's Reagents (T and P): The Mass Spectrometry Enhancers

This class of reagents, which includes 4-Hydrazino-1-methylpiperidine, is specifically designed for mass spectrometry (MS) applications. Girard's Reagent T (GirT) contains a quaternary ammonium group, while Girard's Reagent P (GirP) contains a pyridinium moiety. Both introduce a permanent positive charge onto the target carbonyl.[2][13][14]

  • Mechanism & Detection: These hydrazide reagents form charged hydrazones that are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), typically with electrospray ionization (ESI).[14][15] The pre-charged tag dramatically enhances ionization efficiency and, therefore, detection sensitivity.[13]

  • Advantages:

    • Exceptional MS Sensitivity: Can increase detection sensitivity by orders of magnitude, enabling the analysis of low-abundance carbonyls like steroids and signaling molecules.[2][14]

    • Improved Chromatography: The polar, charged nature of the derivatives can improve retention and separation in reversed-phase LC.

  • Limitations:

    • MS-Specific: The primary advantage is for MS detection; these reagents do not provide a colorimetric or fluorescent signal.

    • Cost: Can be more expensive than traditional reagents like DNPH.

    • Isomer Formation: Like other hydrazines, they can still form geometric isomers.

Hydroxylamine (Aminooxy) Reagents: The Stability Champions

Hydroxylamine and its O-substituted derivatives (aminooxy compounds) react with carbonyls to form oximes. This chemistry has gained significant traction in bioconjugation and proteomics due to the superior stability of the resulting oxime bond compared to the hydrazone linkage.[4][16][17]

  • Mechanism & Detection: The aminooxy group (-ONH2) reacts with aldehydes and ketones to form a stable oxime.[2] Detection depends on the tag conjugated to the hydroxylamine, which can be a biotin group (for affinity purification), a fluorophore, or a mass tag.[18][19] The reaction can be significantly accelerated by an aniline catalyst.[17][20]

  • Advantages:

    • Superior Stability: Oxime bonds are more resistant to hydrolysis than hydrazone bonds, making them ideal for complex biological samples and multi-step protocols.[4][5]

    • Versatility: A wide array of aminooxy-functionalized probes are commercially available, enabling diverse applications from Western blotting to cellular imaging.[4]

    • Rapid Kinetics: Aniline-catalyzed ligations are extremely fast, allowing for efficient labeling even at low reactant concentrations.[20][21]

  • Limitations:

    • Catalyst Requirement: Achieving maximum reaction speed often requires the use of an aniline catalyst, which can be toxic to live cells.[17]

    • Cost of Probes: Advanced, fluorescently-tagged aminooxy reagents can be expensive.

Fluorescent Hydrazides and Hydroxylamines: The Ultimate Sensitivity Probes

For applications demanding the highest sensitivity, such as cellular imaging or trace analysis, reagents that attach a bright fluorophore are the gold standard.

  • Mechanism & Detection: These reagents operate on the same principles as their non-fluorescent counterparts but carry a fluorescent molecule like Dansyl, Coumarin, BODIPY, or Alexa Fluor™.[1][19] Detection is performed using fluorescence spectroscopy, microscopy, or an HPLC with a fluorescence detector.

  • Examples:

    • Dansyl Hydrazine: A classic UV-excitable probe used extensively in chromatography.[19] While effective, its fluorescence is weaker than modern visible-light dyes.

    • Alexa Fluor™ Hydrazides/Hydroxylamines: A family of bright, photostable dyes spanning the visible and near-infrared spectrum, ideal for high-resolution imaging and multiplexing.[19]

    • Coumarin-based Probes: Have been successfully used for the time- and space-resolved imaging of cellular carbonyls.[1]

  • Advantages:

    • Unmatched Sensitivity: Enables the detection of minute quantities of carbonyls.

    • Spatial Resolution: Allows for the visualization of carbonyl stress within subcellular compartments.[1]

    • Multiplexing: The availability of probes with different excitation/emission spectra allows for simultaneous detection of multiple targets.

  • Limitations:

    • High Cost: These reagents are the most expensive option.

    • Specialized Equipment: Requires access to fluorescence plate readers, microscopes, or detectors.

    • Photobleaching: The fluorescent signal can degrade upon prolonged exposure to light.

Quantitative Performance Comparison

The following table summarizes the key characteristics of the discussed reagent classes to guide selection.

Feature4-Hydrazino-1-methylpiperidine (Girard-type)2,4-Dinitrophenylhydrazine (DNPH)Hydroxylamine (Aminooxy) ProbesFluorescent Hydrazides/Hydroxylamines
Derivative Formed Charged HydrazoneDinitrophenylhydrazoneOximeFluorescent Hydrazone/Oxime
Primary Detection LC-MSHPLC-UV, ColorimetricVaries (MS, Affinity, Fluorescence)Fluorescence (Microscopy, HPLC-FLD)
Relative Sensitivity High (for MS)Moderate to HighHighVery High to Extreme
Derivative Stability ModerateGoodExcellent[4][5]Moderate to Excellent
Key Advantage Drastically enhances MS signal[2][14]Robust, cost-effective, standardizedHighly stable linkage, versatile probes[4]Highest sensitivity, cellular imaging[1]
Key Limitation MS-specific, potential for isomersSafety hazard (explosive), isomer formation[6][8]Can require catalyst, probe costReagent cost, photobleaching

Experimental Protocols: From Bulk Quantification to Cellular Imaging

To provide a practical context, we present two validated protocols for common carbonyl detection workflows.

Protocol 1: Quantification of Aldehydes in Aqueous Samples using DNPH and HPLC-UV

This protocol is adapted from established methodologies like EPA Method 8315A for robust quantification.[11]

Caption: Workflow for DNPH-based Carbonyl Quantification.

Methodology:

  • Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile. Prepare a 2N HCl solution.

  • Sample Derivatization:

    • To 1 mL of aqueous sample, add 1 mL of the DNPH solution and 50 µL of 2N HCl.

    • Vortex thoroughly and incubate in a water bath at 40°C for 60 minutes.[10]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 1 g) by passing 5 mL of acetonitrile followed by 5 mL of reagent water.

    • Load the entire derivatized sample onto the cartridge.

    • Wash the cartridge with 5 mL of reagent water to remove unreacted DNPH.

    • Elute the DNPH-hydrazone derivatives with 5 mL of acetonitrile into a clean collection tube.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 360 nm.[10]

  • Quantification: Prepare a calibration curve using standards of the target carbonyls, derivatized in the same manner as the samples. Quantify sample concentrations by comparing their peak areas to the standard curve.

Protocol 2: Fluorescent Labeling of Protein Carbonyls in Cell Lysates

This protocol uses a hydroxylamine-based fluorescent probe for sensitive detection, suitable for gel electrophoresis or microplate assays.

Caption: Workflow for Fluorescent Carbonyl Detection in Proteins.

Methodology:

  • Sample Preparation:

    • Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Avoid buffers with primary amines (e.g., Tris) that can compete with the labeling reaction. Phosphate or HEPES buffers are recommended.

    • Quantify the total protein concentration using a compatible assay (e.g., BCA).

  • Fluorescent Labeling:

    • In a microcentrifuge tube, dilute 20-50 µg of protein lysate to a final volume of 45 µL with reaction buffer (e.g., 100 mM MES, pH 5.5).

    • Add 5 µL of a 10 mM solution of a fluorescent hydroxylamine probe (e.g., Alexa Fluor 488 hydroxylamine, final concentration 1 mM).

    • Incubate for 2 hours at room temperature, protected from light.

  • Removal of Unreacted Probe:

    • Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes.

    • Centrifuge at 15,000 x g for 10 minutes, discard the supernatant, and wash the pellet with cold ethanol.

    • Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).

  • Analysis:

    • For Gel-Based Analysis: Separate the labeled proteins by 1D or 2D SDS-PAGE. Visualize the carbonylated proteins by scanning the gel on a fluorescence laser scanner (e.g., excitation at 488 nm and emission at ~520 nm for Alexa Fluor 488). The same gel can then be stained with a total protein stain (e.g., Coomassie) to normalize the carbonyl signal to protein loading.[18]

    • For Microplate Analysis: Transfer the resuspended protein to a black microplate and read the fluorescence intensity on a microplate reader.

Conclusion and Strategic Recommendations

The detection of carbonyl compounds is a nuanced analytical task where no single reagent reigns supreme. While 4-Hydrazino-1-methylpiperidine dihydrochloride and its Girard-type relatives are powerful tools for enhancing LC-MS sensitivity, a broader perspective allows for the optimization of experimental design.

  • For robust, routine quantification in matrices like water or food, DNPH remains a cost-effective and reliable standard, provided proper safety protocols are followed.

  • For the highly sensitive quantification of low-abundance carbonyls in complex biological samples where mass spectrometry is the detector of choice, Girard's reagents are unparalleled.

  • For applications in bioconjugation or when derivative stability is critical , the oxime chemistry afforded by hydroxylamine (aminooxy) reagents is the superior choice.

  • For the ultimate in sensitivity and for visualizing carbonyl stress in cellular and subcellular contexts , fluorescently-tagged hydrazide or hydroxylamine probes are indispensable.

By understanding the distinct advantages and limitations of each class of reagent, researchers can confidently select the most appropriate and powerful method to illuminate the role of carbonyls in their specific field of inquiry.

References

  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed, 21(3), 139-44. [Link]

  • Save My Exams. (2023). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. GeeksforGeeks. [Link]

  • A-Level Chemistry. (n.d.). Testing for the carbonyl group using Brady's reagent (2,4-DNP). A-Level Chemistry. [Link]

  • Yan, L. J., et al. (2011). Improving image analysis in 2DGE-based redox proteomics by labeling protein carbonyl with fluorescent hydroxylamine. PMC - NIH. [Link]

  • Gao, X., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(16), 4894. [Link]

  • Maaß, S., et al. (2012). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Analyst (RSC Publishing), 137(24), 5895-5904. [Link]

  • BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. BYJU'S. [Link]

  • Kalyan, G., et al. (2022). Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases. NIH. [Link]

  • Drlogy. (n.d.). What are some alternatives to the DNPH test?. Drlogy. [Link]

  • Pathak, T., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing. [Link]

  • Wang, Y., et al. (2009). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. NIH. [Link]

  • Kalia, J., & Raines, R. T. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Organic Letters, 10(17), 3781-3784. [Link]

  • Tansaout, E., et al. (2018). Progress toward colorimetric and fluorescent detection of carbonyl sulfide. RSC Publishing. [Link]

  • Kölmel, D. K., & Kool, E. T. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279. [Link]

  • Higashi, T., et al. (2006). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(1), 115-122. [Link]

  • Canrinus, T. R., et al. (2022). A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. Journal of Chemical Education, 99(11), 3845-3850. [Link]

  • Kölmel, D. K., & Kool, E. T. (2016). Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis. ResearchGate. [Link]

  • Stepanov, A. V., et al. (2022). Introduction of Carbonyl Groups into Antibodies. MDPI. [Link]

  • Weldegrima, A. S. (2020). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]

  • Henriques, A., & Brimble, N. B. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Strassnig, S., et al. (2000). Microwave-assisted derivatization of volatile carbonyl compounds with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]

  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]

  • Han, J., & Borchers, C. H. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC - NIH. [Link]

  • Rossignol, S., et al. (2014). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. NIH. [Link]

  • EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Li, L., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Analytical Chemistry, 90(22), 13394-13401. [Link]

  • Li, L., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. PubMed. [Link]

  • Wang, Y., et al. (2024). Development of a Novel Hydroxylamine-Based Stable Isotope Labeling Reagent for Profiling Aldehyde Metabolic Biomarkers in Diabetes Using LC-MS/MS and Machine Learning. Analytical Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Carbonyl Impurities Using 4-Hydrazino-1-methylpiperidine Dihydrochloride

This guide provides an in-depth, experience-driven comparison of derivatization agents for the analysis of carbonyl compounds and presents a comprehensive framework for validating an analytical method using 4-Hydrazino-1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of derivatization agents for the analysis of carbonyl compounds and presents a comprehensive framework for validating an analytical method using 4-Hydrazino-1-methylpiperidine dihydrochloride. The protocols and insights are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

The Analytical Challenge: Quantifying Low-Level Carbonyl Compounds

In pharmaceutical development and manufacturing, the accurate quantification of impurities is critical for ensuring drug safety and efficacy. Aliphatic aldehydes and ketones are a class of compounds frequently encountered as process-related impurities or degradation products.[4] Due to their reactive nature, they can potentially impact the stability and safety profile of the final drug product.

The primary analytical challenge with these compounds, particularly when using High-Performance Liquid Chromatography (HPLC) with UV detection, is their lack of a strong native chromophore. This makes them virtually invisible to standard UV detectors at the low concentration levels required for impurity testing.[5] To overcome this, a pre-column derivatization strategy is employed. This involves reacting the carbonyl compound with a "tagging" reagent to form a new, stable derivative that is highly UV-active, thereby significantly enhancing detection sensitivity.[5][6]

The Derivatization Agent: A Critical Choice

The choice of derivatizing agent is the most critical decision in the method development process. The ideal agent should react quickly, selectively, and completely with the target analyte under mild conditions to form a single, stable derivative with excellent chromatographic properties.

Mechanism of Action: Hydrazine Chemistry

4-Hydrazino-1-methylpiperidine dihydrochloride belongs to the hydrazine family of reagents. The core reaction is a nucleophilic addition of the terminal nitrogen of the hydrazine group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, often acid-catalyzed, to form a stable C=N double bond, resulting in a hydrazone derivative.[7][8][9]

Caption: General reaction of a carbonyl with 4-Hydrazino-1-methylpiperidine.
Comparative Analysis of Derivatizing Agents

While 2,4-Dinitrophenylhydrazine (DNPH) has historically been the most common reagent, it presents several drawbacks.[10][11][12] The table below compares 4-Hydrazino-1-methylpiperidine dihydrochloride with other common alternatives, providing the rationale for its selection in modern analytical methods.

Feature4-Hydrazino-1-methylpiperidine2,4-Dinitrophenylhydrazine (DNPH)4-Hydrazinobenzoic Acid (HBA)2-Hydrazinoquinoline (HQ)
Reaction Speed Fast, typically < 60 min at room temp.Slower, may require elevated temperatures or longer reaction times (up to 24h).[11]Moderate, optimized at various pH and time conditions.[13]Moderate, requires activation for carboxylic acids but direct for carbonyls.[14][15]
Derivative Stability High, forms stable hydrazones suitable for routine analysis.High, but can form E/Z isomers, complicating chromatography.Good stability reported for HPLC and CE analysis.[13]Good, forms stable hydrazones and hydrazides.[14]
ChromatographicPerformance Excellent, the piperidine moiety improves hydrophilicity, leading to good peak shape on reversed-phase columns.Prone to peak splitting due to isomers. The high hydrophobicity can lead to long retention times.Good, applicable to different separation techniques.[13]Good, enhances chromatographic performance.[14]
Sensitivity High, provides strong UV absorbance for the derivative.Very high, the two nitro groups create a strong chromophore.High sensitivity reported.[13]High, enhances detectability in LC-MS.[14]
Safety/Toxicity Lower toxicity profile compared to DNPH.Known irritant, potentially explosive when dry, higher toxicity concerns.Considered advantageous due to stability and lower impurity profile.[13]Data specific to toxicity not as prevalent, but used in biological sample analysis.[15]
Solubility High aqueous solubility (as dihydrochloride salt), simplifying sample preparation.Poor aqueous solubility, often requiring organic solvents for the reaction medium.Relatively high solubility in water and other solvents.[13]Soluble in organic solvents used for derivatization.

Expert Rationale: 4-Hydrazino-1-methylpiperidine dihydrochloride is often selected for its balanced profile. It provides a rapid and efficient reaction in aqueous-compatible media, which is highly advantageous when dealing with pharmaceutical samples. The resulting derivative typically exhibits superior chromatographic behavior (symmetrical peaks, no isomerism) compared to DNPH, leading to a more robust and reliable method.

A Framework for Method Validation per ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][16] This section provides a detailed, self-validating protocol for the quantification of a model analyte, formaldehyde, in a drug substance matrix.

G cluster_workflow Analytical Method Workflow SamplePrep 1. Sample & Standard Preparation Derivatization 2. Derivatization with 4-Hydrazino-1-methylpiperidine SamplePrep->Derivatization Add Reagent Vortex, Incubate HPLC 3. HPLC-UV Analysis Derivatization->HPLC Inject Data 4. Data Acquisition & Processing HPLC->Data Chromatogram G MV Method Validation (ICH Q2(R1)) Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision Robustness Robustness MV->Robustness Range Range Linearity->Range defines LOD LOD Linearity->LOD helps determine LOQ LOQ Linearity->LOQ helps determine Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter

Sources

Validation

A Comparative Guide to the Purity Analysis of Synthesized 4-Hydrazino-1-methylpiperidine Dihydrochloride

This document moves beyond a simple listing of procedures to offer a rationale-driven comparison of various analytical techniques. We will delve into the causality behind experimental choices, present comparative data, a...

Author: BenchChem Technical Support Team. Date: January 2026

This document moves beyond a simple listing of procedures to offer a rationale-driven comparison of various analytical techniques. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to ensure scientific integrity.

The Critical Role of Purity in Drug Development

4-Hydrazino-1-methylpiperidine dihydrochloride (C₆H₁₅N₃·2HCl) is a substituted piperidine derivative containing a reactive hydrazine moiety. Piperidine and its derivatives are prevalent scaffolds in numerous pharmaceuticals, highlighting the importance of stringent quality control for such intermediates.[2][3] Impurities can arise from starting materials, intermediates, by-products of the synthetic route, or degradation.[4] Therefore, a multi-faceted analytical approach is paramount to ensure the identity and purity of the synthesized compound.

Comparative Analysis of Key Purity Determination Methods

The selection of an appropriate analytical method hinges on the specific needs of the analysis, including the required sensitivity, the nature of potential impurities, and the available instrumentation. Here, we compare the most relevant techniques for the purity analysis of 4-Hydrazino-1-methylpiperidine dihydrochloride.

Analytical Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on polarity.High resolution, quantitative accuracy, and broad applicability.[1]Requires a chromophore for UV detection; derivatization may be necessary.Primary method for purity assay and detection of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and boiling point, with mass-based detection.High sensitivity and specificity for volatile impurities and structural elucidation.[4]Not suitable for non-volatile or thermally labile compounds; derivatization may be required to improve volatility.Identification and quantification of volatile and semi-volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.Structural confirmation and quantification of major impurities.
Titrimetric Analysis Quantitative chemical reaction with a standardized solution.Low cost, simple instrumentation.[1]Non-specific, lower sensitivity.Assay of the hydrazine functional group.

Experimental Workflows and Methodologies

A robust purity analysis workflow ensures comprehensive characterization of the synthesized compound. The following diagram illustrates a recommended multi-step approach.

Purity Analysis Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Final Report Synthesis Synthesis Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR, MS) Synthesis->Structural_Confirmation HPLC_Purity HPLC Purity Assay (Primary Method) Structural_Confirmation->HPLC_Purity GC_MS_Impurities GC-MS for Volatile Impurities Structural_Confirmation->GC_MS_Impurities Titration_Assay Titrimetric Assay (Orthogonal Method) Structural_Confirmation->Titration_Assay Data_Analysis Data Analysis and Impurity Profiling HPLC_Purity->Data_Analysis GC_MS_Impurities->Data_Analysis Titration_Assay->Data_Analysis Certificate_of_Analysis Certificate of Analysis (CoA) Generation Data_Analysis->Certificate_of_Analysis

Caption: A comprehensive workflow for the purity analysis of synthesized compounds.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is the workhorse for purity determination in pharmaceutical analysis due to its high resolving power and quantitative accuracy. Since 4-Hydrazino-1-methylpiperidine dihydrochloride lacks a strong UV chromophore, a derivatization step is often necessary to enhance detection.[5] Alternatively, a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed for direct analysis. For this guide, we will focus on a pre-column derivatization method with 4-toluenesulfonyl chloride, a common and effective approach for primary and secondary amines.[6]

Protocol:

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Hydrazino-1-methylpiperidine dihydrochloride and dissolve it in 10 mL of a 1:1 mixture of 20 mM sodium bicarbonate buffer (pH 9.0) and acetonitrile.

    • To 1 mL of this solution, add 1 mL of the derivatization reagent.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the solution to room temperature and dilute to 10 mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and a blank (derivatization reagent and solvent). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[4] Derivatization with a reagent like acetone can improve the volatility and chromatographic behavior of the hydrazine compound.[7]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a headspace vial.

    • Add 1 mL of acetone, which acts as both a solvent and a derivatizing agent.[7]

    • Seal the vial and heat at 80°C for 20 minutes in a headspace autosampler.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm I.D., 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 35-400 amu in full scan mode.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify residual solvents using a standard addition method.

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Rationale: ¹H NMR provides unambiguous structural confirmation of the synthesized compound. By integrating the signals of the compound and known impurities against an internal standard of known purity and concentration (quantitative NMR or qNMR), a highly accurate purity assessment can be made.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of an internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in 0.75 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), as the compound is a dihydrochloride salt.

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Analysis:

    • Confirm the structure by assigning the observed chemical shifts and coupling constants to the protons of 4-Hydrazino-1-methylpiperidine.

    • Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard.

Alternative and Orthogonal Methods

For a comprehensive purity assessment, employing an orthogonal method with a different separation or detection principle is highly recommended.

  • Titrimetric Analysis: A redox titration using a standardized solution of potassium iodate can be used to determine the assay of the hydrazine moiety.[8] This method is less specific than chromatographic techniques but provides a valuable, independent confirmation of the active substance content.

  • Ion Chromatography (IC): For the analysis of the hydrochloride counter-ion, ion chromatography with conductivity detection is a suitable technique. This ensures the correct salt form and stoichiometry.

Potential Impurities and Their Control

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities.[4] For the synthesis of 4-Hydrazino-1-methylpiperidine, potential impurities could include:

  • Starting materials: Unreacted N-methyl-4-piperidone or hydrazine.

  • By-products: Products of side reactions, such as the formation of azines from the reaction of the product with any remaining starting ketone.

  • Degradation products: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of various degradation products.[8]

The analytical methods described above should be validated for their ability to separate and detect these potential impurities.

Impurity_Formation Starting_Materials Starting Materials (e.g., N-methyl-4-piperidone, Hydrazine) Synthesis_Process Synthesis Process Starting_Materials->Synthesis_Process Target_Compound 4-Hydrazino-1-methylpiperidine Dihydrochloride Synthesis_Process->Target_Compound Process_Impurities Process-Related Impurities (e.g., Unreacted Starting Materials, By-products) Synthesis_Process->Process_Impurities Degradation Degradation (e.g., Oxidation) Target_Compound->Degradation Degradation_Products Degradation Products Degradation->Degradation_Products

Caption: Potential sources of impurities in the synthesized product.

Conclusion

References

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  • Three Methods of Detection of Hydrazines. NASA Tech Briefs, May 2010. Available at: [Link]

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  • Developing a Trace Level GC-MS Method for Detecting Methylhydrazine in an Experimental Drug Substance. ResearchGate. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Available at: [Link]

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  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Derivatization with 4-Hydrazino-1-methylpiperidine dihydrochloride for Reproducible Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of quantitative analysis, particularly in the realms of pharmaceutical development and metabolomics, the derivatization of analytes is a cr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in the realms of pharmaceutical development and metabolomics, the derivatization of analytes is a critical step to enhance their detectability and chromatographic behavior. The choice of a derivatizing agent is paramount, as it directly impacts the accuracy, sensitivity, and reproducibility of the analytical method. This guide provides an in-depth comparison of 4-Hydrazino-1-methylpiperidine dihydrochloride with other commonly used hydrazine-based derivatizing agents for the analysis of carbonyl-containing compounds, such as ketones and aldehydes, by liquid chromatography-mass spectrometry (LC-MS).

The Critical Role of Reproducibility in Derivatization

Derivatization is a chemical reaction that modifies an analyte to produce a new compound with properties more amenable to the analytical technique being employed. For LC-MS analysis of carbonyl compounds, which often suffer from poor ionization efficiency, derivatization with a hydrazine-containing reagent introduces a readily ionizable group, significantly enhancing the signal intensity.

However, the derivatization reaction itself can be a source of variability. Incomplete reactions, the formation of by-products, and the instability of the resulting derivatives can all compromise the reproducibility of the method. Therefore, a thorough evaluation of the derivatizing agent's performance, with a strong focus on the reproducibility of the entire workflow, is essential for the development of robust and reliable quantitative assays.

Introducing 4-Hydrazino-1-methylpiperidine dihydrochloride

4-Hydrazino-1-methylpiperidine dihydrochloride is a hydrazine-based derivatizing agent designed for the sensitive detection of carbonyl compounds. Its chemical structure features a reactive hydrazine group that readily condenses with aldehydes and ketones to form stable hydrazones. The presence of the N-methylpiperidine moiety introduces a permanent positive charge, which is highly advantageous for electrospray ionization (ESI) in the positive ion mode, leading to significant signal enhancement in LC-MS analysis.

Comparative Analysis with Alternative Derivatizing Agents

To objectively assess the performance of 4-Hydrazino-1-methylpiperidine dihydrochloride, it is crucial to compare it against established alternatives. The following sections detail the characteristics and performance of several widely used hydrazine-based derivatizing agents.

2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a classical and widely used derivatizing agent for carbonyl compounds. The resulting 2,4-dinitrophenylhydrazones are intensely colored, which historically made them suitable for UV-Vis detection.

  • Mechanism: DNPH reacts with carbonyls under acidic conditions to form stable hydrazones.

  • Advantages: Well-established reagent with extensive literature support. The derivatives are generally stable.

  • Limitations: The derivatization reaction can sometimes be slow, and the derivatives may have limited solubility in common LC-MS mobile phases. For MS detection, the nitro groups can lead to complex fragmentation patterns.

  • Reproducibility: Studies have shown that with optimized conditions, DNPH derivatization can achieve good reproducibility, with relative standard deviations (RSD) for repeatability of less than 4.12% for the analysis of muscone in natural musk[1]. Linearity in the range of 0.04 µg•mL-1 to 30.00 µg•mL-1 with a correlation coefficient of 0.9999 has been reported[2].

Dansyl Hydrazine

Dansyl hydrazine is a fluorescent derivatizing agent that imparts excellent sensitivity for fluorescence detection and also enhances ionization in mass spectrometry.

  • Mechanism: The hydrazine group reacts with carbonyls to form hydrazones, while the dansyl group provides a strong chromophore and fluorophore.

  • Advantages: High sensitivity in both fluorescence and mass spectrometry detection. The dansyl group can improve the chromatographic retention of polar analytes on reversed-phase columns.

  • Limitations: The derivatization reaction may require careful optimization of pH and temperature to ensure completeness and minimize side reactions.

  • Reproducibility: A validated LC-MS method for malondialdehyde in urine and serum using dansylhydrazine derivatization reported good precision, with relative standard deviations of 1.8-7.3% for inter-day precision and 1.8-6.1% for intra-day precision[3]. The method also showed good relative recoveries (98-103%) and accuracies (92-98%)[3].

Girard's Reagents (T and P)

Girard's reagents, particularly Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic derivatizing agents that introduce a quaternary ammonium or pyridinium group, respectively.

  • Mechanism: The hydrazide moiety reacts with carbonyls to form hydrazones with a permanent positive charge.

  • Advantages: The permanent positive charge significantly enhances ESI-MS sensitivity in the positive ion mode. The derivatives are highly water-soluble, which can be advantageous for sample preparation. Derivatization with Girard's reagents can be rapid[4][5].

  • Limitations: The high polarity of the derivatives may lead to poor retention on traditional reversed-phase columns, requiring specialized chromatographic conditions.

  • Reproducibility: Derivatization with Girard's Reagent T has been shown to be effective for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA, with a detection limit approximately 20-fold better than the underivatized compound[6]. A highly sensitive method for the analysis of keto-steroids using Girard's Reagent P derivatization has been validated[4].

2-Hydrazino-1-methylpyridine (HMP)

HMP is a derivatizing agent with a structural similarity to 4-Hydrazino-1-methylpiperidine, as it also contains a permanently charged pyridinium moiety.

  • Mechanism: HMP reacts with oxosteroids to form hydrazone derivatives with a permanent positive charge.

  • Advantages: The reagent quantitatively reacts with oxosteroids, providing a significant increase in sensitivity (70- to 1600-fold) compared to the intact steroids[7]. This allows for the reproducible quantification of nanogram/gram levels of androgens in tissue samples[7].

  • Limitations: HMP was found to be unsuitable for di-oxosteroids[7]. The derivatization can form multiple isomers, which may complicate chromatographic separation and analysis[8].

  • Reproducibility: The developed derivatization procedure with HMP has been successfully applied to the reproducible quantification of 5α-dihydrotestosterone in human prostate[7]. A validated method for the analysis of androgens in human plasma using HMP derivatization demonstrated acceptable precision and trueness[8].

Performance Comparison Summary

Derivatizing AgentKey AdvantagesKey LimitationsReported Reproducibility (RSD)
4-Hydrazino-1-methylpiperidine dihydrochloride Permanent positive charge for high ESI-MS sensitivity.Limited published data on reproducibility.Data not available in comparative studies.
2,4-Dinitrophenylhydrazine (DNPH) Well-established, stable derivatives.Slower reaction, potential solubility issues.< 4.12% (repeatability)[1]
Dansyl Hydrazine High sensitivity (fluorescence and MS).Requires careful optimization of reaction conditions.1.8-7.3% (inter-day precision)[3]
Girard's Reagents (T & P) Permanent positive charge, rapid reaction.Poor retention on reversed-phase columns.Enables fmol-level detection[6]
2-Hydrazino-1-methylpyridine (HMP) High sensitivity enhancement, quantitative reaction.Formation of multiple isomers, not suitable for all analytes.Enables reproducible quantification at ng/g levels[7]

Experimental Protocols

To ensure a fair and objective comparison, a standardized experimental workflow is essential. The following protocols outline a general procedure for derivatization and a workflow for assessing the reproducibility of different derivatizing agents.

General Derivatization Protocol for Carbonyl Compounds

This protocol provides a starting point for the derivatization of a standard solution of a model carbonyl compound (e.g., testosterone) with 4-Hydrazino-1-methylpiperidine dihydrochloride and its alternatives.

  • Standard Solution Preparation: Prepare a stock solution of the carbonyl analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution.

  • Derivatizing Reagent Solution: Prepare fresh solutions of each derivatizing agent (4-Hydrazino-1-methylpiperidine dihydrochloride, DNPH, Dansyl Hydrazine, Girard's Reagent T, HMP) in an appropriate solvent (e.g., methanol, ethanol, or a mixture with an acidic catalyst if required) at a concentration of 10 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of a working standard solution of the analyte, add 100 µL of the derivatizing reagent solution.

    • If necessary, add a catalyst (e.g., a small volume of acidic or basic solution) as recommended in the literature for the specific reagent.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at an optimized temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally for each reagent.

  • Reaction Quenching and Sample Preparation:

    • After incubation, cool the reaction mixture to room temperature.

    • If necessary, quench the reaction by adding a suitable reagent or by dilution.

    • Dilute the sample with the initial mobile phase for LC-MS analysis to the desired concentration.

  • LC-MS Analysis:

    • Inject an appropriate volume of the prepared sample into the LC-MS system.

    • Analyze the sample using a suitable chromatographic method and mass spectrometric conditions optimized for the detection of the specific derivative.

Experimental Workflow for Reproducibility Assessment

This workflow is designed to systematically evaluate and compare the reproducibility of derivatization with different reagents.

Caption: Workflow for assessing the reproducibility of derivatization.

Causality Behind Experimental Choices

  • Fresh Reagent Solutions: The use of freshly prepared derivatizing agent solutions is crucial as some reagents may degrade over time, leading to inconsistent reaction yields and poor reproducibility[2].

  • Temperature Control: Derivatization reactions are often temperature-dependent. Precise temperature control during incubation is essential for achieving consistent reaction rates and yields.

  • Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard that undergoes derivatization alongside the analyte is highly recommended. This co-derivatization approach compensates for variability in reaction efficiency and sample processing, significantly improving the accuracy and precision of the method.

  • Reaction Time: Optimizing the reaction time is a critical step. Insufficient time will lead to incomplete derivatization, while excessively long times may promote the formation of degradation products or by-products.

Logical Framework for Reagent Selection

The choice of the most suitable derivatizing agent depends on a multifactorial assessment of the analytical requirements.

G A Analyte Properties (e.g., polarity, stability) D Reaction Kinetics & Completeness A->D B Required Sensitivity (LOD/LOQ) G MS Response & Fragmentation B->G C Matrix Complexity F Chromatographic Behavior of Derivative C->F H Reproducibility (%RSD) D->H E Derivative Stability E->H I Accuracy (%Recovery) F->I G->I J Robustness H->J I->J

Caption: Logical framework for selecting a derivatizing agent.

Conclusion and Recommendations

The selection of a derivatizing agent for the quantitative analysis of carbonyl compounds is a critical decision that requires careful consideration of multiple factors. While 4-Hydrazino-1-methylpiperidine dihydrochloride offers the significant advantage of a permanent positive charge for enhanced ESI-MS sensitivity, its performance in terms of reproducibility needs to be rigorously evaluated and compared to established reagents.

Based on the available data, 2-Hydrazino-1-methylpyridine (HMP) demonstrates a strong potential for highly sensitive and reproducible quantification of certain carbonyls, making it a compelling alternative. For broader applications, Dansyl Hydrazine and Girard's Reagents have well-documented validation data showcasing their reliability. DNPH , while a classic reagent, may be more suitable for applications where high sensitivity is not the primary concern.

It is strongly recommended that researchers perform an in-house validation study to compare the reproducibility of 4-Hydrazino-1-methylpiperidine dihydrochloride with one or more of these alternatives using their specific analyte and matrix. The experimental workflow provided in this guide serves as a robust template for such an evaluation. By systematically assessing key performance parameters, researchers can confidently select the optimal derivatizing agent to ensure the development of a reproducible, accurate, and reliable quantitative method.

References

  • Lee, S. H., et al. (2017). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. eScholarship, University of California.
  • Li, J., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk.
  • Higashi, T., et al. (2005). 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry.
  • Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 79(2), 559-565.
  • Frey, J., et al. (2007). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their diastereomers by high-performance liquid chromatography.
  • Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. PubMed Central. Available at: [Link]

  • Rebane, R., et al. (2010). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography–atmospheric pressure photoionization-mass spectrometry.
  • Wang, Y., et al. (2007). Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA. PubMed. Available at: [Link]

  • Pasilis, S. P., et al. (2019). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 30(10), 2095-2105.
  • Yoshikawa, K., et al. (2018). Determination of Formaldehyde in Water Samples by High-Performance Liquid Chromatography with Methyl Acetoacetate Derivatization.
  • Li, J., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk.
  • Flinders, B., et al. (2015). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094.
  • Guo, K., & Li, L. (2009). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 9(11), 244.
  • Pattarawarapan, M., et al. (2020). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of Analytical Toxicology, 44(3), 253-261.
  • Keevil, B. G., et al. (2018). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry.
  • Chen, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1011.
  • 4-Hydrazino-1-methylpiperidine dihydrochloride (53242-78-7). Chemchart. Available at: [Link]

  • Yasuhara, A., et al. (2012). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry.
  • University of Virginia Ligand Assay and Analysis Core Steroid Assay Validation Procedures. University of Virginia.
  • Pratoko, D. K., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid, Hydroquinone and Corticosteroid in Cream Formula by High-Performance Liquid Chromatography. International Journal of Pharmaceutical and Clinical Research, 10(9), 295-302.
  • Wensing, M. (2021). Analytical chemistry of carbonyl compounds in indoor air. Chemie in unserer Zeit, 55(4), 236-247.
  • Chen, C., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. Available at: [Link]

  • Yasuhara, A., et al. (2012). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry.

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Comparative

A Guide to the Selective Derivatization of Aldehydes over Ketones Using 4-Hydrazino-1-methylpiperidine Dihydrochloride

For researchers and professionals in drug development and analytical sciences, the selective modification of aldehydes in the presence of ketones is a frequent challenge. This guide provides a deep dive into the anticipa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical sciences, the selective modification of aldehydes in the presence of ketones is a frequent challenge. This guide provides a deep dive into the anticipated selectivity of 4-hydrazino-1-methylpiperidine dihydrochloride, a hydrazine-based derivatizing agent. While direct comparative data for this specific reagent is not extensively published, this document synthesizes established chemical principles and data from analogous reagents to offer a robust framework for its application and evaluation.

The Foundation of Selectivity: Aldehyde vs. Ketone Reactivity

The reaction between a hydrazine derivative, such as 4-hydrazino-1-methylpiperidine dihydrochloride, and a carbonyl compound (an aldehyde or a ketone) is a classic nucleophilic addition-elimination reaction that results in the formation of a hydrazone. The inherent reactivity difference between aldehydes and ketones is the primary driver of selectivity.

Two key factors govern this difference:

  • Electronic Effects: Aldehydes have only one alkyl (or aryl) group attached to the carbonyl carbon, whereas ketones have two. Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon. Consequently, the carbonyl carbon of a ketone is less electrophilic and thus less reactive towards nucleophiles compared to that of an aldehyde.

  • Steric Hindrance: The two bulky alkyl/aryl groups on a ketone create more steric hindrance around the carbonyl carbon, making it more difficult for the nucleophilic hydrazine to attack. Aldehydes, with only one such group and a small hydrogen atom, are sterically more accessible.

These fundamental principles suggest that 4-hydrazino-1-methylpiperidine dihydrochloride will react more readily with aldehydes than with ketones. The rate of hydrazone formation is expected to be significantly faster for aldehydes, which can be exploited to achieve selective derivatization.

G cluster_aldehyde Aldehyde Derivatization cluster_ketone Ketone Derivatization cluster_conclusion Selectivity Principle A_start Aldehyde (R-CHO) + 4-Hydrazino-1-methylpiperidine A_ts Less Hindered Transition State A_start->A_ts Faster k_aldehyde A_prod Aldehyde Hydrazone A_ts->A_prod K_start Ketone (R-CO-R') + 4-Hydrazino-1-methylpiperidine K_ts More Hindered Transition State K_start->K_ts Slower k_ketone K_prod Ketone Hydrazone K_ts->K_prod Result k_aldehyde > k_ketone leads to Aldehyde Selectivity

Caption: Kinetic basis for aldehyde selectivity in hydrazone formation.

Comparative Landscape of Carbonyl Derivatization Reagents

To understand the potential performance of 4-hydrazino-1-methylpiperidine dihydrochloride, it is useful to compare it with other established derivatizing agents.

ReagentReagent TypeKey Features & ApplicationsKnown Selectivity
4-Hydrazino-1-methylpiperidine dihydrochloride Cationic HydrazineExpected to form stable hydrazones. The permanent positive charge can enhance ionization efficiency in mass spectrometry (LC-MS).Theoretically favors aldehydes due to faster reaction kinetics. Experimental validation is required for specific applications.
Girard's Reagents (T & P) Cationic HydrazinesStructurally similar to the title compound. Widely used to derivatize steroids and other carbonyl-containing biomolecules for enhanced detection by mass spectrometry.[1]React with both aldehydes and ketones.[1][2] Selectivity is generally achieved by controlling reaction conditions (e.g., time, pH).
2,4-Dinitrophenylhydrazine (DNPH) HydrazineA classic reagent for the detection and quantification of carbonyls. Forms brightly colored dinitrophenylhydrazones that can be analyzed by HPLC-UV.[3][4]Reacts with both aldehydes and ketones.[5] Often used for total carbonyl quantification rather than selective analysis.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Hydroxylamine DerivativeForms stable oximes that are highly electron-capturing, making it ideal for sensitive analysis by Gas Chromatography with Electron Capture Detection (GC-ECD) or GC-MS.Reacts with both aldehydes and ketones to form oximes. The resulting oximes are generally more stable than hydrazones.[6]

Experimental Protocol for Determining Aldehyde vs. Ketone Selectivity

The following protocol provides a robust framework for quantifying the selectivity of 4-hydrazino-1-methylpiperidine dihydrochloride for a specific aldehyde-ketone pair. This self-validating system is essential for confirming theoretical principles in a practical laboratory setting.

Materials and Reagents
  • 4-Hydrazino-1-methylpiperidine dihydrochloride

  • Aldehyde of interest (e.g., benzaldehyde)

  • Ketone of interest (e.g., acetophenone)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Quenching solution (e.g., a suitable organic solvent like acetonitrile)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Analytical standards of the expected aldehyde-hydrazone and ketone-hydrazone (if available, for peak identification and quantification)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS). A C18 column is a good starting point for separation.

Experimental Workflow

G prep 1. Prepare Solutions - Aldehyde/Ketone Mix - Derivatizing Reagent - Reaction Buffer react 2. Initiate Reaction - Mix reactants at controlled T - Start timer prep->react sample 3. Time-Course Sampling - Withdraw aliquots at T0, T1, T2...Tn - Quench reaction immediately react->sample analyze 4. HPLC/LC-MS Analysis - Inject quenched samples - Separate reactants and products sample->analyze quantify 5. Data Quantification - Integrate peak areas for:  - Aldehyde  - Ketone  - Aldehyde-Hydrazone  - Ketone-Hydrazone analyze->quantify calculate 6. Calculate Selectivity - Plot product formation over time - Determine initial reaction rates - Calculate Selectivity Ratio quantify->calculate

Caption: Workflow for determining reagent selectivity.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of 4-hydrazino-1-methylpiperidine dihydrochloride in the reaction buffer.

    • Prepare a 10 mM stock solution containing both the aldehyde and the ketone of interest in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the reaction buffer and 10 µL of the aldehyde/ketone stock solution. Equilibrate to the desired reaction temperature (e.g., 25°C).

    • To initiate the reaction, add 100 µL of the 4-hydrazino-1-methylpiperidine dihydrochloride stock solution. Start a timer immediately.

  • Time-Course Analysis:

    • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 180 µL of cold acetonitrile. This stops the reaction and prepares the sample for analysis.

  • HPLC/LC-MS Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Develop a gradient elution method to separate the unreacted aldehyde and ketone from their respective hydrazone products.

    • Monitor the elution profile using a UV detector (at a wavelength where the hydrazones absorb strongly) or a mass spectrometer.

  • Data Analysis and Selectivity Calculation:

    • Integrate the peak areas of the aldehyde-hydrazone and the ketone-hydrazone at each time point.

    • Plot the peak area of each product as a function of time.

    • Determine the initial reaction rate for both the aldehyde and the ketone by calculating the slope of the initial linear portion of the curve.

    • The selectivity ratio can be calculated as: Selectivity = Initial Rate (Aldehyde) / Initial Rate (Ketone)

Enhancing Selectivity: Practical Insights

  • Reaction Time: The most critical parameter. By stopping the reaction before the ketone has had significant time to react, high selectivity for the aldehyde can be achieved. The time-course experiment is crucial for identifying the optimal reaction time.

  • Temperature: Lowering the reaction temperature will generally slow down both reactions but may enhance selectivity, as the activation energy for the ketone reaction is typically higher.

  • pH: The pH of the reaction medium can influence the rate of hydrazone formation.[6] The reaction is often acid-catalyzed. Optimization of the buffer pH (typically in the range of 4-6) can improve reaction rates and potentially selectivity.

Conclusion

Based on fundamental chemical principles, 4-hydrazino-1-methylpiperidine dihydrochloride is expected to exhibit a kinetic preference for aldehydes over ketones. Its structural similarity to Girard's reagents suggests it is a promising candidate for applications requiring the derivatization of carbonyls, particularly for mass spectrometry-based analyses. However, the degree of selectivity is not absolute and is highly dependent on the specific substrates and reaction conditions. By employing the detailed experimental protocol outlined in this guide, researchers can precisely quantify the selectivity of this reagent for their specific application, enabling rational optimization and confident interpretation of results.

References

  • National Institutes of Health (NIH). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA.
  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • ACS Publications. The Girard reagents. Journal of Chemical Education.
  • PubMed. A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry.
  • Jack Westin. Aldehydes And Ketones Important Reactions. MCAT Content.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydrazino-1-methylpiperidine dihydrochloride

Introduction: Beyond Synthesis, A Commitment to Safety As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis of novel compounds. The safe handling and disposa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis of novel compounds. The safe handling and disposal of all chemical reagents, intermediates, and waste products are paramount to ensuring a secure laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. 4-Hydrazino-1-methylpiperidine dihydrochloride, a valuable heterocyclic building block, requires meticulous disposal procedures due to its inherent chemical properties.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Hydrazino-1-methylpiperidine dihydrochloride. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, grounding our recommendations in established safety protocols and regulatory standards. Our goal is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a thorough understanding of the compound's hazards. 4-Hydrazino-1-methylpiperidine dihydrochloride is a multi-faceted molecule, presenting risks associated with both its hydrazine moiety and its dihydrochloride salt form. A comprehensive risk assessment is the first step in a self-validating safety protocol.

The primary hazards are derived from its constituent parts:

  • Hydrazine Moiety: Hydrazine and its derivatives are classified as toxic and are considered potential carcinogens.[1] They can be reactive, especially with oxidizing agents.[2]

  • Piperidine Ring: This is a nitrogen-containing heterocyclic compound, which can form nitrogen oxides (NOx) upon combustion.[3]

  • Dihydrochloride Salt: In aqueous solution, this salt can create acidic conditions, posing a corrosive hazard.[4]

These characteristics dictate that 4-Hydrazino-1-methylpiperidine dihydrochloride must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5][6] Drain disposal of such chemicals is prohibited as they can be harmful to aquatic life and may not be degraded by wastewater treatment processes.[7][8][9]

Table 1: GHS Hazard Classification Synthesis (Based on typical hazards of hydrazine derivatives and hydrochloride salts)

Hazard ClassCategoryRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Hydrazine derivatives are known to be toxic.[1]
Skin Corrosion/IrritationCategory 1B/2The dihydrochloride salt can form corrosive acidic solutions.
Serious Eye Damage/IrritationCategory 1High risk of serious eye damage due to potential corrosivity.[10]
CarcinogenicityCategory 1B/2Hydrazine and its derivatives are suspected human carcinogens.[1]
Hazardous to the Aquatic EnvironmentAcute/ChronicHydrazine compounds are very toxic to aquatic life.[1][9]

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of laboratory chemical waste is strictly regulated. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal.[11][12] This includes guidelines for waste identification, storage, labeling, and transportation.[12]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HazCom) requires that workers are informed about the hazards of chemicals in their workplace.[13][14] This includes proper labeling, access to Safety Data Sheets (SDSs), and training on safe handling and emergency procedures.[14]

Compliance with these regulations is not optional and is essential for laboratory safety.[12]

Core Disposal Workflow: A Decision-Making Framework

The following diagram outlines the essential decision-making process for managing waste containing 4-Hydrazino-1-methylpiperidine dihydrochloride.

G start Waste Generation (4-Hydrazino-1-methylpiperidine dihydrochloride) is_hazardous Is the waste hazardous? start->is_hazardous yes_hazardous YES (Toxic, Corrosive, Aquatic Hazard) is_hazardous->yes_hazardous Yes no_drain Prohibited: - Drain Disposal - Regular Trash is_hazardous->no_drain No (Not Applicable for this compound) yes_hazardous->no_drain collect Collect in Designated Hazardous Waste Container yes_hazardous->collect saa Store in Satellite Accumulation Area (SAA) collect->saa ehs_pickup Arrange Pickup by EHS or Licensed Waste Vendor saa->ehs_pickup

Caption: Disposal decision workflow for 4-Hydrazino-1-methylpiperidine dihydrochloride.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of waste containing 4-Hydrazino-1-methylpiperidine dihydrochloride.

Part A: Waste Collection and Storage

This is the primary and required method for all bulk waste (solids, solutions) and contaminated materials.

Step 1: Personal Protective Equipment (PPE)

  • Before handling the chemical or its waste, always wear appropriate PPE:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Nitrile gloves (or other chemically resistant gloves).

    • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated hazardous waste container that is chemically compatible (e.g., High-Density Polyethylene - HDPE) and has a secure, leak-proof screw cap.[7][11] The container must be in good condition, free of damage.[11]

  • Labeling: The container must be labeled immediately upon the first addition of waste.[7] The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • Full Chemical Name: "Waste 4-Hydrazino-1-methylpiperidine dihydrochloride". Avoid using abbreviations or chemical formulas.[7]

    • Hazard Characteristics: "Toxic", "Corrosive".[7]

Step 3: Segregation and Storage

  • Segregation: Store this waste stream separately from incompatible materials, particularly strong oxidizing agents, which can react violently with hydrazines.[2][7]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[4][7] This area must be at or near the point of generation and under the control of laboratory personnel.[7][11] The SAA should be a secondary containment tray to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically 6-12 months, check your institution's policy), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[6][7][11]

  • EHS will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal, which is typically high-temperature incineration.[15]

Part B: Decontamination of Empty Containers and Glassware (Limited Use Case)

For decontaminating residual amounts of the chemical from otherwise empty containers or glassware, a chemical neutralization step can be employed. This procedure is NOT for the disposal of bulk waste. The reaction can be exothermic and should be performed with extreme caution in a chemical fume hood.[15]

Step 1: Prepare Neutralizing Solution

  • In a chemical fume hood, prepare a fresh, dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) by diluting it 1:10 with cold water.

Step 2: Neutralization Procedure

  • Ensure the container to be decontaminated is empty of all bulk material.

  • Place the container in a larger secondary container (e.g., a plastic bucket) inside the fume hood.

  • Slowly and carefully add the dilute sodium hypochlorite solution to the container, filling it no more than halfway to control the reaction.

  • Allow the solution to react for at least 24 hours to ensure complete oxidation of the hydrazine moiety.[2]

  • After the reaction period, check the pH of the solution. If necessary, adjust the pH to be between 5.5 and 10.5 using a suitable acid or base.[5]

  • The neutralized, pH-adjusted solution may be permissible for drain disposal, but you must confirm this with your local EHS office , as regulations vary.[5]

  • The rinsed container can then be disposed of as regular solid waste (e.g., broken glass box).

G start Bulk Waste or Contaminated Items ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Use Labeled, Compatible Waste Container ppe->container labeling Label: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards (Toxic, Corrosive) container->labeling saa Step 3: Store in SAA (Segregated from Oxidizers) container->saa pickup Step 4: Arrange EHS Pickup for Incineration saa->pickup

Caption: Standard protocol for bulk waste disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • Small Spill: For a small spill, cautiously neutralize with a weak oxidizing agent like sodium hypochlorite solution (as described in Part 4B) or absorb with an inert material (e.g., vermiculite, dry sand). Collect the absorbed material into a labeled hazardous waste container.

  • Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team immediately.

By adhering to these scientifically grounded and regulation-compliant procedures, you actively contribute to a culture of safety, ensuring that our pursuit of scientific discovery does not come at the cost of personal or environmental health.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]

  • A Primer On Laboratory Waste Disposal. Hazardous Waste Experts. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Methods and systems for neutralization of hydrazine.
  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central. [Link]

  • Chemistry of the Hypochlorite Neutralization of hydrazine Fuels. Office of Scientific and Technical Information. [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • Any idea how to neutralize the hydrazine dihydrochloride? ResearchGate. [Link]

  • Laboratory Waste Management Guidelines. University of Texas at Dallas. [Link]

  • The chemical and biochemical degradation of hydrazine. SciSpace. [Link]

Sources

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4-Hydrazino-1-methylpiperidine dihydrochloride
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